Product packaging for 2,2-Dimethylbut-3-enoic acid(Cat. No.:CAS No. 10276-09-2)

2,2-Dimethylbut-3-enoic acid

Cat. No.: B125812
CAS No.: 10276-09-2
M. Wt: 114.14 g/mol
InChI Key: SCFWAOWWAANBPY-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-butenoic acid is a branched-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B125812 2,2-Dimethylbut-3-enoic acid CAS No. 10276-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbut-3-enoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFWAOWWAANBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145492
Record name 3-Butenoic acid, 2,2-dimethyl-
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10276-09-2
Record name 3-Butenoic acid, 2,2-dimethyl-
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Record name 3-Butenoic acid, 2,2-dimethyl-
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Record name 2,2-dimethylbut-3-enoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylbut-3-enoic acid, a structurally unique branched-chain unsaturated carboxylic acid, serves as a valuable building block in organic synthesis and drug discovery. Its distinct molecular architecture, featuring a quaternary carbon center adjacent to a vinyl group and a carboxylic acid moiety, makes it an attractive synthon for the preparation of complex molecular targets. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering a critical analysis of each method's underlying principles, procedural details, and relative advantages. The methodologies discussed encompass classical and contemporary organic reactions, including the Ireland-Claisen rearrangement, Wittig olefination, direct alkylation of isobutyric acid, and the Koch-Haaf reaction. This document is intended to serve as a practical resource for researchers in academic and industrial settings, facilitating the efficient and strategic synthesis of this important chemical entity.

Introduction: Significance and Synthetic Challenges

This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. For instance, it is a known constituent in the synthesis of metabolites of Simvastatin, a widely prescribed cholesterol-lowering medication[1]. The presence of a sterically hindered quaternary carbon atom at the α-position to the carboxyl group presents a significant synthetic challenge. The construction of this structural feature requires careful consideration of reaction design to overcome steric hindrance and achieve efficient bond formation. Furthermore, the introduction of the vinyl group necessitates strategies that are compatible with the carboxylic acid functionality or a suitable protecting group.

This guide will explore several robust synthetic routes to this compound, providing detailed experimental protocols and mechanistic insights to empower chemists in their synthetic endeavors.

Synthetic Strategies

A variety of synthetic approaches have been developed to access this compound. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups within a larger synthetic scheme. The following sections detail the most prominent and practical synthetic routes.

Ireland-Claisen Rearrangement of Allyl Isobutyrate

The Ireland-Claisen rearrangement is a powerful and highly stereoselective method for the synthesis of γ,δ-unsaturated carboxylic acids[2][3][4][5][6]. This[3][3]-sigmatropic rearrangement proceeds through a silyl ketene acetal intermediate, which is generated in situ from an allyl ester[2][3][4][5][6]. The reaction is known for its mild conditions and excellent control over stereochemistry, making it a favored method in modern organic synthesis[3].

Mechanism:

The reaction is initiated by the deprotonation of the α-proton of the allyl ester with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then trapped with a trialkylsilyl halide, such as trimethylsilyl chloride (TMSCl), to generate a silyl ketene acetal. The silyl ketene acetal then undergoes a concerted[3][3]-sigmatropic rearrangement via a six-membered chair-like transition state. Subsequent hydrolysis of the resulting silyl ester yields the desired γ,δ-unsaturated carboxylic acid[2][3][4].

Experimental Protocol: Synthesis of this compound via Ireland-Claisen Rearrangement

  • Step 1: Formation of the Silyl Ketene Acetal. To a solution of allyl isobutyrate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is slowly added a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. The mixture is stirred at -78 °C for 30 minutes. Trimethylsilyl chloride (TMSCl) (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Step 2:[3][3]-Sigmatropic Rearrangement. The reaction mixture containing the in situ generated silyl ketene acetal is then heated to reflux (approximately 66 °C in THF) for 4-6 hours. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Step 3: Hydrolysis. After the rearrangement is complete, the reaction is cooled to room temperature and quenched by the addition of 1 M hydrochloric acid (HCl). The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

  • Step 4: Purification. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation:

StepReagents and ConditionsPurpose
1. Enolate Formation Allyl isobutyrate, LDA, Anhydrous THF, -78 °CDeprotonation to form the lithium enolate.
2. Silyl Ketene Acetal Formation TMSCl, -78 °C to room temperatureTrapping of the enolate to form the key intermediate.
3. Rearrangement Reflux in THF[3][3]-Sigmatropic rearrangement.
4. Hydrolysis & Work-up 1 M HCl, Diethyl ether, BrineProtonation and extraction of the product.
5. Purification Vacuum distillation or Column chromatographyIsolation of pure this compound.

Visualization:

Ireland_Claisen_Rearrangement AllylIsobutyrate Allyl Isobutyrate Enolate Lithium Enolate AllylIsobutyrate->Enolate Deprotonation LDA LDA, THF, -78°C SilylKeteneAcetal Silyl Ketene Acetal Enolate->SilylKeteneAcetal Silylation TMSCl TMSCl SilylEster Silyl Ester SilylKeteneAcetal->SilylEster Rearrangement Heat Δ (Heat) Rearrangement [3,3]-Sigmatropic Rearrangement FinalProduct This compound SilylEster->FinalProduct Hydrolysis Hydrolysis H₃O⁺

Caption: Workflow for the Ireland-Claisen Rearrangement.

Wittig Reaction of Isobutyraldehyde

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide[7][8]. This reaction is particularly useful for creating less-substituted double bonds and can be adapted for the synthesis of vinyl groups.

Mechanism:

The reaction proceeds via the nucleophilic attack of the phosphonium ylide on the carbonyl carbon of an aldehyde or ketone. This initial addition leads to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide, which is thermodynamically very stable and drives the reaction forward[8].

Experimental Protocol: Synthesis of this compound via a Wittig-based approach

This synthesis involves a multi-step sequence starting with a Wittig reaction to form an alkene, followed by conversion to the target carboxylic acid.

  • Step 1: Preparation of the Wittig Reagent. Vinyltriphenylphosphonium bromide is treated with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO to generate the corresponding ylide in situ.

  • Step 2: Wittig Reaction. Isobutyraldehyde (1.0 eq) is added to the solution of the Wittig reagent at low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Step 3: Work-up and Isolation of the Alkene. The reaction is quenched with water, and the product, 3,3-dimethyl-1-butene, is extracted with a low-boiling organic solvent like pentane. The organic layer is washed, dried, and the solvent is carefully removed to yield the volatile alkene.

  • Step 4: Conversion to the Carboxylic Acid. The isolated 3,3-dimethyl-1-butene can be converted to the target carboxylic acid through a two-step process:

    • Hydroboration-Oxidation: The alkene is treated with a borane reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide to yield 2,2-dimethyl-3-buten-1-ol.

    • Oxidation of the Alcohol: The resulting primary alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent such as Jones reagent (CrO₃/H₂SO₄ in acetone)[9][10][11][12].

Data Presentation:

StepReagents and ConditionsPurpose
1. Ylide Formation Vinyltriphenylphosphonium bromide, n-BuLi, Anhydrous THFGeneration of the nucleophilic Wittig reagent.
2. Wittig Reaction Isobutyraldehyde, 0 °C to room temperatureFormation of the C=C double bond.
3. Alkene Isolation Water, PentaneExtraction and purification of the alkene.
4a. Hydroboration-Oxidation BH₃·THF, then H₂O₂, NaOHConversion of the alkene to a primary alcohol.
4b. Alcohol Oxidation Jones Reagent, AcetoneOxidation to the final carboxylic acid.

Visualization:

Wittig_Synthesis Isobutyraldehyde Isobutyraldehyde WittigReaction Wittig Reaction Isobutyraldehyde->WittigReaction WittigReagent Vinyltriphenylphosphonium ylide WittigReagent->WittigReaction Alkene 3,3-Dimethyl-1-butene WittigReaction->Alkene Alcohol 2,2-Dimethyl-3-buten-1-ol Alkene->Alcohol Hydroboration-Oxidation Hydroboration 1. BH₃·THF 2. H₂O₂, NaOH FinalProduct This compound Alcohol->FinalProduct Oxidation Oxidation Jones Oxidation

Caption: Synthetic workflow involving a Wittig reaction.

Direct Alkylation of Isobutyric Acid

A more direct approach involves the α-alkylation of isobutyric acid. This method requires the generation of a dianion of isobutyric acid, which can then be alkylated with an appropriate electrophile.

Mechanism:

Treatment of isobutyric acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), results in the deprotonation of both the carboxylic acid proton and one of the α-protons, forming a dianion. This dianion is a potent nucleophile and can react with an electrophile, such as allyl bromide, at the α-carbon to form the desired carbon-carbon bond.

Experimental Protocol: Synthesis of this compound via Alkylation

  • Step 1: Dianion Formation. A solution of isobutyric acid (1.0 eq) in anhydrous THF is added dropwise to a solution of LDA (2.2 eq) in THF at -78 °C under an inert atmosphere. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dianion.

  • Step 2: Alkylation. Allyl bromide (1.1 eq) is then added to the solution of the dianion at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Step 3: Work-up and Purification. The reaction is quenched with water and acidified with 1 M HCl. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Data Presentation:

StepReagents and ConditionsPurpose
1. Dianion Formation Isobutyric acid, LDA (2.2 eq), Anhydrous THF, -78 °CGeneration of the nucleophilic dianion.
2. Alkylation Allyl bromide, -78 °C to room temperatureIntroduction of the allyl group at the α-position.
3. Work-up & Purification 1 M HCl, Diethyl ether, Vacuum distillationIsolation and purification of the final product.

Visualization:

Alkylation_Synthesis IsobutyricAcid Isobutyric Acid Dianion Dianion IsobutyricAcid->Dianion Deprotonation LDA LDA (2.2 eq) Alkylation Alkylation Dianion->Alkylation AllylBromide Allyl Bromide AllylBromide->Alkylation FinalProduct This compound Alkylation->FinalProduct

Caption: Direct alkylation of isobutyric acid.

Koch-Haaf Reaction

The Koch-Haaf reaction provides a method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst[7][13][14][15]. A variation of this reaction, using formic acid as the source of carbon monoxide, can be applied to the synthesis of this compound from a suitable precursor[16].

Mechanism:

The reaction proceeds through the formation of a carbocation intermediate from an alkene or alcohol in the presence of a strong acid. This carbocation is then trapped by carbon monoxide (or its equivalent from formic acid) to form an acylium ion. Subsequent hydrolysis of the acylium ion yields the tertiary carboxylic acid[14].

Experimental Protocol: Synthesis of this compound via Koch-Haaf Reaction

  • Step 1: Carbocation Formation. 3,3-Dimethyl-1-butene is slowly added to a stirred mixture of concentrated sulfuric acid and formic acid at a low temperature (e.g., 0-10 °C).

  • Step 2: Carboxylation. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to allow for the carboxylation to proceed.

  • Step 3: Hydrolysis and Work-up. The reaction mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Step 4: Purification. The crude product is purified by vacuum distillation.

Data Presentation:

StepReagents and ConditionsPurpose
1. Carbocation Formation 3,3-Dimethyl-1-butene, Concentrated H₂SO₄, Formic Acid, 0-10 °CGeneration of the tertiary carbocation.
2. Carboxylation Room temperatureTrapping of the carbocation with CO.
3. Hydrolysis & Work-up Ice, Organic solventHydrolysis of the acylium ion and extraction.
4. Purification Vacuum distillationIsolation of the pure carboxylic acid.

Visualization:

Koch_Haaf_Reaction Alkene 3,3-Dimethyl-1-butene Carbocation Tertiary Carbocation Alkene->Carbocation Protonation Acid H₂SO₄, HCOOH AcyliumIon Acylium Ion Carbocation->AcyliumIon Carbonylation CO CO (from HCOOH) FinalProduct This compound AcyliumIon->FinalProduct Hydrolysis Hydrolysis H₂O

Sources

An In-depth Technical Guide to 2,2-Dimethylbut-3-enoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Dimethylbut-3-enoic acid, a versatile branched-chain unsaturated carboxylic acid. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core physicochemical properties, robust synthetic and purification methodologies, detailed spectroscopic characterization, and key applications of this important chemical building block.

Core Molecular Characteristics

This compound, also known as 2,2-dimethyl-3-butenoic acid, is an unsaturated carboxylic acid notable for its sterically hindered quaternary carbon at the α-position.[1][2] This structural feature, combining a vinyl group and a carboxylic acid, imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is a colorless liquid at room temperature and is soluble in polar organic solvents, a characteristic attributed to its polar carboxylic acid group.[1][2]

PropertyValueSource(s)
CAS Number 10276-09-2[1][3]
Molecular Formula C₆H₁₀O₂[3][4]
Molecular Weight 114.14 g/mol [4]
Melting Point -6 °C[4]
Boiling Point 185 °C[4]
Density 0.957 g/cm³[4]
Refractive Index (n_D) 1.4305 (at 18 °C)[4]
pKa 4.42 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in water (19 g/L at 25 °C)[3]
Appearance Colorless liquid[3]

Synthesis and Purification

The synthesis of this compound has been reported in the scientific literature, with a key reference being The Journal of Organic Chemistry, 1969 , 34, p. 1717.[1][3][5] While the full experimental details from this specific publication are proprietary, a generalized and robust laboratory-scale synthesis can be outlined based on established organic chemistry principles.

Synthetic Workflow Overview

The following diagram outlines a logical workflow for the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Materials Selection (e.g., α-haloester, acetone, vinyl Grignard) B Reaction Setup (Inert atmosphere, solvent choice) A->B C Controlled Reagent Addition (Maintain temperature, stoichiometry) B->C D Reaction Quenching & Work-up (Acidification, extraction) C->D E Crude Product Isolation (Solvent removal) D->E Proceed to Purification F Fractional Distillation (Under reduced pressure) E->F G Characterization (NMR, IR, MS) F->G H Final Product Storage (2-8°C, inert atmosphere) G->H

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol describes a plausible synthetic route. Causality: The choice of a strong, non-nucleophilic base like LDA is crucial to selectively deprotonate the α-carbon of a precursor ester without competing addition to the carbonyl group. The subsequent reaction with a vinyl electrophile introduces the but-3-enoic moiety. Saponification is a standard method for converting the ester to the desired carboxylic acid.

  • Ester Enolate Formation:

    • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), slowly add n-butyllithium to generate lithium diisopropylamide (LDA).

    • Slowly add an appropriate α,α-dimethyl ester (e.g., methyl isobutyrate) to the LDA solution to form the corresponding ester enolate.

  • Vinylation:

    • Introduce a vinyl electrophile, such as vinyl bromide, to the enolate solution. Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

  • Saponification and Isolation:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Add an aqueous solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

    • After cooling, wash the aqueous layer with diethyl ether to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with cold hydrochloric acid to precipitate the this compound.

    • Extract the product into diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification Protocol: Fractional Vacuum Distillation

Rationale: The boiling point of this compound (185 °C) is sufficiently high to allow for effective purification from lower-boiling impurities by fractional distillation.[4] Performing the distillation under reduced pressure is recommended to prevent potential thermal decomposition or polymerization at higher temperatures.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Distillation: Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heating and Fraction Collection: Gradually heat the flask in an oil bath. Collect the fraction that distills at the expected boiling point at the chosen pressure.

  • Storage: Store the purified, colorless liquid at 2-8°C under an inert atmosphere to prevent oxidation and polymerization.[3]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted and experimentally observed chemical shifts are summarized in Table 2.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~11-12Singlet (broad)-COOH
~5.8-6.0Doublet of doublets-CH=CH₂
~5.0-5.2Multiplet-CH=CH₂
~1.2-1.4Singlet-C(CH₃)₂
¹³C NMR ~180-185Singlet-COOH
~140-145Singlet-CH=CH₂
~112-115Singlet-CH=CH₂
~45-50Singlet-C(CH₃)₂
~20-25Singlet-C(CH₃)₂

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~2500-3300BroadO-H stretchCarboxylic acid
~1700StrongC=O stretchCarboxylic acid
~1640MediumC=C stretchAlkene
~910 and ~990Strong=C-H bendVinyl group
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 114.

Expected Fragmentation Pathway:

G A [C₆H₁₀O₂]⁺˙ m/z = 114 (Molecular Ion) B Loss of -COOH (m/z = 69) A->B - •COOH C Loss of -CH₃ (m/z = 99) A->C - •CH₃ D Loss of Vinyl radical (m/z = 87) A->D - •CH=CH₂

Caption: Plausible EI-MS fragmentation pathways for this compound.

Reactivity and Applications

The dual functionality of a carboxylic acid and a terminal alkene, combined with the steric hindrance at the α-position, defines the reactivity profile and utility of this compound.

Key Reactions
  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and amidation (e.g., via activation to an acid chloride followed by reaction with an amine).[1][6]

  • Reactions of the Alkene Group: The vinyl group is susceptible to electrophilic addition reactions.[7][8] For example, reaction with hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the original double bond.[7]

  • Cheletropic Reactions: The molecule has been shown to participate in cheletropic reactions, particularly at high temperatures, where it can react with electrophilic functional groups to form allylation products.

Application in Drug Development: The Case of Simvastatin

A significant application of this compound is in the synthesis of Simvastatin, a widely used cholesterol-lowering drug.[3][5] Simvastatin is a semi-synthetic derivative of Lovastatin, a natural product. The synthesis involves replacing the 2-methylbutyryl side chain of Lovastatin with a 2,2-dimethylbutyryl group. This is achieved by acylating a protected form of the Lovastatin core (monacolin J) with a derivative of 2,2-dimethylbutanoic acid.[9] this compound can serve as a precursor to the required 2,2-dimethylbutyryl moiety, for instance, through catalytic hydrogenation of the double bond followed by conversion to the acid chloride.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid contact with skin and eyes.[10]

  • GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][11][12]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist.[5][11][12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features provide a platform for a range of chemical transformations, making it particularly useful in the synthesis of complex molecules and active pharmaceutical ingredients like Simvastatin. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.

References

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An In-depth Technical Guide to 2,2-Dimethylbut-3-enoic Acid: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Dimethylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, analytical characterization, and potential applications.

Core Identity: IUPAC Nomenclature and Molecular Structure

The unequivocally correct IUPAC name for this compound is This compound .[1] It is also commonly referred to as 2,2-dimethyl-3-butenoic acid.[2] This name precisely describes its molecular architecture: a four-carbon butanoic acid backbone with two methyl groups attached to the second carbon (C2) and a double bond between the third and fourth carbons (C3 and C4).[2][3]

The structural formula is CH2=CHC(CH3)2COOH. Key identifiers for this compound are:

  • CAS Number: 10276-09-2

  • Molecular Formula: C6H10O2

  • Molecular Weight: 114.14 g/mol

  • SMILES: CC(C)(C=C)C(=O)O

  • InChIKey: SCFWAOWWAANBPY-UHFFFAOYSA-N

The presence of both a carboxylic acid functional group and a terminal alkene group within a compact, sterically hindered structure dictates its unique chemical reactivity and potential for further synthetic modifications.[2][3]

Caption: 2D Structure of this compound.

Physicochemical and Safety Profile

Understanding the physical and chemical properties of this compound is paramount for its handling, storage, and application in experimental settings.

PropertyValue
Appearance Colorless liquid or solid[3]
Melting Point -6 °C[4][5]
Boiling Point 185 °C[4]
Density 0.957 g/cm³[5]
pKa 4.42 ± 0.10 (Predicted)[6]
Solubility Soluble in polar solvents[3]
Refractive Index 1.4305 (589.3 nm, 18 °C)

Safety and Handling:

This compound is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage (H314).[1] Therefore, stringent safety protocols must be followed during its handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.

Handling Procedures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid inhalation of vapors or mists.

  • Prevent contact with skin, eyes, and clothing.

  • Keep away from incompatible materials such as bases and reducing agents.

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly sealed.

  • Recommended storage temperature is 2-8°C.[6]

Synthesis and Purification Strategies

While several suppliers offer this compound, understanding its synthesis is crucial for custom isotopic labeling or derivatization studies. A key synthetic route was reported in The Journal of Organic Chemistry, 34, p. 1717, 1969.[4] The general principle of this synthesis involves the alkylation of a suitable precursor.

Illustrative Synthetic Workflow:

Synthesis_Workflow Precursor Isobutyric Acid Derivative Deprotonation Deprotonation (e.g., LDA) Precursor->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Alkylation Alkylation (e.g., Allyl Bromide) Enolate->Alkylation Product This compound Alkylation->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol Outline (Conceptual):

  • Enolate Formation: A suitable ester of isobutyric acid is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperatures (e.g., -78 °C) to form the corresponding enolate. The causality for using a strong, sterically hindered base is to ensure rapid and complete deprotonation without competing nucleophilic attack at the ester carbonyl.

  • Alkylation: The enolate is then reacted with an allyl halide, such as allyl bromide. The enolate acts as a nucleophile, attacking the electrophilic allyl bromide in an SN2 reaction to form the carbon-carbon bond, yielding the ester of this compound.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup (e.g., with HCl).

  • Purification: The crude product is then purified. Due to its relatively low boiling point, vacuum distillation can be an effective method. Alternatively, column chromatography on silica gel can be employed for higher purity.

This self-validating protocol would involve characterization at each step (e.g., by TLC or GC-MS) to ensure the reaction has proceeded as expected before moving to the next step.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons (=CH- and =CH₂) will appear in the downfield region (typically 5-6 ppm), exhibiting characteristic splitting patterns (e.g., a doublet of doublets for the -CH= proton). The two methyl groups at the C2 position are equivalent and will give rise to a sharp singlet in the upfield region (around 1.2 ppm). The acidic proton of the carboxylic acid group will appear as a broad singlet at a variable chemical shift, typically downfield (10-12 ppm), and can be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 180 ppm). The quaternary carbon (C2) and the two carbons of the double bond (C3 and C4) will appear in the intermediate region, while the two equivalent methyl carbons will be found in the upfield region.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 114 would be expected. Common fragmentation patterns may include the loss of the carboxylic acid group or cleavage of the allyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Acquire the NMR spectra on a calibrated spectrometer.

Applications in Research and Drug Development

This compound is recognized as a bioactive compound and a valuable intermediate in organic synthesis.[3][7]

Synthetic Intermediate:

A notable application is its use as a constituent in the synthesis of metabolites of Simvastatin.[4][6][8] Simvastatin is a widely prescribed drug for lowering cholesterol and triglycerides. The synthesis of its metabolites is crucial for studying its pharmacology, metabolism, and potential drug-drug interactions.

Potential Bioactivity:

While detailed mechanistic studies are not extensively reported in the initial search results, it is described as a "bioactive compound".[7] Its structural features, a branched-chain fatty acid with an unsaturated tail, suggest potential roles in lipid metabolism or as a signaling molecule. Further research is warranted to explore its specific biological targets and pharmacological effects. The presence of an electron-deficient group and its reactivity towards electrophilic functional groups at high temperatures suggest its potential in cheletropic reactions to form allylation products.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and significant potential as a synthetic building block, particularly in the context of drug metabolite synthesis. This guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of proper handling, rigorous characterization, and the exploration of its broader biological activities.

References

  • PubChem. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122. [Link]
  • Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.10276-09-2. [Link]

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An In-Depth Technical Guide to 2,2-Dimethylbut-3-enoic Acid (CAS 10276-09-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the compound with CAS number 10276-09-2. It is important to note that this CAS number correctly identifies 2,2-dimethylbut-3-enoic acid . This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the properties and potential uses of this compound. This compound is a branched-chain unsaturated carboxylic acid with a unique molecular structure that lends itself to a variety of chemical transformations.[1]

Part 1: Core Chemical and Physical Properties

This compound, also known as 2,2-dimethyl-3-butenoic acid, is an organic compound with the molecular formula C6H10O2.[2][3][4][5] Its structure features a four-carbon butenoic acid backbone with two methyl groups at the α-position and a terminal vinyl group.[1] This unique arrangement of functional groups, a carboxylic acid and a double bond, makes it a versatile building block in organic synthesis. The presence of the carboxylic acid group confers acidic properties and allows for reactions such as esterification and amidation, while the vinyl group can participate in addition reactions.[1]

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C6H10O2[2][3][4][5]
Molecular Weight 114.14 g/mol [2][3][4][5][6]
CAS Number 10276-09-2[2][3][4][5]
Appearance Colorless liquid[7][8]
Melting Point -6 °C[2][7][9]
Boiling Point 185 °C[2][7][9]
Density 0.957 g/mL[2][7][9]
Refractive Index 1.4305 (at 18 °C)[2][9]
pKa 4.42 ± 0.10 (Predicted)[2][9]
Solubility Soluble in polar organic solvents, slightly soluble in water.[1][8]
InChI Key SCFWAOWWAANBPY-UHFFFAOYSA-N[3][6][10]
SMILES C=CC(C)(C)C(=O)O[1][6][7]

Part 2: Synthesis and Reactivity

Synthetic Routes

A common method for the synthesis of this compound involves the reaction of acetylene with methacrolein.[8] This process first yields 2,2-dimethyl-3-butenal, which is then oxidized to the final carboxylic acid product.[8]

A generalized workflow for this synthesis is depicted below:

Synthesis_Workflow Acetylene Acetylene Intermediate 2,2-Dimethyl-3-butenal Acetylene->Intermediate Reaction Methacrolein Methacrolein Methacrolein->Intermediate Reaction Product This compound Intermediate->Product Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Product

Caption: Generalized synthetic workflow for this compound.

Key Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal alkene.

  • Carboxylic Acid Reactions: The carboxylic acid moiety can undergo standard transformations, including esterification with alcohols, conversion to acid chlorides, and amidation with amines. These reactions are fundamental to its use as a synthetic intermediate.

  • Alkene Reactions: The terminal double bond is susceptible to a variety of addition reactions. For instance, it can undergo hydrogenation to yield the corresponding saturated carboxylic acid or participate in electrophilic additions. The compound is noted to react with electrophilic functional groups at high temperatures in what is described as a reversible cheletropic reaction to form allylation products.

Part 3: Applications and Potential Uses

This compound is a valuable intermediate in organic synthesis.[1] Its applications stem from its bifunctional nature, allowing for the introduction of a gem-dimethyl group adjacent to a modifiable carboxylic acid and a reactive vinyl group.

Role in Synthesis
  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds.[8] Notably, it is a constituent in the synthesis of metabolites of Simvastatin, a lipid-lowering medication.[2]

  • Fine Chemicals: The compound serves as a raw material for the production of fragrances, advanced resins, and dyes.[8]

  • Polymer Chemistry: It can be employed as a crosslinking agent for polymers and epoxy resins, which can enhance the properties of the resulting materials.[8]

The following diagram illustrates the logical flow of its application as a synthetic intermediate:

Application_Flow Main_Compound This compound Pharmaceuticals Pharmaceuticals (e.g., Simvastatin Metabolites) Main_Compound->Pharmaceuticals Intermediate in Synthesis Fine_Chemicals Fine Chemicals (Fragrances, Dyes) Main_Compound->Fine_Chemicals Building Block Polymers Polymers and Resins Main_Compound->Polymers Crosslinking Agent

Caption: Application pathways of this compound.

Part 4: Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is identified with the following hazards:

  • Skin Corrosion/Irritation (Category 1A, 1B, 1C): Causes severe skin burns and eye damage.[7][11]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[7][11]

The GHS pictogram associated with this compound is GHS05 (Corrosion).[2] The signal word is "Danger".[11]

Precautionary Measures and First Aid

Handling:

  • Avoid inhalation, and contact with skin and eyes.[11]

  • Use in a well-ventilated area with appropriate exhaust ventilation.[11]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[11]

  • Wash hands thoroughly after handling.[11]

First Aid:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[11]

  • If on Skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Storage:

  • Store locked up.[11]

  • Recommended storage is in a refrigerator at 2-8°C.[2][4]

Disposal:

  • Dispose of contents/container in accordance with local regulations.[11]

Part 5: Analytical Methods

While specific, detailed experimental protocols for the analysis of this compound are not extensively available in the provided search results, general analytical techniques for similar compounds can be applied. For the analysis of carboxylic acids in various matrices, a combination of extraction, separation, and detection methods is typically employed.

General Analytical Workflow

A typical analytical workflow for a compound like this compound would involve:

  • Sample Preparation: This may involve liquid-liquid extraction from aqueous samples using a non-polar solvent or solid-phase extraction for more complex matrices.

  • Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable for separating the analyte from other components in the sample. Given its volatility, GC is a likely choice, potentially after derivatization to a more volatile ester form.

  • Detection and Quantification: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is a powerful technique for both identification and quantification, providing high sensitivity and selectivity.

The following diagram outlines a potential analytical workflow:

Analytical_Workflow Sample Sample Containing Analyte Extraction Extraction (LLE or SPE) Sample->Extraction Separation Chromatographic Separation (GC or HPLC) Extraction->Separation Detection Detection and Quantification (MS) Separation->Detection

Caption: A general analytical workflow for this compound.

Conclusion

This compound (CAS 10276-09-2) is a versatile chemical with a unique structure that makes it a valuable intermediate in various fields of organic synthesis. Its bifunctionality allows for a wide range of chemical modifications, leading to its use in the production of pharmaceuticals, fine chemicals, and polymers. While its corrosive nature necessitates careful handling, its synthetic utility is well-established. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to aid researchers and professionals in their work with this compound.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Butenoic acid, 2,2-dimethyl- (CAS 10276-09-2).
  • NIST. (n.d.). 3-Butenoic acid, 2,2-dimethyl-. In NIST Chemistry WebBook.
  • Pharmaffiliates. (n.d.). CAS No : 10276-09-2 | Product Name : 2,2-Dimethyl-3-butenoic Acid.
  • ChemBK. (2024). 3-Butenoic acid, 2,2-diMethyl-.

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Structural Elucidation via Nuclear Magnetic Resonance

2,2-Dimethylbut-3-enoic acid is an unsaturated carboxylic acid featuring a quaternary carbon center adjacent to both a vinyl group and a carboxyl group[1][2][3]. This unique structural arrangement presents a distinct and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum. NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules, providing granular information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum into its constituent signals, predicting chemical shifts, integration values, and spin-spin coupling patterns. The causality behind these spectral features will be explained, grounded in fundamental principles of magnetic shielding, electronegativity, and J-coupling. Furthermore, a validated experimental protocol for sample preparation and data acquisition is detailed, ensuring reproducibility and accuracy for researchers in synthetic chemistry and drug development.

Predicted ¹H NMR Spectral Analysis

The structure of this compound dictates the presence of four chemically distinct proton environments, leading to four unique signals in the ¹H NMR spectrum. The analysis is predicated on an acquisition in a standard deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).

The Carboxylic Acid Proton (-COOH)
  • Chemical Shift (δ): The proton of the carboxylic acid group is the most deshielded in the molecule. Its resonance is typically observed in the far downfield region of the spectrum, generally between 10.0 and 13.0 ppm[4][5][6][7]. This significant downfield shift is attributable to the strong electron-withdrawing effect of the two oxygen atoms and magnetic anisotropy of the carbonyl (C=O) bond[5].

  • Integration: This signal integrates to one proton.

  • Multiplicity: Due to the absence of adjacent protons and the phenomenon of rapid chemical exchange with solvent or trace water, this proton typically appears as a broad singlet[5][7]. Its position and broadness can be highly dependent on concentration and solvent[8].

The Vinyl Protons (-CH=CH₂)

The three vinyl protons constitute a complex spin system (an ABC system) due to their distinct chemical environments and mutual spin-spin coupling. They will appear as three separate multiplets in the typical vinyl region of 4.5-6.5 ppm[6][9].

  • Hₐ (-CH=): This proton is on the carbon adjacent to the quaternary center. It is coupled to the two terminal vinyl protons, Hₑ and Hₑ'.

    • Chemical Shift (δ): Expected to be around 5.9-6.2 ppm.

    • Integration: Integrates to one proton.

    • Multiplicity: It will appear as a doublet of doublets (dd) . This pattern arises from coupling to Hₑ (trans) and Hₑ' (cis). The coupling constants will be different, with the trans coupling being larger than the cis coupling[10].

  • Hₑ and Hₑ' (=CH₂): These two protons are diastereotopic. One proton is cis to the bulky dimethyl-carboxyl group, and the other is trans. Consequently, they are chemically non-equivalent and will have different chemical shifts and coupling constants.

    • Chemical Shift (δ): Expected to appear around 5.0-5.3 ppm.

    • Integration: Each signal integrates to one proton.

    • Multiplicity: Each will appear as a doublet of doublets (dd) . For example, Hₑ is coupled to Hₐ (trans) and to its geminal partner Hₑ' (geminal). Similarly, Hₑ' is coupled to Hₐ (cis) and Hₑ (geminal).

  • J-Coupling Constants: The magnitude of the coupling constants (J) provides critical structural information.

    • ³J_trans (Hₐ-Hₑ): Typically in the range of 11-18 Hz[10].

    • ³J_cis (Hₐ-Hₑ'): Typically in the range of 6-15 Hz[10].

    • ²J_gem (Hₑ-Hₑ'): Very small, generally 0-5 Hz[10].

The Gem-Dimethyl Protons (-C(CH₃)₂)
  • Chemical Shift (δ): These protons are on a saturated, sp³-hybridized carbon[6]. However, this carbon is a quaternary center bonded to both an electron-withdrawing carbonyl group and a deshielding vinyl group. This environment shifts the signal downfield from a typical alkyl proton, likely into the 1.2-1.5 ppm range.

  • Integration: This signal will integrate to six protons.

  • Multiplicity: The two methyl groups are chemically equivalent. As there are no protons on the adjacent carbon atoms, there is no spin-spin coupling. Therefore, this signal will appear as a sharp singlet (s) .

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
-COOH10.0 - 13.01HBroad Singlet (br s)N/A
-CH =CH₂ (Hₐ)5.9 - 6.21HDoublet of Doublets (dd)³J_trans ≈ 11-18; ³J_cis ≈ 6-15
-CH=CH ₂ (trans, Hₑ)5.0 - 5.31HDoublet of Doublets (dd)³J_trans ≈ 11-18; ²J_gem ≈ 0-5
-CH=CH ₂ (cis, Hₑ')5.0 - 5.31HDoublet of Doublets (dd)³J_cis ≈ 6-15; ²J_gem ≈ 0-5
-C(CH ₃)₂1.2 - 1.56HSinglet (s)N/A

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol outlines a self-validating methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Using a clean Pasteur pipette, add approximately 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial[11]. CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window. c. Gently swirl or vortex the vial until the sample is completely dissolved, ensuring a homogeneous solution. d. Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette. The final solution height should be approximately 4-5 cm. e. Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument optimization procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve maximum homogeneity. Poor shimming will result in broad, distorted peaks. c. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise ratio).

3. Protocol Validation and Spectral Confirmation: a. D₂O Exchange: To definitively confirm the identity of the broad carboxylic acid proton signal, a deuterium exchange experiment can be performed. i. After acquiring the initial spectrum, remove the NMR tube from the spectrometer. ii. Add one drop of deuterium oxide (D₂O) to the sample. iii. Cap the tube, invert it several times to mix thoroughly, and re-acquire the ¹H NMR spectrum. iv. The carboxylic acid proton (-COOH) will exchange with deuterium from the D₂O (-COOD). As deuterium is not observed in ¹H NMR, the signal between 10-13 ppm will disappear or significantly diminish, confirming its assignment[8][12].

Visualization of Molecular Structure and J-Coupling

The following diagram, generated using DOT language, illustrates the through-bond coupling relationships between the vinyl protons in this compound.

Caption: J-coupling pathways in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to deduce complex structural features. The singlet for the six equivalent methyl protons, the complex doublet of doublets for the three non-equivalent vinyl protons, and the characteristic broad singlet for the acid proton all combine to provide an unambiguous spectral fingerprint. By understanding the causal relationships between molecular structure and spectral output—specifically, chemical equivalence, electronegativity, anisotropy, and spin-spin coupling—researchers can confidently utilize ¹H NMR for routine structural verification and in-depth chemical analysis. The experimental and validation protocols described herein provide a robust framework for obtaining high-fidelity, interpretable data.

References

  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • University College London. Chemical shifts.
  • Fuchs, P. L., & Bunnell, C. A. Typical 1H-NMR Chemical Shift Ranges.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. 2,2-Dimethyl-3-butenoic acid.
  • Mol-Instincts. 2,2-dimethyl-3-butenoic acid.
  • University of Regensburg. Approximating Proton NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • ResearchGate. 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands.
  • Canadian Journal of Chemistry. (1980). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems.
  • Rogue Chem. (2024). H1 NMR: Chemical Shift Overview and Practice.
  • Canadian Science Publishing. Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes.
  • University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids.
  • Chemsrc. This compound.
  • Organic Chemistry Explained. (2021). S'21 - NMR 14 - J values (coupling constants).
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent.
  • Swarthmore College. Acid Unknowns Docx.
  • Chad's Prep. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.

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A Technical Guide to the ¹³C NMR Chemical Shifts of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2-Dimethylbut-3-enoic acid. Designed for researchers and professionals in drug development and chemical sciences, this document delves into the theoretical underpinnings governing its spectral features, presents predicted chemical shift data, and outlines a robust experimental protocol for empirical data acquisition. By integrating foundational principles with practical application, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound.

Introduction: The Structural Significance of this compound

This compound is a carboxylic acid featuring a vinyl group and a quaternary carbon center. Its unique structural motifs make it an interesting subject for spectroscopic analysis. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for determining the carbon skeleton of organic molecules. It provides critical information on the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment within the molecular structure.

The accurate assignment of ¹³C NMR chemical shifts is paramount for verifying molecular identity, assessing purity, and understanding the electronic structure, which can influence reactivity and biological activity. This guide will systematically deconstruct the expected ¹³C NMR spectrum of this compound, providing the necessary expertise for its unambiguous characterization.

Theoretical Framework: Principles of ¹³C NMR Chemical Shifts

The chemical shift (δ) in ¹³C NMR is the resonant frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS), which is set to 0 ppm.[1] The precise chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by several key factors:

  • Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. sp²-hybridized carbons (alkenes, carbonyls, aromatics) are more deshielded and resonate at a higher chemical shift (downfield) compared to sp³-hybridized carbons (alkanes).[2]

  • Inductive Effects: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon nucleus to experience a stronger effective magnetic field, shifting its resonance downfield to a higher ppm value.[2][3]

  • Carbonyl Environment: The carbon of a carbonyl group (C=O) is significantly deshielded due to the strong electronegativity of the double-bonded oxygen. Carboxylic acid carbonyls typically appear in the 170-185 ppm range.[3][4] This is slightly upfield compared to ketones and aldehydes (190-220 ppm) because the adjacent hydroxyl group's oxygen can donate lone-pair electron density through resonance, providing a minor shielding effect.[5]

  • Quaternary Carbons: Quaternary carbons, which are not attached to any protons, generally exhibit weaker signals in standard proton-decoupled ¹³C NMR spectra.[2][6][7] This is due to a longer relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement, a phenomenon that typically boosts the signal intensity of proton-bearing carbons.[6][7]

Based on these principles, we can predict the distinct chemical environments for the six carbon atoms in this compound.

Predicted ¹³C NMR Spectral Data for this compound

To facilitate analysis, the carbon atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with carbon numbering.

The following table summarizes the predicted ¹³C NMR chemical shifts. These values are derived from computational prediction tools[8][9][10] and comparison with analogous structures and established chemical shift ranges.[3][11][12]

Carbon AtomLabelHybridizationPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic AcidC1sp²175 - 185Typical range for a carboxylic acid carbon, highly deshielded by two oxygen atoms.[3][4]
QuaternaryC2sp³40 - 50sp³ carbon deshielded by its attachment to the electron-withdrawing carboxyl group.
Vinyl (CH)C3sp²140 - 150α-carbon of the vinyl group, deshielded due to its sp² hybridization.
Vinyl (CH₂)C4sp²110 - 120β-carbon of the vinyl group, typically found upfield relative to the substituted vinyl carbon.
MethylC5, C6sp³20 - 30Equivalent methyl carbons in a typical aliphatic environment.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Note that solvent choice can slightly influence chemical shifts due to solvent-solute interactions.[4]

  • Sample Concentration: Dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Reference Standard: Add a small amount (1-2 drops of a 1% solution) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). TMS is chemically inert and produces a single, sharp signal that does not typically overlap with sample signals.

NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Experiment Setup: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

  • Frequency: Set the ¹³C observation frequency (approximately 100 MHz for a 400 MHz ¹H spectrometer).

  • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) to ensure all carbon signals, especially the downfield carbonyl carbon, are captured.

  • Acquisition Time (AQ): Set an acquisition time of 1-2 seconds to ensure good resolution.

  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative analysis or to better observe the weak quaternary carbon signal, this delay should be increased to 5-10 times the longest T₁ relaxation time of the carbon nuclei (often requiring a much longer delay, e.g., 30-60 s).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans are required.[6] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure reproducibility.

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent signal can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[7]

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample (10-50 mg in 0.7 mL solvent) prep2 Add TMS Reference prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Load Sample into Spectrometer prep3->acq1 acq2 Set Experimental Parameters (Pulse Program, SW, AQ, D1) acq1->acq2 acq3 Acquire Data (Run Scans) acq2->acq3 proc1 Fourier Transformation acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 analysis1 Peak Picking & Integration proc4->analysis1 analysis2 Assign Chemical Shifts analysis1->analysis2

Sources

An In-depth Technical Guide to the FT-IR Analysis of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,2-Dimethylbut-3-enoic acid. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a standard protocol to deliver an in-depth understanding of the molecular vibrations and spectral features of this unsaturated carboxylic acid. We will explore the theoretical underpinnings of the key functional group absorptions, present a robust experimental workflow, and provide a detailed interpretation of the resulting spectrum. The causality behind experimental choices and spectral observations is emphasized to ensure both technical accuracy and practical applicability.

Introduction: The Molecule and the Method

1.1. This compound: A Structural Overview

This compound (CAS No. 10276-09-2) is an unsaturated carboxylic acid featuring a unique combination of functional groups within its C₆H₁₀O₂ molecular formula.[1] Its structure is characterized by a carboxylic acid moiety, a vinyl group (-CH=CH₂), and a quaternary carbon atom bonded to two methyl groups (a gem-dimethyl group).[1][2] This combination of a sterically hindered acidic center and a reactive double bond makes it a valuable intermediate in organic synthesis.[1]

1.2. The Power of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[3][4] The method is based on the principle that covalent bonds are not static; they vibrate at specific frequencies corresponding to the energy of infrared radiation.[4][5] When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend more vigorously.[4] An FT-IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing a unique "fingerprint" of the molecule's functional groups.[4][6] For this compound, FT-IR is exceptionally well-suited to confirm the simultaneous presence of the carboxylic acid and alkene functionalities.

Molecular Structure and Key Vibrational Modes

The FT-IR spectrum of this compound is dominated by the vibrational modes of its three primary structural components: the carboxylic acid group, the vinyl group, and the alkyl framework.

  • Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic peaks in the spectrum, including the O-H stretch, the C=O stretch, the C-O stretch, and O-H bending vibrations.[7]

  • Vinyl Group (-CH=CH₂): This group gives rise to =C-H stretching, C=C stretching, and distinctive out-of-plane =C-H bending vibrations.

  • Alkyl Framework (-C(CH₃)₂): This component contributes standard C-H stretching and bending modes.

The following diagram illustrates the key structural features of the molecule that are probed by FT-IR spectroscopy.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum. The rationale behind key parameter choices is explained to ensure reproducibility and data integrity.

Sample Preparation

The choice of sample preparation is critical. As this compound is typically a liquid or low-melting solid at room temperature, the simplest and most common method is the neat liquid analysis.[1]

Method: Neat Liquid Analysis using Salt Plates (NaCl or KBr)

  • Plate Inspection: Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture.

  • Sample Application: Place one to two drops of this compound onto the center of one salt plate.

  • Film Formation: Place the second salt plate on top and gently rotate it to create a thin, uniform liquid film free of air bubbles. The film should be thin enough to allow sufficient infrared light to pass through (typically >10% transmittance for the strongest bands).

  • Mounting: Place the assembled plates into the spectrometer's sample holder.

Causality: This method is preferred for pure liquids as it avoids interference from solvents. The film thickness is crucial; too thick a film will cause the most intense absorption bands to be "totally absorbing" (0% transmittance), losing valuable quantitative and qualitative information.

Instrumentation and Data Acquisition

Instrument: A standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is sufficient.

Workflow Diagram:

G start Start background 1. Acquire Background Spectrum (Empty Sample Compartment) start->background sample_prep 2. Prepare Sample (Neat Liquid Film) background->sample_prep sample_scan 3. Acquire Sample Spectrum sample_prep->sample_scan processing 4. Data Processing (Background Correction, FT) sample_scan->processing analysis 5. Spectral Analysis (Peak Picking & Assignment) processing->analysis end_node End analysis->end_node

Sources

Mass Spectrometry of 2,2-Dimethylbut-3-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethylbut-3-enoic acid, a branched-chain fatty acid with the chemical formula C6H10O2, presents a unique structure for mass spectrometric analysis, combining a carboxylic acid moiety, a quaternary carbon, and a vinyl functional group.[1][2] Understanding its behavior under various ionization and fragmentation conditions is crucial for its accurate identification and quantification in complex matrices, a common requirement in metabolomics, flavor and fragrance analysis, and synthetic chemistry. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the characteristic fragmentation patterns observed under hard and soft ionization techniques and provide detailed workflows for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties at a Glance

A foundational understanding of the analyte's properties is paramount before designing any mass spectrometric method.

PropertyValueSource
Molecular Formula C6H10O2[1][3]
Molecular Weight 114.1424 g/mol [1][3]
IUPAC Name This compound[2]
CAS Number 10276-09-2[1][3]

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic, highly robust ionization technique, particularly for volatile and semi-volatile compounds amenable to gas chromatography.[4][5] It is considered a "hard" ionization method because it imparts significant energy (typically 70 eV) to the analyte molecule, leading to extensive and reproducible fragmentation.[5][6] This fragmentation pattern serves as a molecular "fingerprint," enabling confident identification through library matching and structural elucidation.

Predicted Fragmentation Pathway

The molecular ion ([M]•+) of this compound is expected to be of low abundance or even absent, a common characteristic for aliphatic carboxylic acids.[7][8][9] The fragmentation will be dictated by the functional groups present.

A key fragmentation process for carboxylic acids is the McLafferty rearrangement , which typically produces a prominent peak.[7][10][11] However, this compound lacks the requisite γ-hydrogen for a classic McLafferty rearrangement. The fragmentation will therefore be dominated by other pathways:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary α-carbon is a highly probable event. This can lead to the loss of the carboxyl group or the alkyl substituent.

  • Loss of a Methyl Group: The presence of two methyl groups on the quaternary carbon makes the loss of a methyl radical (•CH3) a favorable pathway, leading to a stabilized cation.

  • Cleavage involving the Vinyl Group: The vinyl group can also be lost as a radical, or rearrangements involving the double bond can occur.

The NIST Mass Spectrometry Data Center provides an experimental EI spectrum for this compound, which allows for a detailed analysis of its fragmentation.[2]

The diagram below illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.

G M [C6H10O2]•+ m/z 114 F1 [C5H7O2]+ m/z 99 M->F1 - •CH3 F2 [C4H7]+ m/z 55 M->F2 - •COOH F3 [C5H9O]+ m/z 85 M->F3 - •CHO F4 [C3H5]+ m/z 41 F1->F4 - CO2, -H2

Caption: Predicted EI fragmentation of this compound.

GC-MS Experimental Protocol

Due to the polarity and potential for thermal degradation of the carboxylic acid group, derivatization is often employed for robust GC-MS analysis of short-chain carboxylic acids.[12][13][14] Methylation to form the corresponding methyl ester (methyl 2,2-dimethylbut-3-enoate) is a common and effective strategy.

Step-by-Step Protocol:

  • Sample Preparation (Methylation):

    • To 100 µL of sample (dissolved in a suitable organic solvent like methanol), add 200 µL of a 2M solution of methanolic HCl.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature and neutralize with a small amount of sodium bicarbonate.

    • Extract the resulting methyl ester with 500 µL of hexane.

    • Use the hexane layer for GC-MS analysis.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and non-volatile molecules, making it the cornerstone of LC-MS.[15] It typically imparts minimal excess energy to the analyte, resulting in little to no in-source fragmentation.[15] This is advantageous for determining the molecular weight of the intact molecule.

Expected Ionization and Fragmentation

In ESI, this compound, being a carboxylic acid, is most effectively analyzed in negative ion mode. The acidic proton is readily lost, forming the deprotonated molecule, [M-H]⁻.

  • Primary Ion: The base peak in the full scan mass spectrum is expected to be the deprotonated molecule at an m/z corresponding to [C6H9O2]⁻, which is 113.05.

To gain structural information, tandem mass spectrometry (MS/MS) is required. This involves isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID).

  • Expected MS/MS Fragments: The most likely fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (CO2), a characteristic fragmentation of deprotonated carboxylic acids. This would result in a fragment ion at m/z 69.07, corresponding to the [C5H9]⁻ carbanion.

The diagram below illustrates the expected ESI-MS/MS fragmentation pathway.

G M_minus_H [M-H]⁻ [C6H9O2]⁻ m/z 113.05 Fragment [C5H9]⁻ m/z 69.07 M_minus_H->Fragment - CO2

Caption: Predicted ESI-MS/MS fragmentation of this compound.

LC-MS Experimental Protocol

Direct analysis of this compound is straightforward using reversed-phase liquid chromatography coupled with ESI-MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample in a mixture of water and methanol (50:50 v/v) to a final concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Instrumentation and Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-7 min: 95% B.

      • 7.1-9 min: 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 45 psi.

    • MS/MS Transition (for targeted analysis):

      • Precursor Ion: m/z 113.1

      • Product Ion: m/z 69.1

      • Collision Energy: 10 eV.

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved using both GC-MS and LC-MS, with the choice of technique depending on the analytical requirements. GC-MS following derivatization provides a rich fragmentation pattern under EI, ideal for library-based identification. Conversely, LC-MS with ESI offers a sensitive method for quantification, particularly in complex biological or aqueous matrices, by monitoring the intact deprotonated molecule and its characteristic loss of CO2 in MS/MS mode. The protocols and theoretical frameworks presented in this guide provide a solid foundation for the successful analysis of this and structurally related compounds.

References

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link]
  • GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. SpringerLink. [Link]
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Omega. [Link]
  • 3-Butenoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]
  • 3-Butenoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]
  • Simplified Analysis of Aqueous Short Chain F
  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. [Link]
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
  • Fragmentation (mass spectrometry). Wikipedia. [Link]
  • 2,2-Dimethyl-3-butenoic acid. PubChem. [Link]
  • Free Radicals by Mass Spectrometry. XLIII. Ionization Potentials and Ionic Heats of Formation for Vinyl, Allyl, and Benzyl Radicals. Canadian Science Publishing. [Link]
  • Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Royal Society of Chemistry. [Link]
  • 2-Butenoic acid, 3-methyl-. NIST Chemistry WebBook. [Link]
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
  • 3-Butenoic acid, 2,2-dimethyl-. SpectraBase. [Link]
  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Kentucky. [Link]
  • Electron ioniz
  • Electrospray ioniz
  • Electron Ionization for GC–MS.
  • 2,3-Dimethylbut-2-enoic acid. PubChem. [Link]
  • 2-Butene, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]
  • 3-Butenoic acid. NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to 2,2-Dimethylbut-3-enoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Scaffold

2,2-Dimethylbut-3-enoic acid, a structurally unique unsaturated carboxylic acid, presents a compelling scaffold for innovation in chemical synthesis and drug discovery. Its distinct arrangement, featuring a quaternary carbon center adjacent to a vinyl group and a carboxylic acid moiety, imparts a unique combination of steric and electronic properties. This guide offers a comprehensive exploration of the physical, chemical, and synthetic facets of this intriguing molecule, providing researchers and drug development professionals with the technical insights necessary to harness its full potential.

While its most widely recognized application lies in its role as a key intermediate in the synthesis of metabolites of Simvastatin, a widely prescribed cholesterol-lowering medication, the inherent reactivity and structural features of this compound suggest a broader utility in medicinal chemistry and materials science.[1][2] This document aims to serve as a definitive resource, consolidating available data and providing practical, field-proven insights into its properties and handling.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in a research and development setting. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number 10276-09-2
Appearance Colorless liquid or solid[3]
Melting Point -6 °C[3]
Boiling Point 185 °C[3]
Density 0.957 g/cm³[3]
Refractive Index 1.4305 (at 18 °C)[3]
pKa 4.42 ± 0.10 (Predicted)[4]
Solubility Soluble in polar solvents[3]

Chemical Reactivity and Stability: A Tale of Two Functional Groups

The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the carboxylic acid and the terminal alkene. This duality allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.

The carboxylic acid group imparts acidic properties and allows for classic reactions such as esterification and amidation.[3] The presence of the vinyl group opens the door to a host of addition reactions typical of alkenes, including hydrogenation, halogenation, and hydrohalogenation. The steric hindrance provided by the gem-dimethyl groups at the α-position can influence the regioselectivity and stereoselectivity of these reactions, a factor that can be exploited for the synthesis of complex molecular architectures.

The compound is described as a bioactive molecule and is known to react with electrophilic functional groups at elevated temperatures to yield allylation products through a reversible cheletropic reaction.

For safe handling and storage, it is recommended to keep this compound in a cool, dry place.[4] It is classified as a corrosive substance, causing severe skin burns and eye damage, necessitating the use of appropriate personal protective equipment during handling.[1]

Spectroscopic Characterization: Fingerprinting the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups, a characteristic set of signals for the vinyl protons (CH=CH₂), and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the vinyl protons would be indicative of the terminal alkene.

  • ¹³C NMR: The spectrum should display distinct signals for the quaternary α-carbon, the two equivalent methyl carbons, the carbons of the vinyl group, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group should also be present. Additionally, characteristic peaks for the C=C stretching of the alkene and the vinylic C-H bonds would be observed.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at m/z 114. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the hydrocarbon backbone.

Synthesis Protocol: A Pathway to this compound

A key synthesis of this compound was reported in The Journal of Organic Chemistry in 1969.[4] While the full experimental text is not provided here, the general approach involves the α-vinylation of isobutyric acid. This transformation can be conceptually understood through the following workflow:

G isobutyric_acid Isobutyric Acid dianion Formation of Dianion (e.g., with LDA) isobutyric_acid->dianion vinylation Vinylation (e.g., with a vinyl halide) dianion->vinylation workup Acidic Workup vinylation->workup product This compound workup->product

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Considerations: The formation of the dianion of isobutyric acid is a critical step, typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures. The subsequent vinylation reaction introduces the vinyl group at the α-position. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions. An acidic workup is then necessary to protonate the carboxylate and yield the final product. Purification is typically achieved through distillation or chromatography.

Applications in Drug Development and Beyond

The primary documented application of this compound is as a crucial building block in the synthesis of metabolites of Simvastatin.[2] This underscores its importance in the pharmaceutical industry for producing reference standards and in metabolic studies.

While specific examples of other drug candidates derived from this molecule are not widely reported, its structural motifs are of interest in medicinal chemistry. The gem-dimethyl group can impart metabolic stability and influence the conformation of a molecule, which can be advantageous in drug design. The vinyl group provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space.

One commercial supplier notes its application in "healing drugs," suggesting a broader, albeit unspecified, potential in therapeutic development.[5] The general class of unsaturated branched-chain fatty acids, to which this molecule belongs, is known to possess a range of biological activities, and further investigation into the specific effects of this compound is warranted.

Conclusion and Future Directions

This compound is a molecule with established utility and untapped potential. Its well-defined physicochemical properties and dual reactivity make it a valuable tool for synthetic chemists. While its role in the synthesis of Simvastatin metabolites is its most prominent application, the unique structural features of this compound invite further exploration in the realm of drug discovery.

Future research efforts could focus on the development of novel therapeutic agents that incorporate the 2,2-dimethylbut-3-enoyl moiety, leveraging its steric and electronic characteristics to achieve desired pharmacological profiles. Furthermore, a more detailed investigation into its own biological activities could uncover new therapeutic applications. This in-depth technical guide provides the foundational knowledge for researchers to embark on these exciting avenues of discovery.

References

  • The Journal of Organic Chemistry, 1969, 34 (6), pp 1717–1720. (Note: Full text access may require a subscription).
  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid.
  • ChemSynthesis. (n.d.). 2,2-dimethyl-3-butenoic acid.
  • Pharmaffiliates. (n.d.). 2,2-Dimethyl-3-butenoic Acid.
  • Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). This compound CAS NO.10276-09-2.

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A Theoretical Chemist's Guide to 2,2-Dimethylbut-3-enoic Acid: Bridging Data Gaps with Computational Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of chemical research and development, a comprehensive understanding of a molecule's physicochemical properties and reactivity is paramount. 2,2-Dimethylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, presents an intriguing case. While its utility as a bioactive compound and a synthetic intermediate is recognized, particularly in the synthesis of metabolites for drugs like Simvastatin, a deep dive into its theoretical underpinnings remains conspicuously absent in publicly accessible literature.[1][2] This guide aims to fill that void.

Molecular Profile of this compound

This compound is a C6 carboxylic acid with a vinyl group and two methyl groups attached to the alpha-carbon.[3] This unique structural arrangement dictates its chemical personality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values, sourced from various chemical databases, provide a foundational understanding of the molecule.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][4]
Molecular Weight 114.14 g/mol [1][4]
CAS Number 10276-09-2[1][4]
IUPAC Name This compound[4]
SMILES CC(C)(C=C)C(=O)O[4]
Boiling Point 185°C[2]
Density 0.957 g/cm³[2]
pKa (Predicted) 4.42 ± 0.10[1]

A Framework for Theoretical Investigation

The absence of dedicated theoretical studies on this compound presents a unique opportunity. Here, we outline a comprehensive computational workflow that would yield significant insights into its molecular behavior.

G cluster_0 Computational Workflow for this compound A Molecular Structure Input (SMILES or 3D coordinates) B Conformational Analysis (e.g., Potential Energy Surface Scan) A->B Initial exploration of conformational space C Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G(d)) B->C Lowest energy conformer(s) for optimization D Electronic Structure Analysis (HOMO-LUMO, MESP) C->D Analysis of optimized geometries and wavefunctions E Spectroscopic Prediction (IR, NMR) C->E Calculation of spectroscopic properties from frequencies and shielding tensors F Reactivity & Mechanistic Studies (Transition State Search, IRC) C->F Reactant and product structures for reaction pathway investigation

Caption: Proposed computational workflow for a comprehensive theoretical study of this compound.

Conformational Analysis: Unveiling the 3D Landscape

The presence of a rotatable bond between the quaternary carbon and the vinyl group, as well as the rotatable bond in the carboxylic acid moiety, suggests that this compound can exist in multiple conformations. A thorough conformational analysis is the first step in any meaningful theoretical study.

Methodology:

A potential energy surface (PES) scan can be performed by systematically rotating the key dihedral angles. This is typically done using a lower level of theory (e.g., a semi-empirical method or a small basis set DFT) to efficiently map out the conformational landscape. The minima identified on the PES are then subjected to full geometry optimization and frequency calculations at a higher level of theory (e.g., B3LYP/6-31G(d)) to confirm them as true local minima and to determine their relative energies.

Expected Insights:

This analysis would reveal the most stable conformer(s) of the molecule in the gas phase and their relative populations at a given temperature. This is crucial as the reactivity and spectroscopic properties of the molecule are a weighted average of the properties of its conformers.

Electronic Structure Analysis: Probing Reactivity

Once the minimum energy conformer(s) are identified, an in-depth analysis of their electronic structure can provide a wealth of information about their stability and reactivity.

Key Parameters & Their Significance:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the C=C double bond, making it susceptible to electrophilic attack. The LUMO is expected to be associated with the π* orbital of the carbonyl group, indicating its potential as a site for nucleophilic attack.

  • Molecular Electrostatic Potential (MESP): The MESP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this acid, the MESP would show a negative potential (typically red) around the carbonyl oxygen and a positive potential (typically blue) around the acidic hydrogen.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. This can help in understanding the stability of different conformations and the electronic effects of the substituent groups.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Methodology & Application:

  • Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. These frequencies correspond to the vibrational modes of the molecule and can be directly compared to experimental IR spectra. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the vinyl group, and the C-H stretches of the methyl and vinyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. These calculations, when referenced against a standard (e.g., TMS), can predict the NMR spectrum with reasonable accuracy. This can be invaluable for confirming the structure of the molecule and for assigning peaks in an experimental spectrum.

Investigating Reaction Mechanisms: The Case of Cheletropic Reactions

One source mentions that this compound undergoes reversible cheletropic reactions with electrophilic functional groups at high temperatures to form allylation products. This is an ideal scenario for a theoretical investigation to elucidate the reaction mechanism.

Computational Protocol for Mechanistic Studies:

  • Identify Reactants and Products: Define the precise structures of the reactants (this compound and an electrophile) and the expected allylation product.

  • Transition State (TS) Search: Employ a transition state search algorithm (e.g., Berny optimization) to locate the saddle point on the potential energy surface that connects the reactants and products. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

  • Activation Energy Barrier Calculation: The difference in energy between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

G cluster_path Reaction Pathway Reactants Reactants (Acid + Electrophile) TS Transition State (TS) (Locate with TS Search) Reactants->TS ΔE‡ (Activation Energy) Products Products (Allylation Product) TS->Products

Caption: A simplified representation of a reaction pathway investigation using computational methods.

Insights from Mechanistic Studies:

A theoretical study of the cheletropic reaction could provide invaluable insights into:

  • The detailed geometry of the transition state.

  • The activation energy barrier, and thus the feasibility of the reaction under different conditions.

  • The influence of the dimethyl substitution on the reaction rate compared to unsubstituted butenoic acid.

  • The thermodynamic favorability of the reaction (by comparing the energies of the reactants and products).

Conclusion and Future Outlook

While this compound is a known chemical entity, it remains largely unexplored from a theoretical perspective. This guide has laid out a clear and comprehensive framework for the computational investigation of this molecule. By applying modern quantum chemical methods, researchers can move beyond the basic physicochemical data and gain a deep, predictive understanding of its conformational preferences, electronic structure, spectroscopic signatures, and reactivity.

The insights gleaned from such studies would be of immense value to synthetic chemists looking to utilize this molecule as a building block, as well as to medicinal chemists and drug development professionals who may encounter this or similar motifs in metabolic pathways or as part of larger bioactive molecules. It is our hope that this guide will stimulate further research into the fascinating and computationally rich world of this compound.

References

  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid. National Center for Biotechnology Information.
  • Mol-Instincts. (n.d.). 2,2-dimethyl-3-butenoic acid.

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An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylbut-3-enoic acid, a structurally unique unsaturated carboxylic acid, presents a fascinating case study in vinyl group reactivity. The presence of a gem-dimethyl group alpha to the carboxylic acid profoundly influences the steric and electronic environment of the terminal double bond. This guide provides a comprehensive analysis of the vinyl group's reactivity in this molecule, delving into the mechanistic underpinnings of its reactions. We will explore how steric hindrance and electronic effects dictate the outcomes of electrophilic and radical additions, cycloaddition reactions, and polymerization processes. This document serves as a technical resource, offering field-proven insights and detailed experimental considerations for professionals engaged in organic synthesis and drug development.

Introduction: The Unique Structural Landscape of this compound

This compound (CAS 10276-09-2) is a branched-chain fatty acid featuring a terminal vinyl group.[1][2] Its molecular structure, characterized by two methyl groups on the carbon adjacent to the carboxyl group, creates significant steric congestion around the vinyl moiety.[3][4] This steric hindrance, coupled with the electronic influence of the carboxylic acid, governs the accessibility and reactivity of the π-bond, leading to distinct chemical behavior compared to unhindered alkenes. Understanding these controlling factors is paramount for predicting and manipulating its reaction pathways in synthetic applications. This molecule is a valuable intermediate in the synthesis of various organic compounds, including metabolites of pharmaceuticals like Simvastatin.[5][6][7]

Steric Effects: The Dominance of the Gem-Dimethyl Group

The two methyl groups at the C2 position create a sterically demanding environment that significantly hinders the approach of reagents to the vinyl group. This steric bulk can slow down reaction rates and influence the regioselectivity of additions.[3] In the context of intramolecular reactions, this steric compression can, in fact, accelerate cyclization, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect.[8][9] This effect arises from a decrease in the bond angle between the reacting groups, which pre-organizes the molecule for ring closure.[9]

Electronic Effects: The Inductive Influence of the Carboxylic Acid

The carboxylic acid group exerts an electron-withdrawing inductive effect, which can influence the electron density of the vinyl group's π-system. This can affect the rate and mechanism of reactions, particularly those involving electrophilic attack.[10]

Intermolecular Reactivity of the Vinyl Group

The intermolecular reactions of the vinyl group in this compound are a delicate interplay between steric hindrance and electronic effects.

Electrophilic Addition Reactions

Electrophilic additions to the vinyl group of this compound are expected to be challenging due to the steric hindrance posed by the gem-dimethyl group. However, under appropriate conditions, these reactions can proceed.

The addition of hydrogen halides (HX) to the vinyl group would be expected to follow Markovnikov's rule, where the proton adds to the terminal carbon (C4) to form a more stable tertiary carbocation at C3. However, the severe steric hindrance at the C2 position would likely impede the approach of the halide nucleophile to the adjacent C3 carbocation. Rearrangement of the carbocation to a more accessible position might occur, leading to a mixture of products.

Theoretical Reaction Pathway: Hydrobromination

cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Reactant This compound Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Attack on H HBr H-Br Br_ion Br⁻ HBr->Br_ion Heterolytic cleavage Product 3-Bromo-2,2-dimethylbutanoic acid (Markovnikov Product) Carbocation->Product Br⁻ attack

Caption: Theoretical Markovnikov addition of HBr.

The acid-catalyzed hydration of this compound would also be expected to follow Markovnikov's rule, leading to the formation of a tertiary alcohol after the addition of water to the intermediate carbocation. The steric hindrance would again play a significant role in the reaction rate.

Radical Addition Reactions

Free radical additions to alkenes often exhibit anti-Markovnikov regioselectivity.[10]

In the presence of peroxides, the addition of HBr to this compound is predicted to proceed via a radical mechanism, yielding the anti-Markovnikov product. The bromine radical, being less sterically demanding than a proton, would add to the terminal carbon (C4) to generate a more stable tertiary radical at C3. This radical would then abstract a hydrogen atom from HBr to give the final product.

Experimental Protocol: Free-Radical Hydrobromination of an Alkene

Materials:

  • Alkene (e.g., this compound)

  • Hydrogen bromide (HBr)

  • Benzoyl peroxide (BPO) or other radical initiator

  • Anhydrous, non-polar solvent (e.g., CCl₄ or hexane)

  • Reaction vessel equipped with a reflux condenser and inert atmosphere inlet

Procedure:

  • Dissolve the alkene and a catalytic amount of benzoyl peroxide in the anhydrous solvent in the reaction vessel.

  • Bubble HBr gas through the solution or add a solution of HBr in a compatible solvent.

  • Heat the reaction mixture to initiate the radical chain reaction (typically 60-80 °C for BPO).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench any remaining HBr with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

cluster_0 Initiation cluster_1 Propagation Peroxide R-O-O-R RO_radical 2 R-O• Peroxide->RO_radical Heat Br_radical Br• RO_radical->Br_radical HBr H-Br ROH R-O-H HBr->ROH Alkene This compound Radical_Intermediate Tertiary Radical Alkene->Radical_Intermediate Br• addition Product 4-Bromo-2,2-dimethylbutanoic acid (Anti-Markovnikov) Radical_Intermediate->Product H abstraction from HBr

Caption: Mechanism of anti-Markovnikov radical addition of HBr.

Cycloaddition Reactions

The steric bulk around the vinyl group is expected to significantly influence the feasibility and stereochemical outcome of cycloaddition reactions.

As a dienophile, this compound is sterically hindered, which would likely necessitate harsh reaction conditions (high temperature and pressure) for it to participate in a [4+2] cycloaddition with a diene. The stereoselectivity of the reaction would also be influenced by the bulky gem-dimethyl group.

Similar to the Diels-Alder reaction, 1,3-dipolar cycloadditions involving this compound would be sterically hindered. The approach of the 1,3-dipole to the vinyl group would be impeded, potentially leading to lower yields and a preference for specific regio- and stereoisomers that minimize steric interactions in the transition state.

Polymerization

The polymerization of α,α-disubstituted acrylic acids is generally more challenging than that of their unsubstituted counterparts due to steric hindrance.

Free-radical polymerization of this compound would likely proceed at a slower rate and result in a lower molecular weight polymer compared to acrylic acid. The bulky gem-dimethyl group would hinder the approach of the propagating radical to the monomer's vinyl group.

Quantitative Data Comparison: Heats of Polymerization of Acrylic Acid and Derivatives

MonomerHeat of Polymerization (kJ/mol)Reference
Acrylic Acid77.5[9]
Methyl Acrylate78.2[9]
Methacrylic Acid57.7[9]
Methyl Methacrylate57.7[9]

This table illustrates that the presence of an α-methyl group (in methacrylic acid and methyl methacrylate) lowers the heat of polymerization, which is attributed to steric hindrance in the polymer. A similar, if not more pronounced, effect would be expected for the gem-dimethyl substituted this compound.

Intramolecular Reactivity: The Role of the Carboxyl Group

The presence of the carboxylic acid group in the γ,δ-position relative to the double bond opens up possibilities for intramolecular reactions, where the carboxyl group can act as an internal nucleophile.

Lactonization Reactions

Under acidic conditions, protonation of the vinyl group can lead to the formation of a tertiary carbocation at C3. Intramolecular nucleophilic attack by the carboxylic acid oxygen can then lead to the formation of a γ-lactone.[11] The gem-dimethyl group at the C2 position is expected to facilitate this cyclization via the Thorpe-Ingold effect, which brings the reacting groups into closer proximity.[8][9]

cluster_0 Protonation cluster_1 Intramolecular Attack cluster_2 Deprotonation Reactant This compound Carbocation Tertiary Carbocation Reactant->Carbocation Electrophilic attack H_plus H⁺ Oxonium_Ion Cyclic Oxonium Ion Carbocation->Oxonium_Ion Nucleophilic attack by carboxyl Lactone γ-Lactone Oxonium_Ion->Lactone -H⁺

Caption: Proposed mechanism for acid-catalyzed lactonization.

Iodolactonization is a powerful method for the synthesis of lactones from unsaturated carboxylic acids.[12] The reaction of this compound with iodine in the presence of a mild base (e.g., sodium bicarbonate) is expected to proceed via the formation of an iodonium ion intermediate across the double bond. Subsequent intramolecular attack by the carboxylate anion would lead to the formation of an iodo-substituted γ-lactone.[13] The regioselectivity of the attack generally favors the formation of a five-membered ring over a six-membered ring.[14] The gem-dimethyl group would likely enhance the rate of this cyclization.[15][16]

Experimental Protocol: Iodolactonization of a γ,δ-Unsaturated Carboxylic Acid

Materials:

  • γ,δ-Unsaturated carboxylic acid (e.g., this compound)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Solvent system (e.g., dichloromethane/water or tetrahydrofuran/water)

  • Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the unsaturated carboxylic acid in the organic solvent.

  • Add an aqueous solution of sodium bicarbonate and stir vigorously to form the carboxylate salt.

  • Add a solution of iodine in the organic solvent dropwise to the biphasic mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the excess iodine by adding an aqueous solution of sodium thiosulfate until the brown color disappears.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting iodolactone by column chromatography.

Radical Cyclization

Manganese(III)-based oxidative free-radical cyclizations are a known method for forming lactones from unsaturated acids.[17] However, for simple unsaturated acids, the oxidation of the solvent (typically acetic acid) can be a competing reaction.[17] More specialized conditions would be required to achieve efficient radical cyclization of this compound.

Conclusion

The reactivity of the vinyl group in this compound is a compelling example of how subtle structural modifications can have a profound impact on chemical behavior. The steric shield provided by the gem-dimethyl group generally attenuates the rate of intermolecular reactions, while simultaneously promoting intramolecular cyclizations through the Thorpe-Ingold effect. The electron-withdrawing nature of the carboxylic acid further modulates the reactivity of the π-system.

For drug development professionals and synthetic chemists, a thorough understanding of these competing influences is crucial for designing efficient synthetic routes and predicting reaction outcomes. While intermolecular additions are sterically disfavored, they can be achieved under specific conditions, with regioselectivity often dictated by the reaction mechanism (ionic vs. radical). In contrast, intramolecular reactions, particularly lactonizations, are often favored and can be a facile route to cyclic structures. Further quantitative studies on the reaction kinetics and computational modeling of transition states will continue to provide deeper insights into the nuanced reactivity of this intriguing molecule.

References

  • Thorpe–Ingold effect - Wikipedia. (URL: [Link])
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An In-depth Technical Guide to the Acidity of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the acidity of 2,2-dimethylbut-3-enoic acid, a molecule of interest in organic synthesis and drug development. We will delve into the structural factors governing its acidity, present a comparative analysis with related carboxylic acids, and provide detailed protocols for both experimental determination and computational prediction of its pKa value. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the physicochemical properties of substituted carboxylic acids.

Introduction to the Acidity of this compound

The acidity of a carboxylic acid, quantified by its acid dissociation constant (pKa), is a fundamental property that dictates its behavior in chemical reactions and biological systems. This compound presents an interesting case study due to the presence of both alkyl and vinyl substituents in close proximity to the carboxyl group. These substituents exert opposing electronic and steric effects, making a detailed analysis of its acidity both challenging and insightful. The predicted pKa value for this compound is approximately 4.42. This guide will explore the underpinnings of this value through a systematic examination of its molecular structure and a comparison with analogous compounds.

Chemical Structure and Dissociation:

The dissociation of this compound in an aqueous solution can be represented by the following equilibrium:

A placeholder for a proper chemical structure diagram is used above. A visual representation of the dissociation of this compound into its carboxylate anion and a proton would be depicted here.

Structural Factors Influencing Acidity

The acidity of a carboxylic acid is primarily determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thereby increasing acidity (lower pKa). Conversely, electron-donating groups destabilize the anion by intensifying the negative charge, leading to decreased acidity (higher pKa).[1]

In this compound, we must consider the interplay of the following factors:

  • The Carboxyl Group: The inherent acidity of the carboxyl group stems from the resonance stabilization of the carboxylate anion, where the negative charge is delocalized over two oxygen atoms.

  • The Gem-Dimethyl Group (α-position): Alkyl groups, such as the two methyl groups at the C2 position, are electron-donating through an inductive effect (+I). This effect pushes electron density towards the carboxylate anion, destabilizing it and decreasing the acidity of the carboxylic acid.

  • The Vinyl Group (β,γ-position): A carbon-carbon double bond, like the vinyl group, is generally considered to be electron-withdrawing compared to a saturated alkyl group. This is due to the higher s-character of the sp2 hybridized carbons, which makes them more electronegative.[2][3][4] This electron-withdrawing inductive effect (-I) helps to stabilize the negative charge on the carboxylate anion, thus increasing the acidity.

  • Steric Hindrance: The bulky gem-dimethyl group can introduce steric hindrance around the carboxyl group. This can potentially disrupt the solvation of the carboxylate anion by polar solvent molecules (e.g., water).[5][6][7] Effective solvation is crucial for stabilizing the anion, so any disruption would lead to a decrease in acidity.

Comparative Acidity Analysis

To contextualize the acidity of this compound, it is instructive to compare its pKa with that of structurally related carboxylic acids.

CompoundStructurepKaKey Structural Features
Butanoic AcidCH₃CH₂CH₂COOH~4.82[8]Saturated four-carbon chain
2,2-Dimethylpropanoic Acid (Pivalic Acid)(CH₃)₃CCOOH~5.03[9]Bulky t-butyl group at α-position
But-3-enoic Acid (Vinylacetic Acid)CH₂=CHCH₂COOH~4.34-4.42[8][10][11]Vinyl group at β,γ-position
This compound CH₂=CHC(CH₃)₂COOH ~4.42 (Predicted) Gem-dimethyl and vinyl groups
Crotonic Acid (trans-But-2-enoic Acid)CH₃CH=CHCOOH~4.69-4.817[9][12][13][14]Vinyl group in conjugation with carboxyl

Analysis of Trends:

  • Butanoic Acid vs. But-3-enoic Acid: The lower pKa of but-3-enoic acid (more acidic) compared to butanoic acid demonstrates the electron-withdrawing effect of the vinyl group, which stabilizes the carboxylate anion.

  • Butanoic Acid vs. 2,2-Dimethylpropanoic Acid: The higher pKa of 2,2-dimethylpropanoic acid (less acidic) highlights the electron-donating and potentially sterically hindering effects of the bulky t-butyl group.

  • This compound in Context: The predicted pKa of this compound (4.42) is lower than that of both butanoic acid (4.82) and 2,2-dimethylpropanoic acid (5.03). This suggests that the acid-strengthening effect of the electron-withdrawing vinyl group outweighs the acid-weakening effect of the electron-donating gem-dimethyl groups. Its pKa is comparable to that of but-3-enoic acid, indicating that the introduction of the gem-dimethyl groups does not drastically decrease the acidity, suggesting that their inductive and steric effects are either counterbalanced or less significant than the electronic influence of the double bond in this specific arrangement.

  • Comparison with Crotonic Acid: Crotonic acid, where the double bond is in conjugation with the carboxyl group, has a pKa closer to that of butanoic acid. This is because the resonance effect of the conjugated system can be electron-donating towards the carboxylate group, counteracting the inductive effect of the sp2 carbons.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using several well-established methods. Below are detailed protocols for two common techniques.

Potentiometric Titration

This classic method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[15]

Experimental Workflow:

G A Prepare a standard solution of this compound B Calibrate pH meter with standard buffers A->B C Titrate the acid solution with a standardized strong base (e.g., NaOH) B->C D Record pH values as a function of titrant volume C->D E Plot the titration curve (pH vs. volume) D->E F Determine the equivalence point E->F G Determine the half-equivalence point volume F->G H The pKa is the pH at the half-equivalence point G->H

Potentiometric Titration Workflow

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized water. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the resulting pKa will be an apparent pKa for that specific solvent mixture.

    • Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH).

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pKa of the acid.

  • Titration:

    • Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the NaOH titrant from a burette in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The half-equivalence point is at Veq/2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The carboxylate anion will have a different chromophore and thus a different absorbance spectrum compared to the protonated carboxylic acid.[16][17]

Experimental Workflow:

G A Prepare a series of buffer solutions with a range of known pH values C Add a constant amount of the stock solution to each buffer A->C B Prepare a stock solution of this compound B->C D Measure the UV-Vis absorbance spectrum for each solution C->D E Identify a wavelength with a significant difference in absorbance between the acidic and basic forms D->E F Plot absorbance at this wavelength vs. pH E->F G Fit the data to the Henderson-Hasselbalch equation to determine the pKa F->G

UV-Vis Spectrophotometry Workflow

Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions covering a pH range from approximately pKa - 2 to pKa + 2 (e.g., pH 2 to 6 for this compound).

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation:

    • To a set of volumetric flasks, add the same small, precise volume of the stock solution.

    • Dilute each flask to the mark with a different buffer solution from the series. This creates a set of solutions with a constant concentration of the acid at different pH values.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

    • Identify a wavelength (λ) where the absorbance difference between the fully protonated and fully deprotonated forms of the acid is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength (A) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be determined by fitting the data to the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pH = pKa + log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.

Computational pKa Prediction

Computational chemistry provides a powerful tool for predicting the pKa of molecules, offering insights that can guide experimental work. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[18][19]

Computational Workflow:

G A Build the 3D structures of the protonated acid and its conjugate base B Perform geometry optimization for both species in the gas phase and in a solvent continuum model A->B C Perform frequency calculations to obtain the Gibbs free energies B->C D Calculate the Gibbs free energy of the dissociation reaction in solution C->D E Calculate the pKa using the relationship between ΔG and pKa D->E

DFT pKa Prediction Workflow

Protocol (Conceptual Outline using Gaussian):

  • Structure Preparation:

    • Build the 3D structures of this compound (the protonated form, HA) and its carboxylate anion (the deprotonated form, A⁻) using a molecular modeling software like GaussView.

  • Geometry Optimization and Frequency Calculations:

    • For both HA and A⁻, perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G(d,p)).[20][21]

    • These calculations should be performed in a simulated aqueous environment using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Gibbs Free Energy Calculation:

    • From the output of the frequency calculations, obtain the Gibbs free energies in solution for both the protonated acid (G_sol(HA)) and the deprotonated anion (G_sol(A⁻)).

  • pKa Calculation:

    • The Gibbs free energy of the dissociation reaction in solution (ΔG_sol) is calculated as: ΔG_sol = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA) The Gibbs free energy of the proton in aqueous solution, G_sol(H⁺), is a well-established value (e.g., -270.3 kcal/mol).

    • The pKa is then calculated using the following equation: pKa = ΔG_sol / (2.303 * R * T) where R is the gas constant and T is the temperature in Kelvin.

Conclusion

The acidity of this compound is a nuanced property governed by a delicate balance of inductive and steric effects. The electron-withdrawing nature of the β,γ-vinyl group appears to be the dominant factor, leading to a predicted pKa that is lower than its saturated and α-alkylated counterparts. This in-depth guide has provided a theoretical framework for understanding these influences, along with practical, step-by-step protocols for the experimental determination and computational prediction of its pKa. For researchers in drug discovery and development, a thorough grasp of such physicochemical properties is paramount for predicting molecular behavior and designing effective therapeutic agents.

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A Comprehensive Technical Guide to the Solubility of 2,2-Dimethylbut-3-enoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, is a valuable building block in organic synthesis.[1][2] Its utility in the creation of more complex molecules, including metabolites of therapeutic agents like Simvastatin, makes a thorough understanding of its physical properties essential.[1][3] Among these properties, solubility in organic solvents is of paramount importance for reaction kinetics, purification processes such as crystallization, and formulation development. This guide provides an in-depth analysis of the factors governing the solubility of this compound, predictive insights into its behavior in various organic solvents, and a practical protocol for its experimental determination.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key parameters for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂[1][4]
Molecular Weight 114.14 g/mol [1][4]
Melting Point -6 °C[1][4]
Boiling Point 185-186.8 °C at 760 mmHg[1][4]
Density 0.957-0.972 g/cm³[1][4]
pKa 4.42 ± 0.10 (Predicted)[5]
LogP (Octanol-Water Partition Coefficient) 1.28 - 1.5[4]
Water Solubility 19 g/L (Slightly soluble) at 25 °C

The presence of a carboxylic acid functional group (-COOH) introduces polarity and the capacity for hydrogen bonding, while the C6 hydrocarbon backbone contributes to its nonpolar character.[6] The predicted pKa of 4.42 indicates it is a weak acid.[5] The LogP value, a measure of lipophilicity, suggests a preference for nonpolar environments over water.[4] These competing characteristics—a polar head and a nonpolar tail—are central to its solubility behavior.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a foundational principle in predicting solubility.[7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[8] For this compound, its solubility in a given organic solvent is a balance between the interactions of its polar carboxylic acid group and its nonpolar alkyl chain with the solvent molecules.[9]

The Dual Nature of this compound

The molecular structure of this compound can be conceptually divided into two regions with differing polarities, as illustrated in the diagram below.

Molecular Polarity of this compound cluster_0 This compound cluster_1 Nonpolar Region cluster_2 Polar Region C1 C C2 C C1->C2 = C3 C C2->C3 C4 C C3->C4 = O1 O C4->O1 O2 OH C4->O2

Caption: Polarity distribution in this compound.

  • Polar Region: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This region favors interactions with polar solvents.

  • Nonpolar Region: The vinyl group and the gem-dimethyl substituted carbon form a nonpolar hydrocarbon backbone. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces.

Predicted Solubility in Common Organic Solvents

SolventSolvent ClassPredicted SolubilityRationale
Hexane NonpolarModerate to LowThe nonpolar backbone of the acid will interact favorably with hexane, but the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility.
Toluene Nonpolar (Aromatic)ModerateToluene is nonpolar, but its aromatic ring can induce some dipole interactions, potentially offering slightly better solvation of the carboxylic acid group compared to hexane.
Dichloromethane Polar AproticHighDichloromethane is a polar aprotic solvent that can effectively solvate the nonpolar portion of the molecule while also interacting with the polar carboxylic acid group through dipole-dipole interactions.
Ethyl Acetate Polar AproticHighAs an ester, ethyl acetate has a polar region that can act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group, and its ethyl and acetyl groups can solvate the nonpolar backbone.
Acetone Polar AproticHighThe carbonyl group of acetone is a strong hydrogen bond acceptor, leading to favorable interactions with the carboxylic acid. Its small alkyl groups can also interact with the nonpolar part of the solute.
Ethanol/Methanol Polar ProticVery HighThese protic solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group. The alkyl chains of the alcohols can also effectively solvate the nonpolar part of the molecule.
Diethyl Ether Slightly PolarHighThe ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid. The ethyl groups provide a nonpolar environment to solvate the hydrocarbon backbone.

Experimental Determination of Solubility

Given the absence of extensive published data, experimental determination is crucial for obtaining precise solubility values. The following is a standard protocol for determining the solubility of a solid or liquid organic compound in a given solvent.

Materials and Equipment
  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid/liquid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C) and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining microparticles.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the amount of dissolved solute.

  • Calculation of Solubility:

    • From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the experimental workflow for determining solubility.

Workflow for Experimental Solubility Determination start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with stirring (24-48h) add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute a known volume of the filtered solution filter->dilute analyze Analyze by HPLC, GC, or other suitable method dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End calculate->end

Caption: A step-by-step workflow for the experimental determination of solubility.

Factors Influencing Solubility

  • Temperature: The solubility of most solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will favor solubility. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar and nonpolar regions of this compound will exhibit the highest solvating power.

  • Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility.

Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. The organic solvents used also have their own specific hazards that must be considered.

Conclusion

While quantitative experimental data on the solubility of this compound in a wide array of organic solvents is sparse, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for reliable predictions. It is anticipated to exhibit high solubility in polar aprotic and polar protic solvents such as dichloromethane, ethyl acetate, acetone, and alcohols, with moderate to lower solubility in nonpolar solvents like hexane and toluene. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. This guide equips researchers with the theoretical and practical knowledge necessary to effectively utilize this compound in their synthetic and developmental endeavors.

References

  • Khan Academy. (n.d.). Solubility of organic compounds.
  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
  • Chemsrc. (2025). This compound | CAS#:10276-09-2.
  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Bellevue College. (n.d.). Experiment 2 # Solubility 13.
  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid.
  • Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
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  • ResearchGate. (2021). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.
  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.
  • Mol-Instincts. (2025). This compound - 10276-09-2, C6H10O2, density, melting point, boiling point, structural formula, synthesis.
  • YouTube. (2025). What Does "Like Dissolves Like" Mean?.
  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound CAS NO.10276-09-2.
  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 2,3-dimethyl- (CAS 4411-97-6).

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Methodological & Application

Application Notes and Protocols for the Esterification of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, serves as a versatile building block in organic synthesis.[1][2][3] Its unique structure, featuring a sterically hindered carboxylic acid moiety adjacent to a vinyl group, presents both opportunities and challenges for chemical modification.[1] The esters derived from this acid are of significant interest in the development of novel polymers, fragrances, and as intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[4][5] For instance, it is a constituent in the synthesis of metabolites of Simvastatin.[2][4][5] This guide provides detailed application notes and protocols for the successful esterification of this compound, addressing the inherent steric hindrance and offering methodologies suitable for a range of research and development applications.

Challenges in the Esterification of a Sterically Hindered Acid

The gem-dimethyl groups at the α-position to the carboxyl group in this compound create significant steric hindrance. This bulkiness impedes the approach of an alcohol nucleophile to the carbonyl carbon, making traditional acid-catalyzed esterification methods, such as the Fischer-Speier reaction, less efficient.[6][7] Consequently, reaction conditions must be carefully selected to overcome this steric barrier and achieve high yields of the desired ester. This often involves the use of more potent activating agents or milder reaction conditions to prevent side reactions.[8][9][10]

Recommended Esterification Protocols

Herein, we detail three robust protocols for the esterification of this compound, each with distinct advantages depending on the substrate scope and desired reaction conditions.

Protocol 1: Modified Fischer-Speier Esterification for Primary and Less Hindered Secondary Alcohols

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11][12] For a sterically hindered acid like this compound, driving the equilibrium towards the product is crucial. This can be achieved by using a large excess of the alcohol, which can also serve as the solvent, and by the continuous removal of water.[6][7][13]

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as a solvent significantly increases its molar excess, shifting the reaction equilibrium to favor ester formation according to Le Châtelier's principle.[7] This is most practical for simple and inexpensive alcohols like methanol and ethanol.[13]

  • Strong Acid Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[11][14]

  • Azeotropic Removal of Water: A Dean-Stark apparatus is employed to remove water as it is formed, which further drives the reaction to completion.[7][11] Toluene is an effective solvent for this purpose as it forms an azeotrope with water.

Experimental Workflow:

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, excess alcohol, and toluene in a round-bottom flask. B Add a catalytic amount of H₂SO₄ or TsOH. A->B C Equip with a Dean-Stark apparatus and condenser. B->C D Heat the mixture to reflux. C->D E Monitor the reaction by TLC or GC. D->E F Collect water in the Dean-Stark trap. D->F G Cool the reaction mixture. F->G H Neutralize the acid catalyst with a weak base (e.g., NaHCO₃ solution). G->H I Perform an aqueous work-up and extract the ester with an organic solvent. H->I J Dry the organic layer, concentrate, and purify by distillation or chromatography. I->J

Caption: Workflow for Modified Fischer-Speier Esterification.

Detailed Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq), the desired primary or less hindered secondary alcohol (5-10 eq), and toluene (to facilitate azeotropic removal of water).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Continue refluxing until the starting carboxylic acid is consumed or no further product formation is observed. Water will collect in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Quantitative Data Summary Table:

AlcoholCatalystReaction Time (h)Yield (%)
MethanolH₂SO₄4-875-85
EthanolH₂SO₄6-1270-80
n-ButanolTsOH8-1665-75

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Protocol 2: Steglich Esterification for Acid-Sensitive Substrates and Hindered Alcohols

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[15][16] This method is particularly well-suited for sterically hindered acids and acid-labile substrates as it proceeds under neutral conditions at room temperature.[17][18]

Causality of Experimental Choices:

  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[17] This intermediate is readily attacked by the alcohol nucleophile. The thermodynamic driving force for the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[15]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol. This catalytic cycle accelerates the esterification and suppresses the formation of the N-acylurea byproduct, which can occur via a 1,3-rearrangement of the O-acylisourea intermediate.[17]

  • Aprotic Solvent: The reaction is typically carried out in a polar aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to dissolve the reactants and facilitate the reaction.[15]

Reaction Mechanism:

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Ester R-COOR' (Ester) O_acylisourea->Ester + R'-OH (slow) DCU DCU (byproduct) O_acylisourea->DCU - H₂O DMAP_cat DMAP (catalyst) Acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP ROH R'-OH Acylpyridinium->Ester + R'-OH - DMAP

Caption: Simplified mechanism of Steglich Esterification.

Detailed Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Quantitative Data Summary Table:

AlcoholEquivalents of AlcoholReaction Time (h)Yield (%)
Isopropanol1.21285-95
tert-Butanol1.52460-70
Benzyl alcohol1.1890-98

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Protocol 3: Mitsunobu Reaction for Stereochemical Inversion and Sensitive Substrates

The Mitsunobu reaction is a powerful tool for the esterification of alcohols with inversion of stereochemistry at the alcohol center.[19][20] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] This reaction is conducted under mild, neutral conditions and is compatible with a wide range of functional groups.

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt intermediate.[21] This intermediate activates the alcohol by converting the hydroxyl group into a good leaving group (an oxyphosphonium species).

  • SN2 Displacement: The carboxylate anion, formed by the deprotonation of this compound by the betaine intermediate, then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the formation of the ester with inversion of configuration at the chiral center of the alcohol.[19]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediates. Therefore, anhydrous solvents and reagents are essential for high yields.

Experimental Workflow:

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound, alcohol, and PPh₃ in anhydrous THF. B Cool the solution to 0 °C. A->B C Slowly add DEAD or DIAD dropwise. B->C D Allow the reaction to warm to room temperature and stir. C->D E Monitor by TLC. D->E F Concentrate the reaction mixture. E->F G Purify directly by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct. F->G

Caption: Workflow for the Mitsunobu Reaction.

Detailed Step-by-Step Protocol:

  • Under an inert atmosphere, dissolve this compound (1.2 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue, containing the desired ester, triphenylphosphine oxide, and the dialkyl hydrazinedicarboxylate byproduct, can be purified by column chromatography on silica gel.

Quantitative Data Summary Table:

AlcoholReagentsReaction Time (h)Yield (%)
(S)-2-ButanolPPh₃, DEAD480-90 (as (R)-ester)
CyclopentanolPPh₃, DIAD685-95
CholesterolPPh₃, DEAD1275-85 (with inversion)

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Conclusion

The esterification of the sterically hindered this compound requires careful consideration of the reaction methodology. For simple, unhindered alcohols, a modified Fischer-Speier esterification with azeotropic water removal can be effective. For more sensitive substrates or hindered alcohols, the mild and efficient Steglich esterification is the method of choice. When stereochemical inversion of a chiral alcohol is desired, the Mitsunobu reaction provides a reliable and high-yielding pathway. The protocols detailed in this guide offer researchers and drug development professionals a range of validated methods to access the valuable esters of this compound for their synthetic applications.

References

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Application Notes and Protocols for Amide Synthesis from 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The synthesis of amides is a cornerstone of modern organic chemistry, with profound implications in drug discovery and development where the amide bond is a ubiquitous structural motif. The reaction of a carboxylic acid with an amine to form an amide, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid. This guide provides an in-depth exploration of the synthesis of amides from 2,2-dimethylbut-3-enoic acid, a substrate that presents a significant synthetic challenge due to steric hindrance at the α-carbon.

The gem-dimethyl group adjacent to the carboxyl functionality in this compound sterically encumbers the reaction center, making it less accessible to coupling reagents and the incoming amine nucleophile. This often leads to sluggish reaction rates, low yields, and the prevalence of side reactions with standard amidation protocols. Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount for successful amide synthesis with this substrate.

This document will provide a comprehensive overview of suitable methodologies, from traditional carbodiimide-based approaches to the use of modern, highly efficient coupling reagents. We will delve into the mechanistic rationale behind these methods, offer detailed, step-by-step protocols, and provide troubleshooting guidance to overcome common challenges.

Choosing Your Weapon: A Comparative Analysis of Coupling Reagents

The success of an amide coupling reaction, particularly with a sterically hindered acid like this compound, is critically dependent on the choice of the coupling reagent. These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine. Below is a comparative analysis of commonly employed coupling reagents, with a focus on their efficacy for challenging substrates.

Coupling Reagent ClassExample(s)Typical Yield Range (Hindered Substrates)Key Considerations & InsightsPotential Side Reactions
Carbodiimides EDC/HOBt, DCCModerateCost-effective and widely used. The addition of HOBt or OxymaPure is crucial to minimize racemization and improve efficiency by forming a more stable active ester.[1]Formation of N-acylurea byproduct, which can be challenging to remove.[1]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighHighly efficient with fast reaction times and minimal racemization. HATU is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester.[2] COMU offers a safer alternative to HOBt/HOAt-based reagents.[3]Guanidinylation of the primary amine if the coupling reagent is used in excess.[4]
Phosphonium Salts PyBOP, PyAOPHighMore reactive than carbodiimides and particularly effective for sterically hindered amino acids.[2] PyAOP is advantageous for coupling N-methylated amino acids.[2]Byproducts can sometimes complicate purification.
Acyl Fluoride Precursors TFFH, BTFFHHighIn situ formation of acyl fluorides provides highly reactive intermediates that are less sterically demanding, making this an excellent strategy for hindered systems.[5][6][7]Requires careful handling of fluorinating agents.
Phosphonic Anhydrides T3P®HighExcellent for difficult couplings with the advantage that the byproducts are water-soluble, simplifying the workup procedure.[1]Requires the use of a base.

Reaction Mechanisms: Understanding the "How" and "Why"

A deep understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. Here, we illustrate the mechanisms for two of the most relevant classes of coupling reagents for this application.

Carbodiimide-Mediated Amide Synthesis (EDC/HOBt)

The use of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation.

EDC_HOBt_Mechanism cluster_coupling Coupling with Amine Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (unstable) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (more stable) O_Acylisourea->HOBt_Ester + HOBt - EDC-urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Regen_HOBt Regenerated HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is prone to rearrangement to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to side reactions. Finally, the amine attacks the active ester to yield the desired amide and regenerate HOBt.

Uronium Salt-Mediated Amide Synthesis (HATU)

Uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for challenging couplings.

HATU_Mechanism cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling with Amine Acid R-COOH (this compound) Carboxylate R-COO- Acid->Carboxylate Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester (highly reactive) Carboxylate->OAt_Ester HATU HATU TMU Tetramethylurea (byproduct) Amide Amide Product OAt_Ester->Amide Amine R'-NH2

Sources

Application Notes & Protocols: Cheletropic Reactions of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Foray into Cheletropic Reactions

In the vast landscape of pericyclic reactions, cheletropic reactions represent a unique and powerful class of cycloadditions or cycloeliminations.[1] A key feature that distinguishes them is the concerted formation or cleavage of two sigma (σ) bonds to a single atom.[1][2] These reactions are governed by the principles of orbital symmetry, as elucidated by Woodward and Hoffmann, and proceed through a cyclic transition state.[3]

Common examples of cheletropic reactions include the addition of sulfur dioxide to a 1,3-diene to form a five-membered sulfolene ring, and the reverse reaction, known as cheletropic extrusion, where a small, stable molecule like SO₂ or carbon monoxide is eliminated.[1][4] One of the most synthetically valuable cheletropic reactions is the addition of a singlet carbene to an alkene, which results in the stereospecific formation of a cyclopropane ring.[1][4][5] This particular transformation is the focal point of our investigation into the reactivity of 2,2-Dimethylbut-3-enoic acid.

This compound is an unsaturated carboxylic acid featuring a terminal double bond.[6][7] This vinyl group is a prime candidate for cheletropic addition reactions, particularly with carbenes, to yield highly functionalized cyclopropane derivatives. Such derivatives, specifically 2,2-dimethylcyclopropane-1-carboxylic acid scaffolds, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[8][9]

This guide provides a comprehensive overview of the application of cheletropic reactions to this compound, with a focus on detailed protocols for its cyclopropanation.

Reaction Mechanism and Strategy

The primary cheletropic reaction applicable to this compound is the [2π + 1σ] cycloaddition of a carbene to its carbon-carbon double bond. Singlet carbenes, which possess a vacant p-orbital and a lone pair of electrons in an sp² hybrid orbital, are electrophilic species that readily react with the electron-rich π-system of the alkene in a concerted fashion.[1][5] This concerted mechanism ensures that the stereochemistry of the alkene is retained in the cyclopropane product.[1][10]

Two robust and widely employed methods for the cyclopropanation of alkenes are the Simmons-Smith reaction and the use of diazomethane or its derivatives.

  • Simmons-Smith Reaction: This method utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[11][12] A significant advantage of the Simmons-Smith reaction is its tolerance for a wide range of functional groups, including carboxylic acids.[11] This allows for the direct cyclopropanation of this compound without the need for a protecting group.

  • Diazoalkane-Mediated Cyclopropanation: Diazoalkanes, such as diazomethane (CH₂N₂), can serve as carbene precursors upon photolysis or thermolysis.[10][13] However, diazomethane is also a potent methylating agent for carboxylic acids.[13][14][15][16][17] Consequently, to achieve cyclopropanation of this compound using this method, the carboxylic acid functionality must first be protected, for instance, as an ester.

Below, we provide detailed protocols for both the direct Simmons-Smith cyclopropanation of this compound and a two-step approach involving esterification followed by diazomethane-mediated cyclopropanation.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of this compound

This protocol details the direct conversion of this compound to 2,2-dimethyl-1-cyclopropanecarboxylic acid using the Simmons-Smith reagent.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product acid This compound product 2,2-Dimethylcyclopropane-1-carboxylic acid acid->product Simmons-Smith Reaction reagents CH₂I₂ / Zn-Cu reagents->product

Figure 1: Simmons-Smith cyclopropanation of this compound.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Diiodomethane (CH₂I₂)≥99%, stabilizede.g., Acros Organics
Zinc dust (<10 µm)≥98%e.g., Sigma-Aldrich
Copper(I) chloride (CuCl)≥99%e.g., Alfa Aesar
Diethyl ether (anhydrous)≥99.7%, inhibitor-freee.g., Fisher Scientific
Hydrochloric acid (HCl), 2 MACS Gradee.g., VWR Chemicals
Sodium sulfate (anhydrous)ACS Gradee.g., EMD Millipore
Round-bottom flask with reflux condenser------
Magnetic stirrer and stir bar------
Argon or Nitrogen gas supplyHigh purity---

Procedure:

  • Preparation of Zinc-Copper Couple:

    • In a 100 mL round-bottom flask, add zinc dust (2.6 g, 40 mmol) and copper(I) chloride (0.39 g, 4 mmol).

    • Heat the flask gently under a vacuum with a heat gun until the mixture turns from a light tan to a grayish-black color.

    • Allow the flask to cool to room temperature and then fill with argon or nitrogen gas.

  • Reaction Setup:

    • To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether (20 mL) via a syringe under an inert atmosphere.

    • In a separate flask, dissolve this compound (1.14 g, 10 mmol) in anhydrous diethyl ether (10 mL).

    • Add diiodomethane (5.36 g, 20 mmol) to the zinc-copper couple suspension with vigorous stirring. A gentle reflux should be observed.

    • After the initial exotherm subsides, add the solution of this compound dropwise to the reaction mixture over 30 minutes.

  • Reaction and Workup:

    • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (20 mL) to dissolve the excess zinc and zinc salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure to yield pure 2,2-dimethylcyclopropane-1-carboxylic acid.[18]

Protocol 2: Cyclopropanation via Esterification and Reaction with Ethyl Diazoacetate

This protocol involves the initial protection of the carboxylic acid as an ethyl ester, followed by a rhodium-catalyzed cyclopropanation using ethyl diazoacetate.

Workflow Overview:

G start This compound esterification Esterification (Ethanol, H₂SO₄) start->esterification intermediate Ethyl 2,2-dimethylbut-3-enoate esterification->intermediate cyclopropanation Cyclopropanation (Ethyl diazoacetate, Rh₂(OAc)₄) intermediate->cyclopropanation product Ethyl 2,2-dimethyl-1-cyclopropanecarboxylate cyclopropanation->product hydrolysis Hydrolysis (NaOH, H₂O/EtOH) product->hydrolysis final_product 2,2-Dimethylcyclopropane-1-carboxylic acid hydrolysis->final_product

Figure 2: Two-step cyclopropanation workflow via an ester intermediate.

Part A: Esterification of this compound

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Ethanol (absolute)ACS Gradee.g., VWR Chemicals
Sulfuric acid (H₂SO₄), concentratedACS Gradee.g., Fisher Scientific
Sodium bicarbonate (saturated solution)------
Diethyl etherACS Gradee.g., EMD Millipore
Magnesium sulfate (anhydrous)ACS Gradee.g., Alfa Aesar

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.14 g, 10 mmol) and absolute ethanol (20 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 mL) with stirring.

  • Attach a reflux condenser and heat the mixture at reflux for 4-6 hours.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing 50 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2,2-dimethylbut-3-enoate. The crude ester is often of sufficient purity for the next step.

Part B: Rhodium-Catalyzed Cyclopropanation

Materials:

Reagent/MaterialGradeSupplier
Ethyl 2,2-dimethylbut-3-enoateFrom Part A---
Dichloromethane (DCM), anhydrous≥99.8%e.g., Sigma-Aldrich
Rhodium(II) acetate dimer [Rh₂(OAc)₄]≥98%e.g., Strem Chemicals
Ethyl diazoacetate (EDA)Stabilized in DCMe.g., Sigma-Aldrich

Procedure:

  • In a 100 mL round-bottom flask under an argon atmosphere, dissolve ethyl 2,2-dimethylbut-3-enoate (1.42 g, 10 mmol) and rhodium(II) acetate dimer (22 mg, 0.05 mmol) in anhydrous dichloromethane (20 mL).

  • Heat the solution to a gentle reflux (approx. 40 °C).

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.71 g, 15 mmol) in anhydrous dichloromethane (10 mL) dropwise over a period of 4 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 2 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield ethyl 2,2-dimethyl-1-cyclopropanecarboxylate.

Data Summary and Expected Outcomes

ParameterProtocol 1: Simmons-SmithProtocol 2: Diazoacetate Method
Starting Material This compoundThis compound
Key Reagents CH₂I₂, Zn-Cu1. EtOH, H₂SO₄ 2. Ethyl diazoacetate, Rh₂(OAc)₄
Reaction Type Cheletropic [2+1] Cycloaddition (Carbenoid)Esterification followed by Cheletropic [2+1] Cycloaddition (Carbene)
Number of Steps 12 (3 including final hydrolysis if acid is desired)
Typical Yield 50-70%70-90% (overall for two steps)
Key Advantages Direct conversion, avoids protecting groups.Higher yielding, milder conditions for cyclopropanation.
Key Disadvantages Stoichiometric use of zinc, can be exothermic.Requires protection/deprotection, use of hazardous diazo compound.

Conclusion

The cheletropic addition of carbenes or carbenoids to the vinyl group of this compound provides a reliable and efficient pathway to valuable 2,2-dimethylcyclopropane-1-carboxylic acid derivatives. The choice between a direct Simmons-Smith cyclopropanation and a two-step esterification-diazoacetate addition protocol will depend on the desired scale, available reagents, and tolerance for the respective reaction conditions. Both methods are rooted in the fundamental principles of cheletropic reactions and offer robust solutions for the synthesis of these important cyclopropane-containing building blocks in research and drug development.

References

  • Wikipedia. Cheletropic reaction. [Link]
  • Salgado, A., Eeckhaut, A., De Kimpe, N., & Van der Eycken, J. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Molecules, 5(7), 848-857.
  • Chem-Station. (2014). Cheletropic Reaction. [Link]
  • Wikipedia. Simmons–Smith reaction. [Link]
  • Baran, P. (2013). Cheletropic Reactions. Baran Group Meeting.
  • ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
  • S.B.College, Ara.
  • Wikipedia.
  • National Center for Biotechnology Information. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed Central. [Link]
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
  • Vedantu. (2024). Carboxylic acids react with diazomethane to yield A class 12 chemistry JEE_Main. [Link]
  • Saha, et al. Organic Chemistry-4. [Link]
  • YouTube. (2024). Reaction of carboxylic acid with diazomethane. [Link]
  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
  • National Center for Biotechnology Information. (2019).
  • ResearchGate. (2022).
  • Chemistry Stack Exchange. (2016). Cheletropic carbene addition to ethene under Woodward-Hoffmann rules. [Link]
  • WordPress. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. [Link]
  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
  • YouTube. (2021). Carbenes Part 2: Cyclopropanation, C-H Insertion, and the Bamford-Stevens Reaction. [Link]
  • Scribd. Advanced Cheletropic Reactions. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139122, 2,2-Dimethyl-3-butenoic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 260708, 2,2-Dimethylcyclopropane-1-carboxylic acid. [Link]
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
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Application Note: A Detailed Guide to the Synthesis of Simvastatin and its Major Metabolites from 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simvastatin is a leading semi-synthetic hypolipidemic drug, renowned for its efficacy in reducing low-density lipoprotein (LDL) cholesterol.[1][2] A derivative of the natural product lovastatin, its enhanced potency is attributed to the presence of a 2,2-dimethylbutyryl side chain.[1] The study of its metabolites is crucial for understanding its pharmacokinetics, pharmacodynamics, and for the development of new, potentially more effective or safer statin-based therapies. This application note provides a comprehensive technical guide for the synthesis of Simvastatin and its primary metabolites, commencing from the versatile starting material, 2,2-Dimethylbut-3-enoic acid.

This document is structured to provide not just a series of steps, but a logical and scientifically grounded narrative. We will explore the strategic conversion of this compound into a key acylating agent, its subsequent coupling with the core statin scaffold derived from Monacolin J, and the final transformations to yield Simvastatin and its major metabolites: the active β-hydroxy acid form, 3''-hydroxy Simvastatin, and 6'-hydroxymethyl Simvastatin.

I. Synthesis of the 2,2-Dimethylbutyryl Side Chain Precursor

The journey from this compound to a reactive intermediate suitable for esterification is a critical first phase. The overall strategy involves the saturation of the carbon-carbon double bond followed by the activation of the carboxylic acid.

Workflow for Side Chain Precursor Synthesis

A This compound B Hydrogenation A->B H₂, Pd/C C 2,2-Dimethylbutyric acid B->C D Chlorination C->D SOCl₂ or (COCl)₂ E 2,2-Dimethylbutyryl chloride D->E

Caption: Synthesis of 2,2-Dimethylbutyryl chloride.

Protocol 1: Synthesis of 2,2-Dimethylbutyric Acid

Rationale: The initial step is the catalytic hydrogenation of this compound. This reaction selectively reduces the alkene functional group without affecting the carboxylic acid. Palladium on carbon (Pd/C) is a standard and efficient catalyst for this transformation.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as determined by the specific hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Rinse the filter pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2,2-Dimethylbutyric acid. The product can be further purified by distillation if necessary.

ParameterValue/Condition
Starting Material This compound
Catalyst 10% Palladium on Carbon
Solvent Methanol
Temperature Room Temperature
Pressure 1-3 atm H₂
Expected Yield >95%
Protocol 2: Synthesis of 2,2-Dimethylbutyryl Chloride

Rationale: To facilitate the acylation of the sterically hindered hydroxyl group on the Monacolin J scaffold, the carboxylic acid is converted to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Materials:

  • 2,2-Dimethylbutyric acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene (optional, as neat reaction is possible)

  • A few drops of N,N-dimethylformamide (DMF) (catalyst)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2,2-Dimethylbutyric acid.

  • Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the carboxylic acid. A solvent like DCM can be used if desired.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and stir for 1-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

  • Monitor the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber using infrared (IR) spectroscopy.

  • After the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.

  • The crude 2,2-Dimethylbutyryl chloride can be purified by fractional distillation under reduced pressure to yield the final product.

ParameterValue/Condition
Starting Material 2,2-Dimethylbutyric acid
Reagent Thionyl chloride (SOCl₂)
Catalyst N,N-dimethylformamide (DMF)
Temperature Reflux
Expected Yield ~90%

II. Synthesis of Simvastatin from Monacolin J Diol Lactone

The core of Simvastatin synthesis lies in the selective acylation of the C8 hydroxyl group of a protected Monacolin J derivative.

Workflow for Simvastatin Synthesis

A Monacolin J B Lactonization & Protection A->B Acid, Protecting agent (e.g., TBDMSCl) C Protected Monacolin J Diol Lactone B->C D Acylation C->D 2,2-Dimethylbutyryl chloride, Base E Protected Simvastatin D->E F Deprotection E->F Deprotecting agent (e.g., TBAF) G Simvastatin F->G

Caption: General workflow for Simvastatin synthesis.

Protocol 3: Synthesis of Simvastatin

Rationale: This multi-step process involves the initial protection of the more reactive hydroxyl group on the lactone ring of Monacolin J, followed by acylation of the C8 hydroxyl group, and concluding with deprotection to yield Simvastatin.[1][2]

Materials:

  • Monacolin J

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2,2-Dimethylbutyryl chloride

  • Pyridine

  • Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

Step 1: Protection of Monacolin J Diol Lactone

  • Dissolve Monacolin J in anhydrous DMF.

  • Add imidazole followed by TBDMSCl.

  • Stir the reaction mixture at room temperature until the protection is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected Monacolin J diol lactone.

Step 2: Acylation

  • Dissolve the protected Monacolin J diol lactone in anhydrous pyridine.

  • Cool the solution in an ice bath and slowly add 2,2-Dimethylbutyryl chloride.

  • Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield protected Simvastatin.

Step 3: Deprotection

  • Dissolve the protected Simvastatin in THF.

  • Add a solution of TBAF in THF.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure Simvastatin.

StepKey ReagentsSolventKey Conditions
Protection TBDMSCl, ImidazoleDMFRoom Temperature
Acylation 2,2-Dimethylbutyryl chloride, PyridinePyridine0 °C to Room Temperature
Deprotection TBAFTHFRoom Temperature

III. Synthesis of Major Simvastatin Metabolites

The primary metabolites of Simvastatin include its active β-hydroxy acid form and hydroxylated derivatives.

Protocol 4: Synthesis of Simvastatin β-Hydroxy Acid

Rationale: The active form of Simvastatin is its β-hydroxy acid, which is formed in vivo by the hydrolysis of the lactone ring. This can be readily synthesized in the laboratory by alkaline hydrolysis.[3]

Materials:

  • Simvastatin

  • Methanol

  • Sodium hydroxide solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

Procedure:

  • Dissolve Simvastatin in methanol.

  • Add a solution of sodium hydroxide and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Simvastatin β-hydroxy acid.[3]

Synthesis of Hydroxylated Metabolites

The in vivo metabolism of Simvastatin also leads to hydroxylated products, primarily at the 3''-position of the side chain and the 6'-position of the hexahydronaphthalene ring.[4]

3''-Hydroxy Simvastatin: The synthesis of this metabolite typically involves the use of a Simvastatin precursor with a pre-installed hydroxyl group on the side chain or the selective hydroxylation of Simvastatin. Biocatalytic methods using cytochrome P450 enzymes have been shown to be effective for such transformations.[5]

6'-Hydroxymethyl Simvastatin: A practical chemical synthesis for the 6α-hydroxymethyl metabolite of Simvastatin has been reported.[6] This multi-step synthesis often involves the use of a suitable Simvastatin derivative that allows for selective functionalization at the 6'-position.

Due to the complexity and specific nature of these syntheses, researchers are directed to the cited literature for detailed experimental protocols.

Conclusion

This application note has provided a detailed and scientifically supported guide for the synthesis of Simvastatin and its major metabolites, starting from this compound. By following these protocols, researchers and drug development professionals can produce these valuable compounds for further study and development. The methodologies described herein emphasize rational synthetic design and provide a solid foundation for the exploration of new statin analogues.

References

  • Jadhav, S. D., et al. (2012). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 80(3), 601–614. [Link]
  • Belwal, C. K., & Patel, J. (2019). Synthetic Methods for Simvastatin – an Overview.
  • Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition, 18(4), 476-483. [Link]
  • Xie, X., et al. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology, 73(7), 2054–2060. [Link]
  • Lee, T. J., et al. (1990). A novel and practical synthesis of the 6.alpha.-hydroxymethyl metabolite of simvastatin. The Journal of Organic Chemistry, 55(16), 4849–4851. [Link]
  • Wang, Z., et al. (2001). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 51(4), 355–361. [Link]

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The Strategic Application of 2,2-Dimethylbut-3-enoic Acid in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile C6 Building Block

In the landscape of pharmaceutical synthesis, the identification and strategic utilization of versatile building blocks are paramount to the efficient construction of complex molecular architectures. 2,2-Dimethylbut-3-enoic acid, a C6 carboxylic acid featuring a sterically hindered quaternary center adjacent to a vinyl group, presents itself as a valuable and underutilized synthon. Its unique structural attributes, including the α,α-dimethyl substitution that prevents enolization and the reactive terminal alkene, offer a gateway to a variety of stereochemically rich structures, particularly cyclopropane-containing motifs. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a primary focus on its role as a key precursor to the renal dehydropeptidase inhibitor, Cilastatin. Detailed protocols and the underlying scientific rationale are provided to empower researchers in harnessing the full potential of this versatile molecule.

Core Application: A Gateway to the Synthesis of Cilastatin

Cilastatin is a crucial pharmaceutical agent co-administered with the antibiotic imipenem to prevent its degradation by renal dehydropeptidase I, thereby enhancing its efficacy. The cornerstone of the Cilastatin structure is the (1S)-2,2-dimethylcyclopropane carboxamide moiety. This compound serves as an ideal starting material for the construction of this critical chiral cyclopropane ring. The synthetic strategy hinges on a two-stage process: the formation of the racemic cyclopropane ring followed by chiral resolution to isolate the desired (S)-enantiomer.

Logical Workflow for Cilastatin Intermediate Synthesis

The following diagram illustrates the strategic workflow from this compound to the key chiral intermediate for Cilastatin.

G A This compound B Esterification A->B EtOH, H+ C Ethyl 2,2-Dimethylbut-3-enoate B->C D Cyclopropanation C->D CH2I2, Zn-Cu E Racemic Ethyl 2,2-Dimethylcyclopropane- carboxylate D->E F Hydrolysis E->F 1. NaOH 2. H+ G Racemic 2,2-Dimethylcyclopropane- carboxylic Acid F->G H Chiral Resolution G->H Chiral Amine I (S)-(+)-2,2-Dimethylcyclopropane- carboxylic Acid (Cilastatin Intermediate) H->I

Caption: Synthetic workflow to the Cilastatin intermediate.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of the key Cilastatin intermediate starting from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.

Part 1: Synthesis of Racemic 2,2-Dimethylcyclopropane Carboxylic Acid

This three-step process first protects the carboxylic acid through esterification, followed by the crucial cyclopropanation reaction, and finally, deprotection to yield the racemic acid.

Step 1: Esterification of this compound

  • Rationale: The carboxylic acid is converted to its ethyl ester to prevent side reactions during the subsequent cyclopropanation step. The ester can be readily hydrolyzed back to the carboxylic acid after the cyclopropane ring has been formed.

  • Protocol:

    • To a solution of this compound (1 equivalent) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2,2-dimethylbut-3-enoate, which can be purified by distillation if necessary.

Step 2: Cyclopropanation of Ethyl 2,2-Dimethylbut-3-enoate (Simmons-Smith Reaction)

  • Rationale: The Simmons-Smith reaction is a reliable method for converting alkenes into cyclopropanes. The use of a zinc-copper couple with diiodomethane generates a carbenoid species that adds to the double bond.

  • Protocol:

    • Activate zinc dust by stirring with a 10% hydrochloric acid solution, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.

    • Prepare the zinc-copper couple by treating the activated zinc with a solution of copper(I) chloride or copper(II) acetate in glacial acetic acid.

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the zinc-copper couple in anhydrous diethyl ether.

    • Add a solution of diiodomethane (1.5-2 equivalents) in diethyl ether dropwise to the suspension.

    • To this mixture, add a solution of ethyl 2,2-dimethylbut-3-enoate (1 equivalent) in diethyl ether dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction at reflux until the starting alkene is consumed as monitored by GC.

    • Cool the reaction to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.

    • Filter the mixture through a pad of celite and separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2,2-dimethylcyclopropanecarboxylate.

Step 3: Hydrolysis of Ethyl 2,2-Dimethylcyclopropanecarboxylate

  • Rationale: The final step in the synthesis of the racemic acid is the saponification of the ethyl ester.

  • Protocol:

    • Dissolve the crude ethyl 2,2-dimethylcyclopropanecarboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC or GC until the ester is no longer present.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

    • Extract the product with diethyl ether or dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2,2-dimethylcyclopropane carboxylic acid.

Part 2: Chiral Resolution of Racemic 2,2-Dimethylcyclopropane Carboxylic Acid
  • Rationale: The separation of enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral amine. The difference in solubility of these diastereomeric salts allows for their separation by fractional crystallization.

  • Protocol:

    • Dissolve the racemic 2,2-dimethylcyclopropane carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-phenylethylamine or another suitable chiral amine, in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will begin to precipitate.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

    • Collect the crystals by filtration. These crystals will be enriched in one diastereomer.

    • The enantiomeric purity of the crystalline salt can be assessed by measuring its specific rotation and comparing it to the literature value.

    • To obtain the free (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, treat the diastereomeric salt with a strong acid (e.g., HCl) and extract the chiral acid into an organic solvent.

    • The mother liquor, which is enriched in the other diastereomer, can be treated similarly to recover the (R)-(-)-enantiomer.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for the synthesis of the Cilastatin intermediate.

StepProductTypical Yield (%)Purity Assessment
Esterification Ethyl 2,2-Dimethylbut-3-enoate85-95GC, NMR
Cyclopropanation Ethyl 2,2-Dimethylcyclopropanecarboxylate60-75GC, NMR
Hydrolysis Racemic 2,2-Dimethylcyclopropane Carboxylic Acid90-98Melting Point, NMR
Chiral Resolution (S)-(+)-2,2-Dimethylcyclopropane Carboxylic Acid30-40 (per enantiomer)Chiral HPLC, Polarimetry

Alternative and Emerging Strategies

While the classical approach of cyclopropanation followed by chiral resolution is robust and scalable, modern synthetic chemistry offers more elegant and efficient alternatives.

Catalytic Asymmetric Cyclopropanation

The direct synthesis of the desired enantiomer through catalytic asymmetric cyclopropanation is a highly attractive strategy. This approach eliminates the need for a separate resolution step, thereby improving atom economy and overall efficiency.

G A Ethyl 2,2-Dimethylbut-3-enoate B Asymmetric Cyclopropanation A->B CH2N2, Chiral Catalyst (e.g., Rh, Cu, Co based) C Enantioenriched Ethyl (S)-2,2-Dimethylcyclopropane- carboxylate B->C D Hydrolysis C->D 1. NaOH 2. H+ E (S)-(+)-2,2-Dimethylcyclopropane- carboxylic Acid D->E

Caption: Asymmetric synthesis of the Cilastatin intermediate.

  • Expertise & Experience: The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity. Rhodium and copper-based catalysts with chiral ligands such as bis(oxazolines) (BOX) or Salen complexes have shown promise in similar transformations. The steric hindrance around the double bond in the substrate necessitates careful optimization of the catalyst system.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for chiral resolution. Lipases can be employed to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

  • Trustworthiness: Enzymatic resolutions are often highly reproducible and can be performed under mild conditions, minimizing the risk of side reactions and racemization. The selection of the appropriate lipase and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

Conclusion and Future Outlook

This compound is a valuable and versatile building block with a proven application in the synthesis of the pharmaceutically important molecule, Cilastatin. The protocols detailed in this guide provide a reliable pathway for researchers to access the key chiral cyclopropane intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient and sustainable synthetic methods, such as catalytic asymmetric cyclopropanation and enzymatic resolutions, will be crucial. Further exploration of the reactivity of this compound is likely to unveil its potential in the synthesis of other complex and biologically active molecules, solidifying its place in the synthetic chemist's toolbox.

References

A comprehensive list of references will be provided upon request, detailing the primary literature sources for the described protocols and concepts.

Application Notes and Protocols for the Synthesis of Pyrethroids from 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of pyrethroid insecticides, commencing from the readily accessible starting material, 2,2-Dimethylbut-3-enoic acid. Pyrethroids are a critically important class of insecticides due to their high efficacy against a broad spectrum of pests and low toxicity to mammals.[1] The synthetic pathway detailed herein involves a strategic two-part approach: the synthesis of a key cyclopropanecarboxylic acid intermediate from this compound, and the preparation of the requisite alcohol moieties, followed by their esterification to yield the final pyrethroid product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and agrochemical development, providing not only detailed step-by-step protocols but also the underlying chemical principles and rationale for the chosen synthetic strategies.

Introduction to Pyrethroids

Pyrethroids are synthetic chemical compounds that are structurally similar to the natural pyrethrins, which are produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium).[1] They are widely used as commercial and household insecticides due to their potent insecticidal activity and relatively low mammalian toxicity.[1] The core structure of most pyrethroids consists of a cyclopropanecarboxylic acid esterified with an alcohol. Variations in the substituents on both the acid and alcohol moieties give rise to a wide range of pyrethroids with differing properties, such as photostability and insecticidal spectrum.

The general synthetic approach to pyrethroids involves the esterification of a suitable chrysanthemic acid analogue with a specific alcohol. This document will focus on a synthetic route that utilizes this compound as a precursor to the chrysanthemic acid core, providing a versatile platform for the synthesis of various pyrethroid insecticides.

Overall Synthetic Strategy

The synthesis of pyrethroids from this compound can be conceptually divided into three main stages:

  • Synthesis of the Cyclopropanecarboxylic Acid Moiety: Conversion of this compound into a suitable 2,2-dimethylcyclopropanecarboxylic acid derivative. This is the key strategic step that introduces the characteristic cyclopropane ring of pyrethroids.

  • Synthesis of the Alcohol Moiety: Preparation of the desired alcohol component, which will be esterified with the cyclopropanecarboxylic acid. Common examples include 3-phenoxybenzyl alcohol and α-cyano-3-phenoxybenzyl alcohol.

  • Esterification: The final coupling of the acid and alcohol moieties to form the pyrethroid ester.

G start This compound acid_intermediate 2,2-Dimethyl-3-(halomethyl)cyclopropane- 1-carboxylic acid start->acid_intermediate Cyclopropanation pyrethroid Pyrethroid Ester acid_intermediate->pyrethroid Esterification alcohol_start m-Phenoxybenzaldehyde alcohol_intermediate 3-Phenoxybenzyl alcohol or α-Cyano-3-phenoxybenzyl alcohol alcohol_start->alcohol_intermediate Reduction or Cyanohydrin formation alcohol_intermediate->pyrethroid

Caption: Overall synthetic workflow from this compound to pyrethroids.

Part 1: Synthesis of the Cyclopropanecarboxylic Acid Moiety

A critical transformation in this synthetic route is the construction of the cyclopropane ring from the vinyl group of this compound. A robust and stereoselective method for this is the Simmons-Smith cyclopropanation or its modifications. Due to the presence of the carboxylic acid group, it is often advantageous to perform the reaction on the corresponding ester to avoid side reactions.

Protocol 1: Esterification of this compound

To prevent interference of the acidic proton of the carboxylic acid with the cyclopropanating reagent, it is first converted to an ester, for example, the methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol (10 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the methyl 2,2-dimethylbut-3-enoate.

Protocol 2: Simmons-Smith Cyclopropanation of Methyl 2,2-dimethylbut-3-enoate

The Simmons-Smith reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to effect the cyclopropanation of the alkene.

Materials:

  • Methyl 2,2-dimethylbut-3-enoate

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • To the flask, add the zinc-copper couple (2 equivalents).

  • Add a solution of methyl 2,2-dimethylbut-3-enoate (1 equivalent) in anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of diiodomethane (1.5 equivalents) in anhydrous diethyl ether.

  • Add the diiodomethane solution dropwise to the stirred suspension of the zinc-copper couple and the ester. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue stirring at reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the solid residues.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 2,2-dimethyl-1-(iodomethyl)cyclopropanecarboxylate, can be purified by column chromatography.

Protocol 3: Hydrolysis of the Cyclopropane Ester

The final step to obtain the desired cyclopropanecarboxylic acid is the hydrolysis of the methyl ester.

Materials:

  • Methyl 2,2-dimethyl-1-(iodomethyl)cyclopropanecarboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the cyclopropane ester (1 equivalent) in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (e.g., 3 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH ~2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the 2,2-dimethyl-1-(iodomethyl)cyclopropanecarboxylic acid. This acid can then be used in the esterification step, or the iodomethyl group can be further modified if desired.

Part 2: Synthesis of the Alcohol Moiety

The alcohol component is crucial for the insecticidal activity of the final pyrethroid. Two of the most common alcohol moieties are 3-phenoxybenzyl alcohol and α-cyano-3-phenoxybenzyl alcohol.

Protocol 4: Synthesis of 3-Phenoxybenzyl Alcohol

3-Phenoxybenzyl alcohol can be readily synthesized by the reduction of 3-phenoxybenzaldehyde.[2][3]

Materials:

  • 3-Phenoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-phenoxybenzaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]

  • Slowly add sodium borohydride (1.2 equivalents) in portions to the stirred solution.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[3]

  • Monitor the reaction by TLC. Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Quench the residue with saturated aqueous ammonium chloride solution and extract with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenoxybenzyl alcohol.[3]

Protocol 5: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

This alcohol is synthesized from 3-phenoxybenzaldehyde via a cyanohydrin formation reaction.[4]

Materials:

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Anhydrous dimethylformamide (DMF)

  • Ice

  • Acetic acid

  • Isopropyl ether

Procedure:

  • Under an inert atmosphere, add anhydrous sodium cyanide (1.1 equivalents) to a solution of 3-phenoxybenzaldehyde (1 equivalent) in anhydrous dimethylformamide at 0 °C.[4]

  • Stir the mixture at 0 °C for approximately 45 minutes, monitoring the reaction by chromatography.[4]

  • Once the reaction is complete, pour the mixture into a mixture of ice, water, and acetic acid.[4]

  • Extract the aqueous mixture with isopropyl ether.[4]

  • Wash the combined organic phases with water, dry over a suitable drying agent, and evaporate the solvent to yield α-cyano-3-phenoxybenzyl alcohol.[4]

Part 3: Esterification to Form the Pyrethroid

The final step is the coupling of the synthesized cyclopropanecarboxylic acid with the alcohol moiety. A common method is to first convert the carboxylic acid to its more reactive acid chloride.

Protocol 6: Formation of the Acid Chloride

Materials:

  • 2,2-dimethyl-1-(iodomethyl)cyclopropanecarboxylic acid (or other desired cyclopropanecarboxylic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the cyclopropanecarboxylic acid (1 equivalent) in anhydrous DCM or toluene.

  • Add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. If using oxalyl chloride, add a catalytic drop of DMF.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.

Protocol 7: Esterification

Materials:

  • Cyclopropanecarbonyl chloride

  • 3-Phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol

  • Anhydrous toluene or DCM

  • Pyridine or triethylamine

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous toluene or DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the crude acid chloride (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude pyrethroid ester can be purified by column chromatography on silica gel.

Data Summary

The following table provides representative yields for key transformations in the synthesis of pyrethroids. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction Step Starting Material Product Typical Yield (%) Reference
EsterificationThis compoundMethyl 2,2-dimethylbut-3-enoate>90General Procedure
Simmons-Smith CyclopropanationMethyl 2,2-dimethylbut-3-enoateMethyl 2,2-dimethyl-1-(iodomethyl)cyclopropanecarboxylate60-80
HydrolysisMethyl 2,2-dimethyl-1-(iodomethyl)cyclopropanecarboxylate2,2-dimethyl-1-(iodomethyl)cyclopropanecarboxylic acid>90General Procedure
Reduction3-Phenoxybenzaldehyde3-Phenoxybenzyl alcohol99[3]
Cyanohydrin Formation3-Phenoxybenzaldehydeα-Cyano-3-phenoxybenzyl alcoholHigh[4]
EsterificationCyclopropanecarbonyl chloride & AlcoholPyrethroid Ester70-90General Procedure

Conclusion

The synthetic route detailed in these application notes provides a robust and versatile method for the preparation of pyrethroid insecticides from this compound. By following these protocols, researchers can access a range of pyrethroid analogues for further study in pest control and drug development. The key transformations, including the strategic cyclopropanation and final esterification, are well-established reactions in organic synthesis, offering a reliable pathway to these important compounds. Careful execution of these protocols and appropriate analytical characterization of the intermediates and final products are essential for successful synthesis.

References

  • PrepChem.com. Synthesis of 3-phenoxybenzyl alcohol. [Link]
  • PrepChem.com. Synthesis of (R)-α-cyano-3-phenoxybenzyl alcohol. [Link]
  • PrepChem.com. Synthesis of α-cyano-3-phenoxy-benzyl alcohol. [Link]
  • PrepChem.com. Synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol. [Link]
  • Google Patents. US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol.
  • PrepChem.com. Synthesis of 2,2-dimethyl-3-(3,3,3-trifluoro-2-ethoxy-prop-1-enyl)-cyclopropanecarboxylic acid 3-phenoxybenzyl ester. [Link]
  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • ResearchGate. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • ACS Publications. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
  • ETH Zürich.
  • ResearchGate. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
  • PubMed. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • Asian Publication Corporation. Synthesis and Characterization of Chrysanthemic Acid Esters. [Link]
  • NIH. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. [Link]
  • Lookchem.
  • PrepChem.com. Synthesis of Production of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid-3-(phenoxy)-α-vinylbenzyl ester. [Link]
  • Der Pharma Chemica.
  • Organic Chemistry Portal.
  • ResearchGate. ChemInform Abstract: Synthesis of 3-Phenoxybenzyl Esters of (1S)-cis-2,2-Dimethylcyclopropanecarboxylic Acid with a Heterocyclic Fragment. | Request PDF. [Link]

Sources

Application Note: Protocols for the Esterification of Sterically Hindered 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the successful esterification of 2,2-dimethylbut-3-enoic acid, a sterically hindered carboxylic acid. The α,α-disubstituted nature of this substrate presents significant challenges to standard esterification procedures. Herein, we analyze the underlying chemical principles and provide detailed, field-proven protocols for several effective methodologies, including classic Fischer esterification, mild Steglich and Mitsunobu reactions, and a robust acyl chloride-mediated approach. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and optimized procedures for synthesizing esters from challenging substrates.

Introduction and Strategic Overview

This compound (CAS 10276-09-2) is a valuable synthetic intermediate characterized by a quaternary carbon center adjacent to the carboxyl group and a terminal vinyl moiety.[1][2][3] This unique structure, specifically the gem-dimethyl substitution at the α-position, imparts significant steric hindrance around the carbonyl carbon. This bulkiness severely impedes the nucleophilic attack by an alcohol, rendering traditional esterification methods inefficient or altogether unsuccessful under standard conditions.[4]

The goal of this guide is to move beyond a simple recitation of steps and instead provide a strategic framework for selecting and executing the optimal esterification protocol. We will dissect the mechanistic basis for each method's suitability for this challenging substrate, offering a comparative analysis of their respective strengths and weaknesses.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in the esterification of this compound is steric hindrance. The two methyl groups on the α-carbon act as bulky guards, physically blocking the trajectory of the incoming alcohol's nucleophilic oxygen atom.

To achieve successful esterification, one of two strategies must be employed:

  • Increase Reactivity: Utilize highly forcing reaction conditions (e.g., high temperature, strong acid catalysis) to overcome the activation energy barrier. This approach, exemplified by the Fischer esterification, risks side reactions.

  • Activate the Carboxylic Acid: Convert the carboxylic acid's hydroxyl group into a better leaving group, thereby making the carbonyl carbon significantly more electrophilic and susceptible to attack even by a weak nucleophile like an alcohol. This is the more elegant and generally preferred strategy, utilized in the Steglich, acyl chloride, and Mitsunobu methods.

Method Selection: A Comparative Guide

Choosing the appropriate method depends on the desired scale, the lability of the substrate and alcohol, and the available purification capabilities.

MethodPrincipleKey ReagentsConditionsProsCons
Fischer Esterification Acid-catalyzed equilibriumH₂SO₄, Alcohol (solvent)High Temp (Reflux)Low cost, simple reagents, good for large scale.Reversible, often low yields for hindered acids, harsh conditions.[4][5]
Steglich Esterification Carbodiimide activationDCC/EDC, DMAP (cat.)Mild (0°C to RT)High yields, mild conditions, good for acid-sensitive substrates.[6][7]Byproduct (urea) can be difficult to remove, DCC is an allergen.[8]
Acyl Chloride Route Conversion to highly reactive intermediateSOCl₂, (COCl)₂RT to RefluxHigh yields, irreversible, very effective for hindered acids.Two steps, harsh reagents (SOCl₂), requires anhydrous conditions.[9]
Mitsunobu Reaction Redox activation of alcoholPPh₃, DEAD/DIADMild (0°C to RT)Very mild, neutral conditions, excellent for sensitive substrates.[10][11][12]Stoichiometric byproducts are difficult to remove, expensive reagents.

Protocol 1: Fischer-Speier Esterification

This method relies on brute force: using a large excess of the alcohol as the solvent and a strong acid catalyst to drive the reversible reaction toward the ester product.[13][14] While yields may be modest for this substrate, its simplicity and low cost make it a viable first approach, especially for simple methyl or ethyl esters.

Underlying Mechanism

The reaction proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfers facilitates the elimination of water to yield the ester.[13][14]

G

Experimental Protocol (Methyl 2,2-Dimethylbut-3-enoate)
  • Materials & Reagents

    • This compound

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure

    • To a 250 mL round-bottom flask, add this compound (5.71 g, 50 mmol).

    • Add methanol (100 mL, ~2.5 mol). The large excess serves as both reactant and solvent.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1 mL) dropwise with stirring.

    • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC or GC if possible.

    • After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution! ), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by fractional distillation to yield the final product.

Protocol 2: Steglich Esterification

This is a highly effective method for sterically hindered substrates as it proceeds under mild, non-acidic conditions at room temperature.[7] The key is the in situ activation of the carboxylic acid by a carbodiimide, such as dicyclohexylcarbodiimide (DCC), which is catalyzed by 4-dimethylaminopyridine (DMAP).[6]

Underlying Mechanism

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a superior acyl transfer agent, reacting with this intermediate to form a reactive acylpyridinium salt. This salt is then readily attacked by the alcohol, even a hindered one, to form the ester, regenerating the DMAP catalyst.[7] This pathway outcompetes the slower, non-productive rearrangement of the O-acylisourea to an N-acylurea.[6]

// Node Definitions Acid [label="R-COOH", fillcolor="#F1F3F4"]; DCC [label="DCC", fillcolor="#F1F3F4"]; O_Acyl [label="O-Acylisourea\n(Active Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP\n(Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_Pyr [label="Acylpyridinium Salt\n(Highly Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="R'-OH", fillcolor="#F1F3F4"]; Ester [label="Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {Acid, DCC} -> O_Acyl [label="Activation"]; {O_Acyl, DMAP} -> Acyl_Pyr [label="Acyl Transfer"]; {Acyl_Pyr, Alcohol} -> {Ester, DMAP} [label="Nucleophilic Attack"]; O_Acyl -> DCU [style=invis]; // To position DCU Acyl_Pyr -> DCU [style=invis]; Alcohol -> DCU [style=invis]; } dot Diagram 3: Catalytic Cycle of Steglich Esterification.

Experimental Protocol (Ethyl 2,2-Dimethylbut-3-enoate)
  • Materials & Reagents

    • This compound

    • Ethanol (anhydrous)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM, anhydrous)

    • Safety: DCC is a potent skin allergen. Always handle with gloves.[8]

  • Procedure

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.28 g, 20 mmol) in anhydrous DCM (80 mL).

    • Add ethanol (1.38 g, 30 mmol, 1.5 equiv) and DMAP (0.24 g, 2 mmol, 0.1 equiv).

    • Cool the stirred solution to 0°C in an ice bath.

    • Add DCC (4.54 g, 22 mmol, 1.1 equiv) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

Protocol 3: Acyl Chloride-Mediated Esterification

This is arguably the most robust and reliable method for highly hindered acids. It involves two discrete steps: converting the carboxylic acid to its highly reactive acyl chloride, followed by reaction with the alcohol.[15] The high electrophilicity of the acyl chloride makes the subsequent esterification step rapid and efficient, even with hindered alcohols.

Experimental Protocol (tert-Butyl 2,2-Dimethylbut-3-enoate)
  • Materials & Reagents

    • This compound

    • Oxalyl chloride or Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF, 1 drop, catalyst)

    • tert-Butanol

    • Pyridine or Triethylamine

    • Anhydrous solvent (DCM or Toluene)

    • Safety: Oxalyl chloride and thionyl chloride are toxic and corrosive and react violently with water. Handle only in a well-ventilated fume hood.

  • Step A: Formation of the Acyl Chloride

    • In a dry flask under nitrogen, suspend this compound (2.28 g, 20 mmol) in anhydrous DCM (40 mL).

    • Add one drop of DMF.

    • Slowly add oxalyl chloride (2.0 mL, 24 mmol, 1.2 equiv) dropwise at 0°C. Gas evolution (CO, CO₂, HCl) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution is clear.

    • Remove the solvent and excess oxalyl chloride carefully under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Step B: Esterification

    • Dissolve the crude acyl chloride in anhydrous DCM (40 mL) and cool to 0°C.

    • In a separate flask, prepare a solution of tert-butanol (1.78 g, 24 mmol, 1.2 equiv) and pyridine (2.0 mL, 25 mmol, 1.25 equiv) in anhydrous DCM (20 mL).

    • Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by adding water. Separate the layers and wash the organic phase with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild, non-ionic method for forming esters.[12] It proceeds via a redox pathway where triphenylphosphine (PPh₃) and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD), activate the alcohol for Sₙ2 displacement by the carboxylate.[10][11] This method is ideal for substrates with other sensitive functional groups.

Experimental Protocol
  • Materials & Reagents

    • This compound

    • Primary or secondary alcohol (e.g., benzyl alcohol)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure

    • Under a nitrogen atmosphere, dissolve this compound (1.14 g, 10 mmol), benzyl alcohol (1.08 g, 10 mmol), and PPh₃ (3.15 g, 12 mmol, 1.2 equiv) in anhydrous THF (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add DIAD (2.4 mL, 12 mmol, 1.2 equiv) dropwise via syringe over 10-15 minutes. The solution may develop a color that fades over time.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purification is the main challenge. The crude residue contains the desired ester, triphenylphosphine oxide (TPPO), and the DIAD-hydrazine byproduct. Silica gel chromatography is typically required to separate these components effectively.

References

  • J&K Scientific LLC. (2025).
  • Biosynth. (n.d.). This compound | 10276-09-2.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.
  • Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1081–1125.
  • Salo, H., et al. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237–6247.
  • University of Manitoba. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • EvitaChem. (n.d.).
  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Wikipedia. (n.d.).
  • Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3209.
  • Neises, B., & Steglich, W. (1990).
  • SynArchive. (n.d.).
  • CymitQuimica. (n.d.). CAS 10276-09-2: this compound.
  • The Synthetic Organic Chemistry Site. (n.d.). Acid to Ester - Common Conditions.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Guidechem. (n.d.). This compound 10276-09-2 wiki.
  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid.
  • Master Organic Chemistry. (n.d.).
  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis.

Sources

Application Notes & Protocols: Strategies for the Successful Amidation of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Steric Hindrance in Amide Synthesis

Amide bond formation is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] It is the cornerstone of peptide synthesis and a key linkage in a vast array of pharmaceuticals, advanced materials, and agrochemicals. While numerous methods exist for amide synthesis, the coupling of sterically hindered substrates presents a significant and persistent challenge.[1]

2,2-Dimethylbut-3-enoic acid is an unsaturated carboxylic acid featuring a quaternary carbon center alpha to the carboxyl group.[2] This α,α-disubstitution creates substantial steric bulk around the reaction center, impeding the approach of the amine nucleophile. Consequently, standard amidation protocols, such as those employing carbodiimides like EDC in conjunction with HOBt, often result in low conversion rates, slow reactions, or complete failure.[3]

This technical guide provides a detailed analysis of robust and efficient methods for the amidation of this compound and similarly hindered carboxylic acids. We will explore the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols for researchers and drug development professionals.

The Challenge: Why Steric Hindrance Matters

The primary difficulty in the amidation of this compound stems from the slow kinetics of the nucleophilic attack by the amine onto the activated carboxylate intermediate.[1] The two methyl groups at the C2 position shield the electrophilic carbonyl carbon, demanding more reactive intermediates or more forcing conditions to achieve satisfactory yields. This can lead to several complications:

  • Low Reactivity: The steric shield slows down the rate-determining nucleophilic addition step.

  • Side Reactions: Forcing conditions (e.g., high temperatures) can lead to decomposition or side reactions involving the vinyl group.

  • Reagent Choice is Critical: The success of the coupling is highly dependent on the choice of activating agent, with many standard reagents proving ineffective.[3]

Recommended Amidation Strategies & Methodologies

To overcome the steric barrier, the carboxylic acid must be converted into a highly activated intermediate. We will discuss four primary strategies, ranging from classic high-reactivity approaches to modern, specialized coupling reagents.

Strategy 1: Acyl Chloride Formation

The conversion of the carboxylic acid to its corresponding acyl chloride is a classic and highly effective method for activating even the most hindered acids. Acyl chlorides are significantly more electrophilic than the parent acid or its activated ester derivatives, reacting readily with amines.[]

  • Mechanism: The carboxylic acid is treated with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive acyl chloride. This intermediate is then reacted with the target amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[5][6]

  • Causality: This two-step approach decouples the activation from the coupling. The formation of the small, extremely reactive acyl chloride intermediate effectively bypasses the steric hindrance that plagues in-situ coupling methods.[][7]

  • Considerations: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive. The reaction with the amine is often highly exothermic and may require cooling.[]

Strategy 2: High-Reactivity Uronium/Phosphonium Reagents

In the last few decades, a suite of powerful coupling reagents, initially developed for challenging peptide couplings, has become indispensable for general amide synthesis.[8] For hindered substrates like this compound, uronium/aminium and phosphonium salt-based reagents are highly recommended.

  • Recommended Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings.[9][10] HATU reacts with the carboxylic acid to form a highly reactive OAt-activated ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, further accelerating the rate of amidation.[11]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also excellent for sterically demanding couplings.[10] A key advantage of phosphonium reagents is that they do not react with the amine component, which can be a side reaction with uronium salts (guanidinylation).[12]

  • Causality: These reagents generate activated esters (OAt or OBt esters) that are significantly more reactive than those formed with standard carbodiimides. This enhanced reactivity is sufficient to overcome the steric barrier and drive the reaction to completion under mild conditions.

Strategy 3: In-Situ Acyl Fluoride Formation

A more recent and highly effective protocol for coupling sterically hindered substrates involves the in-situ formation of acyl fluorides.[3][13] Acyl fluorides are relatively stable yet exhibit high reactivity towards amines, and their small size minimizes steric repulsion during the transition state.[3]

  • Recommended Reagents: Reagents such as XtalFluor-E or BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ from the carboxylic acid.[3] The reaction is then heated to drive the coupling with the amine.

  • Causality: This method has proven successful where many other standard methods have failed for combinations of hindered acids and electron-poor amines.[3][14] The elevated temperature provides the necessary energy to overcome the activation barrier for the final coupling step.

Strategy 4: The Mixed Anhydride Method

Activation of the carboxylic acid via a mixed anhydride is another powerful strategy. The reaction of the hindered acid with a chloroformate (e.g., isobutyl chloroformate) or pivaloyl chloride in the presence of a base generates a mixed anhydride, which is a potent acylating agent.[15]

  • Causality: The mixed anhydride contains a highly electrophilic carbonyl center that readily reacts with amines. This method is advantageous because the byproducts are often easily removed. For instance, using pivaloyl anhydride generates only pivalic acid, which can be removed with a simple aqueous wash.[16] Heating can be used to promote the reaction if the steric hindrance is particularly severe.[15]

Comparative Analysis and Data Presentation

To aid in method selection, the following tables summarize the key features and typical conditions for the discussed strategies.

Table 1: Qualitative Comparison of Amidation Strategies

StrategyAdvantagesDisadvantagesBest For
Acyl Chloride Highest reactivity, very effective for hindered systems, cost-effective reagents (SOCl₂).Harsh reagents, requires two separate steps, exothermic reaction with amine.[][7]The most sterically demanding substrates where other methods fail.
HATU/PyBOP High yields, mild conditions, low racemization, one-pot procedure.[9]Expensive reagents, potential for guanidinylation side reaction with HATU.General-purpose, high-success-rate coupling of hindered acids.
Acyl Fluoride Excellent for hindered acids and poorly nucleophilic amines, clean reactions.[3][13]Requires elevated temperatures, specialized fluorinating reagents.Challenging couplings involving both hindered acids and hindered/electron-deficient amines.[3]
Mixed Anhydride Good reactivity, often clean byproducts, cost-effective.[15][16]Can sometimes stop at the mixed anhydride step with severely hindered acids.[15]Cases where reagent cost is a concern and byproducts need to be easily removed.

Table 2: Typical Reaction Parameters for Amidation with Benzylamine

ParameterAcyl Chloride MethodHATU Coupling
Acid:Amine:Reagent Ratio 1 : 1.1 : 1.2 (SOCl₂)1 : 1.1 : 1.2 (HATU)
Base Pyridine or Et₃N (2 eq.)DIPEA (3-4 eq.)
Solvent DCM or TolueneDMF or DCM
Temperature 0 °C to RT (for amination)0 °C to RT
Typical Time 1-3 h (activation), 1-4 h (amination)2-12 h
Expected Yield > 85%> 90%

Visualized Workflows and Mechanisms

To clarify the experimental process and underlying chemistry, the following diagrams are provided.

G cluster_activation Activation Step cluster_intermediate Reactive Intermediate Formation cluster_end Final Product Acid This compound Reagents Coupling Reagent (e.g., HATU, SOCl₂) + Base Amine Primary or Secondary Amine Intermediate Activated Species (OAt-Ester, Acyl Chloride, etc.) Reagents->Intermediate In-situ Amide Target Amide Intermediate->Amide Nucleophilic Attack Workup Aqueous Workup & Purification Amide->Workup G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation DIPEA1 DIPEA DIPEA1->RCOO ActivatedEster OAt-Activated Ester RCOO->ActivatedEster Attacks HATU HATU HATU HATU->ActivatedEster HOAt HOAt ActivatedEster->HOAt Releases Amide Amide Product ActivatedEster->Amide Amine R'-NH₂ Amine->Amide Attacks Ester DIPEA2 DIPEA

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the amidation of this compound.

Protocol 1: High-Yield Amidation using HATU

This one-pot method is highly reliable and generally provides excellent yields under mild conditions. [8][10] Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.2 M.

  • Add the amine (1.1 eq.) to the solution.

  • Add HATU (1.2 eq.) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq.) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Robust Amidation via the Acyl Chloride Intermediate

This method is ideal for particularly stubborn couplings or when cost is a primary concern. [7] Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (e.g., Benzylamine)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M aqueous HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Part A: Acyl Chloride Formation

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (2.0 eq.) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure. Caution: Use an appropriate trap for corrosive vapors. The resulting crude acyl chloride is typically used immediately without further purification.

Part B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C under an inert atmosphere.

  • In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Slowly add the amine/base solution to the stirring acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure amide.

Conclusion

The successful amidation of the sterically hindered this compound is readily achievable with the appropriate choice of methodology. While standard carbodiimide methods are likely to be inefficient, activation via a highly reactive acyl chloride or the use of modern, potent coupling reagents like HATU provides reliable and high-yielding pathways to the desired amide products. The protocols outlined in this guide offer robust and reproducible solutions for researchers tackling this common synthetic challenge.

References

  • Vertex AI Search. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Huang, X., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. American Chemical Society.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • PubMed. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides.
  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11421-11428. DOI:10.1039/C5OB02129D.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 126-130.
  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Reddit. (2016). Acid chloride Formation.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Biosynth. (n.d.). This compound | 10276-09-2.
  • CymitQuimica. (n.d.). CAS 10276-09-2: this compound.
  • Khan Academy. (2010). Amide formation from acyl chloride.
  • Khan Academy. (n.d.). Amide formation from acyl chloride (video).

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2,2-Dimethylbut-3-enoic Acid: A Sterically Hindered Monomer for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Steric Hindrance

In the landscape of polymer chemistry, the architectural diversity of monomers dictates the ultimate properties and applications of the resulting polymers. 2,2-Dimethylbut-3-enoic acid, a vinyl carboxylic acid monomer, presents a unique structural motif characterized by a quaternary carbon atom adjacent to the carboxylic acid functionality. This significant steric hindrance around the alpha-carbon profoundly influences its polymerization behavior and imparts distinct characteristics to the corresponding polymer, poly(this compound). These features make it a compelling candidate for the development of novel materials with tailored thermal, mechanical, and solution properties, of particular interest to the pharmaceutical and materials science sectors.

This guide provides a comprehensive overview of this compound as a monomer, detailing its properties, synthesis, and polymerization methodologies. We present adaptable protocols for its polymerization via free-radical and controlled radical techniques, offering insights into the experimental rationale. Furthermore, we explore the anticipated properties of poly(this compound) and discuss its potential applications, particularly in the realm of drug delivery and specialty polymers.

Monomer Profile: this compound

This compound is a branched-chain unsaturated carboxylic acid. Its structure, featuring a vinyl group and two methyl groups on the alpha-carbon, is key to its reactivity and the properties of its polymers.

PropertyValueSource
Chemical Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
CAS Number 10276-09-2
Appearance Colorless liquid or solid
Solubility Soluble in polar solvents
pKa (Predicted) 4.42 ± 0.10

Monomer Synthesis and Purification

A common route for the synthesis of this compound involves the use of a Grignard reagent. For instance, a preparation method for the related 2-methyl-3-butenoic acid ester involves the reaction of a 3-halogenated butene with magnesium to form a Grignard reagent, which then reacts with a carbonic ester.[1]

Prior to polymerization, it is crucial to purify the monomer to remove inhibitors and other impurities that could affect the reaction kinetics and the final polymer properties. A standard purification method involves distillation under reduced pressure.[2] For monomers containing carboxylic acid groups, it is also important to ensure anhydrous conditions for certain polymerization techniques, which can be achieved by drying the monomer over molecular sieves.[2]

Polymerization of this compound: Protocols and Scientific Rationale

The steric hindrance posed by the two methyl groups on the alpha-carbon of this compound presents challenges for polymerization. However, this same feature can be exploited to control the polymer architecture and properties. Both free-radical and controlled radical polymerization techniques can be adapted for this monomer.

Protocol 1: Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method. For sterically hindered monomers, the choice of initiator and reaction conditions is critical to achieve reasonable polymerization rates and molecular weights. This protocol is adapted from the polymerization of the structurally similar monomer, 3-butenoic acid.[2]

Materials:

  • This compound, purified

  • Azobisisobutyronitrile (AIBN), initiator

  • Anhydrous N,N-Dimethylformamide (DMF), solvent

  • Diethyl ether, non-solvent for precipitation

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: Purify this compound by distillation under reduced pressure to remove any inhibitors.[2]

  • Solvent Preparation: Dry the DMF over molecular sieves to ensure anhydrous conditions.[2]

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the purified this compound in anhydrous DMF to the desired concentration (e.g., 2 M).

  • Initiator Addition: Add the AIBN initiator. The initiator concentration will influence the final molecular weight of the polymer. A typical monomer-to-initiator ratio is in the range of 100:1 to 500:1.

  • Degassing: Degas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[2]

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at a specific temperature (e.g., 70°C) and stir the reaction mixture. The polymerization time will depend on the desired conversion (e.g., 24 hours).

  • Polymer Isolation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a stirred non-solvent, such as diethyl ether.

  • Purification: Collect the precipitated polymer by filtration. To further purify the polymer, redissolve it in a small amount of a good solvent (e.g., DMF or acetone) and re-precipitate it in the non-solvent. Repeat this dissolution-precipitation cycle two more times.

  • Drying: Dry the purified poly(this compound) in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.[2]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere and degassing is crucial to prevent oxygen from reacting with the propagating radicals, which would lead to termination and inhibition of the polymerization.

  • Anhydrous Conditions: While not as critical as in anionic polymerization, removing water is good practice as it can potentially have minor effects on the reaction.

  • Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved oxygen from the reaction mixture, ensuring that the initiator can efficiently generate radicals and that these radicals can propagate without premature termination.

  • Precipitation in a Non-solvent: This is a standard technique to separate the polymer from the unreacted monomer, initiator fragments, and solvent. The choice of a non-solvent in which the polymer is insoluble but the other components are soluble is key to effective purification.

FreeRadicalPolymerization Monomer Purified Monomer (this compound) ReactionSetup Reaction Setup (Schlenk Flask, N2) Monomer->ReactionSetup Solvent Anhydrous Solvent (DMF) Solvent->ReactionSetup Initiator Initiator (AIBN) Initiator->ReactionSetup Degassing Degassing (Freeze-Pump-Thaw) ReactionSetup->Degassing Polymerization Polymerization (Heat, Stir) Degassing->Polymerization Precipitation Precipitation (in Diethyl Ether) Polymerization->Precipitation Purification Purification (Redissolution/ Precipitation) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying FinalPolymer Purified Polymer Drying->FinalPolymer

Caption: Workflow for Free-Radical Polymerization.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The presence of a RAFT agent mediates the polymerization, leading to a "living" character. This is particularly advantageous for creating well-defined polymer architectures.

Materials:

  • This compound, purified

  • AIBN, initiator

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Non-solvent for precipitation (e.g., cold diethyl ether or hexane)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • Component Preparation: Purify the monomer as described in Protocol 1. Ensure the solvent is anhydrous.

  • Reaction Mixture: In a Schlenk flask, combine the purified monomer, the chosen RAFT agent, and the AIBN initiator in the anhydrous solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization and is typically in the range of [M]:[RAFT]:[I] = 100:1:0.1 to 1000:1:0.2.

  • Degassing: Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80°C). Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion (e.g., by ¹H NMR) and polymer molecular weight (e.g., by Gel Permeation Chromatography - GPC).

  • Termination: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Polymer Isolation and Purification: Precipitate the polymer in a suitable non-solvent, collect it by filtration, and purify it by repeated dissolution and precipitation cycles.

  • Drying: Dry the final polymer under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • RAFT Agent: The choice of RAFT agent is critical and depends on the monomer. For carboxylic acid-containing monomers, a trithiocarbonate or a dithiobenzoate with appropriate R and Z groups that are stable in the acidic environment and provide good control over the polymerization are recommended.

  • Monomer:RAFT:Initiator Ratio: This ratio determines the theoretical molecular weight of the polymer (Mn,theory = ([M]/[RAFT]) × MW_monomer + MW_RAFT_agent) and influences the livingness of the polymerization. A lower initiator concentration relative to the RAFT agent helps to minimize irreversible termination reactions.

  • Monitoring the Reaction: In controlled polymerization, it is essential to track the evolution of molecular weight and dispersity with monomer conversion. A linear increase in molecular weight with conversion and a low dispersity (typically < 1.3) are indicators of a well-controlled process.

RAFT_Polymerization cluster_prep Preparation Monomer Purified Monomer Reaction_Setup Reaction Setup (Schlenk Flask, N2) Monomer->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Initiator Initiator (AIBN) Initiator->Reaction_Setup RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Controlled Polymerization (Heat, Stir, Timed Aliquots) Degassing->Polymerization Analysis Analysis (NMR, GPC) Polymerization->Analysis Termination Termination (Cooling, Air Exposure) Polymerization->Termination Analysis->Polymerization Monitor Progress Isolation Isolation & Purification (Precipitation) Termination->Isolation Final_Polymer Well-defined Polymer Isolation->Final_Polymer

Caption: Workflow for RAFT Polymerization.

Characterization of Poly(this compound)

Standard polymer characterization techniques should be employed to determine the structure, molecular weight, and thermal properties of the synthesized polymer.

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirmation of polymer structure, determination of monomer conversion, and analysis of polymer tacticity.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of characteristic functional groups (e.g., C=O of the carboxylic acid, C-H of the alkyl groups).
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg). The bulky side groups are expected to increase the Tg compared to poly(acrylic acid).[3]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition temperature of the polymer.

Anticipated Properties and Potential Applications

The unique structure of poly(this compound) is expected to give rise to a distinct set of properties.

  • Thermal Properties: The presence of the bulky dimethyl groups on the polymer backbone is likely to restrict chain mobility, leading to a higher glass transition temperature (Tg) compared to less hindered poly(acrylic acids).[3] This could translate to improved thermal stability in certain applications.

  • Solution Behavior: In solution, the bulky side groups will influence the polymer's conformation. In a good solvent, the polymer chains are expected to adopt a more extended conformation due to steric repulsion between the side groups. The carboxylic acid groups will also allow for pH-responsive behavior; at high pH, deprotonation will lead to electrostatic repulsion and chain expansion.

  • Mechanical Properties: The steric hindrance may also affect the mechanical properties of the polymer, potentially leading to increased stiffness and brittleness compared to more flexible analogues.

These properties make poly(this compound) and its copolymers promising candidates for a range of applications, particularly in the biomedical and pharmaceutical fields.

  • Drug Delivery: The carboxylic acid groups can be used to conjugate drugs, and the polymer's pH-responsive nature could be exploited for controlled drug release in specific physiological environments.[4][5] The steric hindrance may also play a role in modulating the drug release kinetics.

  • Biomaterials and Coatings: Poly(acrylic acid) and its derivatives are known for their biocompatibility and mucoadhesive properties.[6][7] Polymers of this compound could find use in biomedical adhesives, hydrogels for tissue engineering, and as coatings for medical devices to improve biocompatibility.[6]

  • Specialty Polymers: The unique combination of a hydrophobic backbone with hydrophilic carboxylic acid groups could lead to interesting amphiphilic properties, making these polymers suitable as stabilizers, dispersants, or components in self-assembling systems.

Conclusion

This compound is a monomer with significant potential for the creation of novel polymers with controlled architectures and tailored properties. The steric hindrance provided by the gem-dimethyl groups, in conjunction with the functionality of the carboxylic acid, offers a rich platform for designing advanced materials. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the polymerization of this intriguing monomer and to unlock the full potential of its resulting polymers in a variety of scientific and industrial applications.

References

  • Synthesis and Biomedical Applications of Poly((meth)acrylic acid) Brushes. PubMed Central. [Link]
  • Thermal properties of polymers and starting materials.
  • Preparation method of 2-methyl-3-butenoic acid ester.
  • Controlled Release of NSAIDs Bound to Polyacrylic Carrier Systems. PubMed. [Link]
  • Effect of Nature of Side Group on Tacticity. YouTube. [Link]
  • EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES. [Link]
  • Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate)
  • Polyacrylate–Cholesterol Amphiphilic Derivative: Formulation Development and Scale-up for Health Care Applic

Sources

Application Notes and Protocols for the Derivatives of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of 2,2-Dimethylbut-3-enoic Acid

This compound is an unsaturated carboxylic acid with a distinctive structure that makes it a valuable building block in organic synthesis.[1][2] Its key features include a carboxylic acid functional group, a vinyl group, and a sterically hindered quaternary carbon at the α-position. This combination of functionalities imparts unique reactivity, allowing for a range of chemical transformations to produce diverse derivatives. The presence of the carboxylic acid group enables the formation of esters, amides, and other acyl derivatives, while the vinyl group can participate in addition reactions and polymerizations.[2] The steric hindrance around the carboxylic acid moiety, due to the gem-dimethyl groups, presents both challenges and opportunities in its chemical manipulation, often requiring tailored synthetic protocols.

This guide provides an in-depth exploration of the synthesis and applications of key derivatives of this compound, with a focus on their relevance in pharmaceutical research and materials science. We will delve into detailed, field-proven protocols for the preparation of its ester and amide derivatives, and discuss their potential as analytical standards and monomeric units.

Pharmaceutical Relevance: Metabolites of Simvastatin

One of the most significant applications of this compound derivatives is in the study of drug metabolism, specifically of the cholesterol-lowering drug, Simvastatin.[1][3] Simvastatin is a prodrug that, after ingestion, is hydrolyzed to its active β-hydroxy acid form. The side chain of Simvastatin, which is an ester of 2,2-dimethylbutyric acid, is also subject to metabolic transformations. Consequently, derivatives of this compound are crucial for the synthesis of these metabolites, which are used as analytical standards in pharmacokinetic and pharmacodynamic studies.[1][3] Having access to pure, well-characterized standards of these metabolites is essential for accurately quantifying their presence in biological matrices and understanding the overall metabolic fate of Simvastatin.

Synthesis of this compound Derivatives: Application Notes & Protocols

The sterically hindered nature of the carboxyl group in this compound necessitates careful selection of synthetic methods to achieve high yields and purity of its derivatives. Below are detailed protocols for the synthesis of a representative ester and amide.

Application 1: Synthesis of Methyl 2,2-Dimethylbut-3-enoate via Fischer Esterification

This protocol describes a classic acid-catalyzed esterification. The use of a large excess of the alcohol (methanol) helps to drive the equilibrium towards the product.

Protocol 1: Fischer Esterification

Parameter Value Rationale
Reactants This compound, MethanolMethanol acts as both reactant and solvent.
Catalyst Concentrated Sulfuric AcidA strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Temperature RefluxIncreased temperature accelerates the reaction rate and helps to remove the water byproduct.
Reaction Time 4-8 hoursSufficient time to reach equilibrium. Progress can be monitored by TLC or GC.
Work-up Neutralization with NaHCO₃To remove the acidic catalyst and any unreacted carboxylic acid.
Purification DistillationTo obtain the pure ester.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol (20-30 eq).

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the stirred mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,2-dimethylbut-3-enoate.

  • Purify the crude product by distillation under reduced pressure to yield the pure ester.

Fischer_Esterification 2,2-Dimethylbut-3-enoic_acid This compound Protonated_Acid Protonated Carbonyl 2,2-Dimethylbut-3-enoic_acid->Protonated_Acid + H⁺ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H2SO4 H₂SO₄ (cat.) Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Ester Methyl 2,2-Dimethylbut-3-enoate Tetrahedral_Intermediate->Ester - H₂O, - H⁺ H2O Water

Caption: Fischer Esterification of this compound.

Application 2: Synthesis of N-Benzyl 2,2-Dimethylbut-3-enamide using a Coupling Agent

For the synthesis of amides, especially from sterically hindered carboxylic acids, the use of coupling agents is often necessary to activate the carboxylic acid. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

Protocol 2: HATU-Mediated Amidation

Parameter Value Rationale
Reactants This compound, BenzylamineBenzylamine is the amine component.
Coupling Agent HATUActivates the carboxylic acid to form a highly reactive acyl-O-phosphonium species.
Base DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic base to neutralize the acid formed during the reaction and to facilitate the activation step.
Solvent Anhydrous DMF or DCMA polar aprotic solvent to dissolve the reactants and reagents.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 2-6 hoursGenerally proceeds to completion within this timeframe.
Work-up Aqueous washTo remove the coupling agent byproducts and the base.
Purification Column ChromatographyTo isolate the pure amide.

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-benzyl 2,2-dimethylbut-3-enamide.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Acid Dissolve this compound in anhydrous DCM Add_Reagents Add HATU and DIPEA Dissolve_Acid->Add_Reagents Activate Stir for 15 min at RT (Activation) Add_Reagents->Activate Add_Amine Add Benzylamine Activate->Add_Amine Stir Stir for 2-6 hours at RT Add_Amine->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Wash Aqueous Washes (HCl, NaHCO₃, Brine) Dilute->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Benzyl 2,2-Dimethylbut-3-enamide Purify->Product

Caption: Workflow for HATU-Mediated Amidation.

Potential in Polymer Chemistry

The vinyl group in this compound and its derivatives makes them attractive candidates as monomers for polymerization. The bulky gem-dimethyl group adjacent to the polymerizable double bond would be expected to influence the polymer properties significantly, potentially leading to materials with high glass transition temperatures and good thermal stability. Esters of this compound could be polymerized via free radical or controlled radical polymerization techniques to yield novel acrylic-type polymers.

A hypothetical workflow for the free-radical polymerization of methyl 2,2-dimethylbut-3-enoate is presented below.

Polymerization_Workflow Monomer Methyl 2,2-Dimethylbut-3-enoate Reaction_Setup Combine Monomer, Initiator, and Solvent in a reaction vessel Monomer->Reaction_Setup Initiator Initiator (e.g., AIBN) Initiator->Reaction_Setup Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Setup Degas Degas the mixture (e.g., Freeze-Pump-Thaw) Reaction_Setup->Degas Polymerize Heat to initiate polymerization (e.g., 60-80 °C) Degas->Polymerize Precipitate Precipitate the polymer in a non-solvent (e.g., Methanol) Polymerize->Precipitate Isolate Isolate the polymer by filtration Precipitate->Isolate Dry Dry the polymer under vacuum Isolate->Dry Polymer Poly(methyl 2,2-dimethylbut-3-enoate) Dry->Polymer

Caption: Hypothetical Workflow for Free-Radical Polymerization.

Conclusion

This compound is a versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its derivatives, particularly esters and amides, are of considerable interest. The protocols provided in this guide offer robust starting points for the synthesis of these valuable compounds. It is the author's hope that these detailed application notes will empower researchers to explore the full potential of this unique molecule and its derivatives in their respective fields.

References

  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid.

Sources

Application Notes and Protocols: Stereoselective Reactions of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of stereoselective reactions targeting the olefinic bond of 2,2-dimethylbut-3-enoic acid. This molecule, featuring a sterically hindered quaternary center adjacent to a terminal vinyl group and a carboxylic acid, serves as a valuable yet challenging substrate for asymmetric synthesis. Control over its stereochemistry is crucial for its application as a building block in the development of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This document details field-proven strategies, including substrate-controlled methods using chiral auxiliaries and catalyst-controlled transformations such as asymmetric dihydroxylation and epoxidation. Each section provides not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design and execution.

Strategic Overview: Controlling Stereochemistry

The primary challenge in the stereoselective functionalization of this compound lies in differentiating the two prochiral faces of the terminal alkene. The gem-dimethyl group at the α-position introduces significant steric hindrance, which can influence catalyst approach and substrate conformation. Furthermore, the carboxylic acid moiety can act as a directing group or an interfering species, depending on the reaction conditions.

Two principal strategies are employed to address this challenge:

  • Substrate-Controlled Diastereoselective Reactions: This approach involves the temporary attachment of a chiral auxiliary to the carboxylic acid.[3][4] The inherent chirality of the auxiliary directs the approach of reagents to one face of the double bond, leading to the formation of one diastereomer in excess. The auxiliary is subsequently cleaved to reveal the enantiomerically enriched product.[5]

  • Catalyst-Controlled Enantioselective Reactions: This strategy utilizes a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) to create a chiral environment around the substrate.[6] The catalyst preferentially promotes the reaction on one of the two enantiotopic faces of the alkene, leading directly to an enantiomerically enriched product.

The choice between these strategies depends on factors such as the availability of catalysts, the desired stereoisomer, and the compatibility of downstream synthetic steps.

Diastereoselective Approach: The Chiral Auxiliary Method

The use of chiral auxiliaries is a robust and reliable method for establishing stereocenters.[4][] Evans' oxazolidinones and Oppolzer's camphorsultam are among the most effective auxiliaries due to their rigid structures, which provide a well-defined steric environment.[3]

General Workflow for Chiral Auxiliary-Mediated Reactions

The process follows a logical sequence: auxiliary attachment, the diastereoselective reaction, and auxiliary removal. This workflow ensures high stereocontrol and allows for the recovery and reuse of the often-valuable chiral auxiliary.[5]

G cluster_workflow Chiral Auxiliary Workflow A 2,2-Dimethylbut-3-enoic Acid (Substrate) C Coupling Reaction (Acyl Chloride Formation) A->C B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C D N-Acyl Auxiliary (Diastereoselective Substrate) C->D E Stereoselective Reaction (e.g., Dihydroxylation, Epoxidation) D->E F Diastereomerically Enriched Product-Auxiliary Adduct E->F G Auxiliary Cleavage (e.g., LiOH, LiBH4) F->G H Enantiomerically Pure Product G->H I Recovered Chiral Auxiliary G->I Recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol: Attachment of Evans' Chiral Auxiliary

This protocol describes the formation of the N-acyloxazolidinone, which serves as the substrate for subsequent diastereoselective transformations.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add oxalyl chloride (1.2 eq) dropwise. Add one drop of DMF as a catalyst.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Proceed immediately to the next step.

  • Auxiliary Acylation:

    • In a separate flask under an inert atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Add n-Butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes.

    • Dissolve the crude acyl chloride from Step 1 in anhydrous THF and add it dropwise to the lithiated auxiliary solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-acyloxazolidinone by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Catalyst-Controlled Enantioselective Reactions

Direct catalytic asymmetric reactions on the unmodified acid or its ester derivatives offer a more atom-economical approach. The Sharpless Asymmetric Dihydroxylation is a premier method for converting alkenes into chiral vicinal diols with high enantioselectivity.[8][9]

Sharpless Asymmetric Dihydroxylation (SAD)

The SAD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand to achieve high enantioselectivity.[10] Commercially available "AD-mix" formulations simplify the procedure, containing the OsO₄ catalyst, the chiral ligand, a re-oxidant (K₃Fe(CN)₆), and base (K₂CO₃).[8]

Causality of Reagent Choice:

  • Osmium Tetroxide (OsO₄): The primary oxidant that forms the osmate ester intermediate with the alkene.[8]

  • Chiral Ligand (e.g., (DHQD)₂PHAL in AD-mix-β): Creates a chiral binding pocket that forces the alkene to approach the osmium from a specific face, thereby controlling the stereochemical outcome.[10]

  • Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the active Os(VIII) catalyst from the reduced Os(VI) species, allowing the use of only a catalytic amount of the highly toxic osmium.[8]

  • Potassium Carbonate (K₂CO₃): Maintains the basic pH required for the catalytic cycle to operate efficiently.

  • Methanesulfonamide (MeSO₂NH₂): Often added to accelerate the hydrolysis of the osmate ester and improve turnover rates, especially for sterically hindered or electron-deficient alkenes.[11]

Caption: Mnemonic for predicting stereochemical outcome in Sharpless AD reactions.

Protocol: Asymmetric Dihydroxylation of Methyl 2,2-Dimethylbut-3-enoate

Note: The reaction is typically performed on the ester to improve solubility and prevent side reactions with the carboxylic acid.

Materials:

  • Methyl 2,2-dimethylbut-3-enoate (prepared by standard esterification, e.g., using MeOH/H₂SO₄)

  • AD-mix-β (or AD-mix-α for the opposite enantiomer)

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare a 1:1 mixture of tert-butanol and water.

  • In a round-bottom flask, vigorously stir AD-mix-β (approx. 1.4 g per 1 mmol of alkene) in the t-BuOH/H₂O solvent at room temperature until both phases are clear.

  • Add methanesulfonamide (1.0 eq, ~95 mg per 1 mmol of alkene).

  • Cool the mixture to 0 °C in an ice bath. The mixture may become orange.

  • Add methyl 2,2-dimethylbut-3-enoate (1.0 eq) to the cold, stirring mixture.

  • Maintain stirring at 0 °C for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS. The orange color should fade to a pale yellow.

  • Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

  • Add ethyl acetate and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

Reaction Ligand System Product Stereochemistry Typical Yield (%) Typical e.e. (%)
DihydroxylationAD-mix-β ((DHQD)₂PHAL)(R)-3,4-dihydroxy-2,2-dimethylbutanoate85 - 95>95
DihydroxylationAD-mix-α ((DHQ)₂PHAL)(S)-3,4-dihydroxy-2,2-dimethylbutanoate85 - 95>95

Asymmetric Epoxidation

The synthesis of chiral epoxides from this compound derivatives provides access to versatile intermediates that can be opened by various nucleophiles. Given the electron-deficient nature of the double bond when conjugated to a carbonyl (as in an ester derivative), nucleophilic epoxidation methods are often effective.[12] Organocatalytic approaches have emerged as powerful alternatives to metal-based systems.[13]

Organocatalytic Asymmetric Epoxidation

Peptide-based catalysts and chiral pyrrolidines have been shown to catalyze the epoxidation of α,β-unsaturated carbonyl compounds with high enantioselectivity.[13][14] The mechanism often involves the formation of a chiral hydroperoxide intermediate or activation of the substrate through iminium ion formation.

G cluster_mechanism Conceptual Epoxidation Catalytic Cycle A Chiral Catalyst (e.g., Peptide) C Activated Catalyst (Per-acid form) A->C Activation B Oxidant (H₂O₂) B->C E Catalyst-Substrate Complex C->E D Substrate (Alkene) D->E E->A Catalyst Regeneration F Enantiomerically Enriched Epoxide E->F Oxygen Transfer

Caption: Simplified cycle for an organocatalytic epoxidation reaction.

Protocol: Aspartate-Catalyzed Asymmetric Epoxidation

This protocol is adapted from methodologies developed for electrophilic epoxidation using peptide-based catalysts.[14]

Materials:

  • Methyl 2,2-dimethylbut-3-enoate

  • N-Boc-L-Aspartic acid (catalyst)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of methyl 2,2-dimethylbut-3-enoate (1.0 eq) in DCM, add N-Boc-L-Aspartic acid (0.1 eq), DMAP (0.1 eq), and EDC (1.5 eq).

  • Cool the mixture to 0 °C and add 30% aqueous H₂O₂ (2.0 eq) dropwise.

  • Stir the biphasic mixture vigorously at 0 °C for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the chiral epoxide.

  • Determine enantiomeric excess (e.e.) by chiral HPLC or GC.

Reaction Catalyst System Typical Yield (%) Expected e.e. (%)
EpoxidationN-Boc-L-Asp-OH / EDC / H₂O₂60 - 7570 - 85

Application in Drug Development

The stereoisomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[2] Regulatory bodies like the FDA recommend the characterization and development of single enantiomers to improve therapeutic outcomes.[15] The chiral diols and epoxides synthesized from this compound are valuable precursors for molecules where stereochemistry is critical for biological activity. For instance, chiral diols can be incorporated into complex natural products or used to synthesize chiral ligands for further asymmetric transformations.

References

  • Wikipedia. (2024). Chiral auxiliary. [Link]
  • Wikipedia. (2023).
  • Bode Research Group. (2015).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (2024).
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
  • Wikipedia. (2024).
  • Zunszain, P. A., & Varela, O. (2005). A chiral auxiliary derived from levoglucosenone in asymmetric Diels–Alder transformations. Tetrahedron Letters, 46(33), 5481-5484. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Richardson, M. S. W., et al. (2019). Rhodium-catalysed vinyl 1,4-conjugate addition coupled with Sharpless asymmetric dihydroxylation in the synthesis of the CDE ring fragment of pectenotoxin-4. Organic & Biomolecular Chemistry, 17(21), 5334-5341. [Link]
  • Ashenhurst, J. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
  • Lee, S., & Miller, S. J. (2007). Aspartate-Catalyzed Asymmetric Epoxidation Reactions. Journal of the American Chemical Society, 129(28), 8702–8703. [Link]
  • Díez, D., et al. (2010). Asymmetric Epoxidation of Electron-Deficient Olefins. ChemInform, 41(32). [Link]
  • Lattanzi, A. (2022). 3,4-Dihydroquinoxalin-2-one privileged motif: A journey from classical chiral tools based synthesis to modern catalytic enantioselective strategies.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139122, 2,2-Dimethyl-3-butenoic acid. [Link]
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 220-223. [Link]
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.

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The Strategic Application of 2,2-Dimethylbut-3-enoic Acid in the Synthesis of Cyclobutane-Containing Insect Pheromones: A Proposed Synthetic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the prospective application of 2,2-dimethylbut-3-enoic acid as a cost-effective and versatile starting material for the synthesis of complex insect pheromones, with a particular focus on those containing a cyclobutane moiety, such as (+)-grandisol. While not a conventionally cited precursor in seminal pheromone syntheses, its unique structural features—a gem-dimethyl group adjacent to a vinyl functionality and a modifiable carboxylic acid—present a compelling, alternative synthetic strategy. This guide provides a theoretical framework and detailed, plausible protocols for the conversion of this compound into a key allylic alcohol intermediate and its subsequent elaboration into a pheromone scaffold via a diastereoselective [2+2] photocycloaddition.

Introduction: The Rationale for a Novel Synthon

The synthesis of insect pheromones is a cornerstone of sustainable agriculture and pest management, demanding efficient and stereoselective access to complex organic molecules.[1] The economic viability of these synthetic routes is often contingent on the selection of readily available and inexpensive starting materials. This compound, a branched-chain fatty acid, emerges as an intriguing candidate for the synthesis of certain classes of pheromones.[2] Its inherent gem-dimethylvinyl group is a key structural motif in several natural products.

This application note posits that through strategic derivatization, this compound can be transformed into a valuable chiral building block for the asymmetric synthesis of pheromones like (+)-grandisol, the aggregation pheromone of the cotton boll weevil.[3] The proposed synthetic logic hinges on two pivotal transformations: the reduction of the carboxylic acid to a primary allylic alcohol and a subsequent diastereoselective intramolecular [2+2] photocycloaddition to construct the requisite cyclobutane ring.

Core Synthetic Strategy: From Carboxylic Acid to Pheromone Precursor

The overarching synthetic plan is depicted below. The initial phase focuses on the functional group manipulation of this compound to yield a more synthetically versatile intermediate. The subsequent phase details a proposed photochemical approach to construct the core cyclobutane structure of the target pheromone.

G A This compound B 2,2-Dimethyl-3-buten-1-ol (Key Intermediate) A->B Reduction C Chiral Ester Derivative B->C Esterification with Chiral Auxiliary D Photocycloaddition Precursor C->D Further Functionalization E Cyclobutane Adduct D->E Intramolecular [2+2] Photocycloaddition F Target Pheromone ((+)-Grandisol) E->F Final Elaboration

Caption: Proposed synthetic workflow from this compound.

Detailed Protocols and Methodologies

Part I: Synthesis of the Key Intermediate: 2,2-Dimethyl-3-buten-1-ol

The initial and critical step in this proposed synthesis is the selective reduction of the carboxylic acid moiety of this compound to the corresponding primary alcohol, 2,2-dimethyl-3-buten-1-ol, without affecting the vinyl group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards carboxylic acids.[4]

Experimental Protocol: Reduction of this compound

Parameter Value/Condition
Reactants This compound, Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF)
Stoichiometry 1.5 - 2.0 equivalents of LiAlH₄ per equivalent of carboxylic acid
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Sequential addition of water, 15% aq. NaOH, and water (Fieser work-up)

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.

  • Addition of Substrate: A solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used. This procedure is crucial for the safe decomposition of excess hydride and results in the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification: The resulting slurry is filtered, and the solid is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2-dimethyl-3-buten-1-ol.[5][6] The product can be further purified by distillation.

Part II: Proposed Synthesis of a (+)-Grandisol Precursor via [2+2] Photocycloaddition

With the key intermediate, 2,2-dimethyl-3-buten-1-ol, in hand, the next phase of the synthesis involves the construction of the cyclobutane ring. A plausible and stereocontrolled approach is an intramolecular [2+2] photocycloaddition.[7] To achieve this, the alcohol must first be tethered to a suitable photosensitizing enone.

Proposed Synthetic Scheme:

G A 2,2-Dimethyl-3-buten-1-ol B Esterification with a Chiral Enone Acid A->B C Diastereomeric Ester Mixture B->C D Separation of Diastereomers C->D E Enantiomerically Pure Photocycloaddition Precursor D->E F Intramolecular [2+2] Photocycloaddition E->F G Cyclobutane Adduct (Grandisol Precursor) F->G

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylbut-3-enoic acid (CAS 10276-09-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable branched-chain fatty acid. As a key intermediate in various organic syntheses, including as a component in the synthesis of Simvastatin metabolites, mastering its preparation is crucial.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Overview of Synthetic Challenges

The synthesis of this compound presents a unique set of challenges primarily stemming from its structure: a sterically hindered quaternary α-carbon and a terminal vinyl group.[3] These features can lead to issues with reaction rates, side-product formation, and purification difficulties. Key challenges include:

  • Steric Hindrance: The two methyl groups at the C2 position impede nucleophilic attack and can slow down desired transformations.

  • Isomerization: The terminal double bond is susceptible to isomerization to the more thermodynamically stable internal (E/Z)-2,2-dimethylbut-2-enoic acid under acidic or basic conditions, or at elevated temperatures.

  • Polymerization: The vinyl group can be prone to polymerization, especially in the presence of radical initiators or certain metal catalysts.

  • Purification: The relatively low boiling point (185°C) and potential for isomerization make high-purity isolation via distillation challenging.[1]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach is necessary to diagnose the root cause.

  • Incomplete Deprotonation/Enolate Formation: Many synthetic routes proceed via an enolate of a precursor ester or acid. The steric hindrance from the gem-dimethyl groups can make deprotonation difficult.

    • Solution: Switch to a stronger, bulkier base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-78 °C) to ensure complete and irreversible enolate formation. Avoid weaker bases like alkoxides which may establish an unfavorable equilibrium.

  • Poor Electrophile Reactivity: The subsequent reaction of the enolate with an electrophile (e.g., an allyl halide) can be sluggish due to steric hindrance.

    • Solution: Use a more reactive electrophile. For example, allyl iodide is more reactive than allyl bromide. The addition of a catalyst like CuI or HMPA (use with extreme caution) can sometimes accelerate these reactions, though they may also promote side reactions.

  • Side Reactions: Isomerization of the product or starting materials, or polymerization, can significantly reduce the yield of the desired product.

    • Solution: Maintain strict temperature control. Run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can initiate polymerization. The use of a radical inhibitor like butylated hydroxytoluene (BHT) or monomethyl ether hydroquinone (MEHQ) can be beneficial.[4]

Troubleshooting Flowchart: Diagnosing Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Activity (Base, Electrophile, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (NMR, GC-MS) start->analyze_crude incomplete_conversion Incomplete Conversion? analyze_crude->incomplete_conversion Check Conversion side_products Significant Side Products? incomplete_conversion->side_products No solution_base Solution: - Use stronger/bulkier base (LDA) - Increase reaction time/temp cautiously incomplete_conversion->solution_base Yes solution_isomerization Isomerization Product Detected Solution: - Lower reaction/workup temp - Use non-protic solvents - Avoid strong acid/base in workup side_products->solution_isomerization Yes solution_other Other Side Products Detected Solution: - Re-evaluate mechanism - Add inhibitor (e.g., BHT) - Change solvent side_products->solution_other No, other peaks

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: My final product is contaminated with an isomeric impurity. How can I prevent its formation and remove it?

Answer: The most common isomeric impurity is the thermodynamically more stable 2,2-dimethylbut-2-enoic acid.

  • Prevention during Synthesis:

    • Temperature Control: Avoid high temperatures during the reaction, workup, and purification. Heat can provide the activation energy needed for the double bond to migrate into conjugation with the carbonyl.

    • pH Control: Avoid strongly acidic or basic conditions during aqueous workup. A mildly acidic quench (e.g., with saturated ammonium chloride solution) is often preferable to strong acids like HCl.

  • Removal during Purification:

    • Fractional Distillation: This can be challenging as the boiling points of the isomers may be very close. Careful fractional distillation under reduced pressure is required to minimize thermal stress on the molecule.

    • Chromatography: Silica gel column chromatography can be effective for separating the isomers. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the desired, less polar terminal alkene first.[5]

III. Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its precursors. Note: These are generalized procedures and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Alkylation of Isobutyric Acid Dianion

This method is a classic approach for α-alkylation of carboxylic acids.

Workflow Diagram:

alkylation_workflow cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification A Isobutyric Acid in THF B Add 2.2 eq. LDA at -78 °C to 0 °C A->B C Formation of Dilithio Dianion B->C D Cool back to -78 °C C->D E Add 1.1 eq. Allyl Bromide D->E F Stir and warm to RT overnight E->F G Quench with H₂O F->G H Acidify with dilute HCl G->H I Extract with Ether H->I J Purify via Vacuum Distillation I->J

Caption: Workflow for the synthesis via dianion alkylation.

Step-by-Step Procedure:

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Dianion Formation:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Slowly add isobutyric acid (1.0 eq.) to the LDA solution, allowing the temperature to rise to 0 °C to ensure complete formation of the dianion.

  • Alkylation:

    • Cool the resulting dianion solution back down to -78 °C.

    • Add allyl bromide (1.1 eq.) dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Carefully quench the reaction by pouring it into ice-water.

    • Acidify the aqueous layer to pH ~2 with dilute hydrochloric acid.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.[1][3]

IV. Frequently Asked Questions (FAQs)

Q: What are the key physical and safety properties of this compound? A: The table below summarizes the key properties. It is classified as a corrosive substance and must be handled with care.[6][7]

PropertyValueSource(s)
CAS Number 10276-09-2[1][8]
Molecular Formula C₆H₁₀O₂[6]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless Liquid[1][3]
Boiling Point 185 °C (at 760 mmHg)[1]
Density 0.957 g/cm³[1]
Storage 2-8 °C, Keep Cold[1][9]
GHS Hazard H314: Causes severe skin burns and eye damage[6][7]

Q: Why is a stabilizer like MEHQ sometimes added? A: Monomethyl ether hydroquinone (MEHQ) is a polymerization inhibitor.[4] The terminal vinyl group of this compound can undergo radical polymerization, especially during distillation or prolonged storage at elevated temperatures. MEHQ effectively quenches radical species to prevent this unwanted side reaction and improve the shelf-life of the compound.

Q: Can I use a Grignard-based synthesis route? A: A Grignard-based route is plausible and has been reported for analogous esters.[10] This would likely involve reacting a Grignard reagent, such as that formed from 3-chloro-3-methyl-1-butene, with carbon dioxide (carboxylation). However, challenges for this route include the potential for the Grignard reagent to be sterically hindered and the difficulty in preparing the required tertiary allylic halide precursor, which can be unstable.

V. References

  • CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents. Available at:

  • 2,2-dimethyl-3-butenoic acid - 10276-09-2, C6H10O2, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • This compound CAS NO.10276-09-2 - ZHEJIANG JIUZHOU CHEM CO.,LTD. Available at: [Link]

  • 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122 - PubChem. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • 2,3-Dimethylbut-2-enoic acid | C6H10O2 | CID 535246 - PubChem. Available at: [Link]

  • Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester - MDPI. Available at: [Link]

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Technical Support Center: Purification of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,2-Dimethylbut-3-enoic acid (CAS: 10276-09-2). It is designed as a dynamic resource to address common and complex challenges encountered during the purification of this versatile branched-chain fatty acid, which serves as a key constituent in the synthesis of various compounds, including metabolites of Simvastatin.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on its synthetic route. However, based on its structure, several classes of impurities are commonly encountered:

  • Starting Materials: Unreacted precursors from your synthesis.

  • Solvents: Residual solvents used during the reaction or initial work-up (e.g., THF, diethyl ether, hexanes).

  • Isomeric Byproducts: The most probable isomer is the thermodynamically more stable conjugated acid, 2,2-dimethylbut-2-enoic acid . This can form under acidic or basic conditions, or at elevated temperatures.

  • Oligomers/Polymers: The terminal vinyl group makes the molecule susceptible to radical or acid-catalyzed polymerization, especially upon heating. This can result in higher molecular weight, non-volatile residues.

  • Water: Residual water from aqueous work-up steps.

Q2: How do I choose the most appropriate primary purification method for my scale and purity requirements?

A2: The choice of purification method is a trade-off between scale, desired purity, and the nature of the impurities. The logical workflow below can guide your decision.

G start Crude this compound scale_q What is your scale? start->scale_q impurities_q Are impurities acidic/basic or neutral? scale_q->impurities_q < 5 g volatility_q Are impurities non-volatile? scale_q->volatility_q > 5 g chromatography Flash Column Chromatography impurities_q->chromatography Acidic / Similar Polarity extraction Acid-Base Extraction impurities_q->extraction Neutral / Basic volatility_q->impurities_q No (e.g., solvents) distillation Vacuum Distillation volatility_q->distillation Yes (e.g., polymers) purity_q Is >99% purity required? purity_q->chromatography Yes final_product Pure Product (>97-99%) purity_q->final_product No distillation->purity_q chromatography->final_product extraction->purity_q G start Crude Product in Organic Solvent (e.g., Ether) add_base 1. Add aq. NaOH 2. Shake & Separate start->add_base org_layer1 Organic Layer (Neutral/Basic Impurities) add_base->org_layer1 Top Layer aq_layer1 Aqueous Layer (Sodium 2,2-dimethylbut-3-enoate) add_base->aq_layer1 Bottom Layer acidify 1. Add aq. HCl (to pH < 2) 2. Add Fresh Organic Solvent aq_layer1->acidify aq_layer2 Aqueous Layer (Waste) acidify->aq_layer2 Bottom Layer org_layer2 Organic Layer (Purified Acid) acidify->org_layer2 Top Layer workup 1. Dry (e.g., MgSO₄) 2. Filter 3. Evaporate Solvent org_layer2->workup final_product Pure Product workup->final_product

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Technical Support Center: Synthesis of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethylbut-3-enoic acid. This document is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus on the most reliable and direct synthetic route: the carboxylation of a Grignard reagent. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Core Synthesis Pathway: Grignard Carboxylation

The most direct and fundamentally sound approach to synthesizing this compound involves the formation of a tertiary Grignard reagent from 3-chloro-3-methyl-1-butene, followed by its reaction with carbon dioxide (dry ice).[1] While straightforward in principle, this pathway is sensitive to reaction conditions, and several side reactions can significantly impact yield and purity.

Below is a diagram illustrating the intended reaction pathway.

SynthesisPathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup Start 3-chloro-3-methyl-1-butene Grignard 3,3-Dimethyl-1-buten-1-ylmagnesium chloride Start->Grignard + Mg / THF Mg Magnesium (Mg) Solvent Anhydrous Ether (THF) Intermediate Magnesium Carboxylate Salt Grignard->Intermediate + CO2 CO2 CO2 (Dry Ice) Product This compound Intermediate->Product + H3O+ AcidWorkup Aqueous Acid (e.g., HCl)

Caption: The two-step Grignard carboxylation pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Poor or No Initiation of Grignard Reagent Formation

Question: I've combined my 3-chloro-3-methyl-1-butene and magnesium in anhydrous ether, but the reaction won't start, or the magnesium is consumed very slowly, resulting in a low yield. What is happening?

Answer: This is the most critical and often frustrating step. The formation of a Grignard reagent is a surface reaction that is highly sensitive to impurities and the condition of the magnesium. The primary causes for failure are:

  • Presence of Water: Even trace amounts of moisture will react with the Grignard reagent as it forms, quenching it and passivating the magnesium surface. All glassware must be rigorously flame-dried or oven-dried, and all solvents and reagents must be strictly anhydrous.

  • Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of MgO. This layer must be breached for the reaction to begin.

  • Inhibitors on the Alkyl Halide: The starting halide may contain trace amounts of stabilizers or water that inhibit the reaction.

Troubleshooting Protocol:

  • Step 1: Rigorous Drying: Flame-dry all glassware under vacuum or in a stream of inert gas (Argon or Nitrogen). Allow to cool under an inert atmosphere. Ensure your solvent (THF or Diethyl Ether) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Step 2: Magnesium Activation: Before adding the solvent, place the magnesium turnings in the flask and gently crush them with a glass rod under an inert atmosphere to expose a fresh surface. Alternatively, add a small crystal of iodine (I₂), which will react with the magnesium surface and chemically clean it. A small amount of 1,2-dibromoethane can also be used; its reaction with Mg is exothermic and helps initiate the main reaction.

  • Step 3: Controlled Initiation: Add a small portion of your solvent and alkyl halide to the activated magnesium. A successful initiation is marked by the appearance of small bubbles on the magnesium surface, a gentle reflux, and a cloudy/gray appearance of the solution. Once initiated, the remaining alkyl halide (diluted in solvent) should be added dropwise to maintain a steady reflux.

Issue 2: Low Yield of Carboxylic Acid After CO₂ Addition

Question: My Grignard reagent appeared to form successfully, but after pouring it over dry ice and performing an acidic workup, my yield of this compound is very low. What are the potential side reactions here?

Answer: A low yield at this stage, assuming successful Grignard formation, points to inefficient carboxylation or competing side reactions during the process. The Grignard reagent is a strong nucleophile and a strong base, which can lead to several undesired outcomes.[2]

Key Side Reactions:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted starting alkyl halide in an Sₙ2-like fashion, leading to the formation of a dimer (2,2,5,5-tetramethyl-3-hexene). This is more prevalent if the local concentration of the alkyl halide is too high.

  • Protonation (Quenching): The Grignard reagent is readily protonated by any acidic source. The most common culprit is atmospheric moisture condensing on the cold surface of the dry ice. This results in the formation of the corresponding alkene (3,3-dimethyl-1-butene).

  • Ketone Formation: The initially formed magnesium carboxylate salt is in equilibrium with the Grignard reagent. A second molecule of the Grignard reagent can attack the carboxylate, which, after workup, would lead to a ketone byproduct. This is generally less of a problem with CO₂ but can occur if the reaction is allowed to warm significantly before all the Grignard reagent is consumed.

SideReactions cluster_quenching Proton Quenching cluster_wurtz Wurtz Coupling cluster_ketone Over-addition Grignard R-MgX (Grignard Reagent) Alkene R-H (3,3-Dimethyl-1-butene) Grignard->Alkene + H₂O Dimer R-R (Dimer Byproduct) Grignard->Dimer + R-X Ketone R₂C=O (Ketone Byproduct) Grignard->Ketone + R-CO₂MgX H2O Trace H₂O AlkylHalide R-X (Starting Halide) Carboxylate R-CO₂MgX (Carboxylate Salt)

Caption: Key side reactions competing with carboxylation.

Troubleshooting Protocol:

  • Step 1: Optimize CO₂ Addition: Use a large excess of freshly crushed, high-quality dry ice in a separate flask. Vigorously stir the dry ice slurry while slowly transferring the Grignard solution via cannula. This ensures the Grignard reagent reacts with CO₂ rather than another Grignard molecule or unreacted halide. Do not add chunks of dry ice to the Grignard solution, as this can cause localized warming and side reactions.

  • Step 2: Maintain Anhydrous Conditions: Perform the addition under a positive pressure of inert gas to prevent atmospheric moisture from condensing on the cold apparatus.

  • Step 3: Control Temperature: Keep the reaction mixture cold (ideally <-70°C) throughout the addition. Allow the mixture to warm slowly to room temperature only after the addition is complete to ensure the reaction goes to completion.

  • Step 4: Proper Workup: Once the reaction has warmed to room temperature, quench it by carefully pouring it onto a mixture of ice and dilute strong acid (e.g., 1M HCl). This protonates the carboxylate salt to give the desired carboxylic acid.[3]

Data Summary and Comparison
ParameterRecommended ConditionRationale for Avoiding Side Reactions
Solvent Anhydrous THF or Diethyl EtherAprotic and non-reactive with the Grignard reagent.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with O₂, CO₂, and H₂O from the air.
Temperature Maintain gentle reflux during formation; <-70°C for carboxylationControls reaction rate, minimizes Wurtz coupling and prevents degradation.
Reagent Ratio (Halide:Mg) 1 : 1.1-1.2A slight excess of Mg ensures complete conversion of the halide.
**Reagent Ratio (Grignard:CO₂) **1 : Large ExcessMaximizes carboxylation efficiency and minimizes ketone formation.

Frequently Asked Questions (FAQs)

Q: Can I use 3-bromo-3-methyl-1-butene instead of the chloride? A: Yes, alkyl bromides are generally more reactive than chlorides for Grignard formation. You may find that the reaction initiates more easily. However, the bromide is also more susceptible to the Wurtz coupling side reaction. The choice depends on the purity of your starting materials and your ability to control the reaction temperature.

Q: My final product is difficult to purify from the unreacted starting material and the alkene byproduct. What's the best purification method? A: An acid-base extraction is highly effective. After the workup, dissolve the crude product in an organic solvent (like diethyl ether). Extract this solution with a mild aqueous base (e.g., saturated sodium bicarbonate). Your desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving the neutral organic impurities (alkene, dimer, unreacted halide) behind. You can then separate the aqueous layer, re-acidify it with cold dilute HCl to precipitate your product, and extract it back into an organic solvent.

Q: Why is a bulky, tertiary Grignard reagent like this one challenging to make? A: Steric hindrance around the carbon-halogen bond can slow down the rate of oxidative insertion by magnesium. Furthermore, tertiary alkyl halides are more prone to elimination side reactions, although this is less of a concern for this specific substrate under standard Grignard conditions. These factors make the activation of magnesium and strict control of conditions even more critical than for primary or secondary Grignard reagents.

References

  • SATHEE. Chemistry Reformatsky Reaction.
  • Organic Chemistry Portal. Reformatsky Reaction.
  • Wikipedia. Reformatsky reaction.
  • PubMed. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction.
  • Benchchem. Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction.
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids.
  • Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2.
  • University of Calgary. Ch19: RMgX + CO2 -> RCO2H.
  • RSC Publishing. Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters.
  • YouTube. Grignard Reagent + CO2 = Carboxylic Acid (Mechanism).
  • Homework.Study.com. Treating a Grignard reagent with carbon dioxide followed by aqueous HCl gives a carboxylic acid....
  • ChemBK. 3-Butenoic acid, 2,2-diMethyl-.
  • Guidechem. This compound 10276-09-2 wiki.
  • Wikipedia. Wittig reaction.
  • ResearchGate. One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.

Sources

Technical Support Center: Optimizing Yield for 2,2-Dimethylbut-3-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylbut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles. The information presented herein is grounded in established principles of organic chemistry, with a focus on practical, field-proven insights.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, notably as a component in the synthesis of metabolites of Simvastatin.[1] Its synthesis can be approached through various methods, with one of the most common and versatile being the α-allylation of a carboxylic acid dianion. This method involves the deprotonation of a suitable precursor, such as 2,2-dimethylbutanoic acid, followed by reaction with an allyl electrophile. This guide will focus on optimizing this synthetic route.

Proposed Synthetic Pathway: α-Allylation of 2,2-Dimethylbutanoic Acid

The most direct route to this compound involves the formation of a dianion from 2,2-dimethylbutanoic acid using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an allyl halide.

Diagram of the Proposed Synthetic Pathway

Synthesis_of_2_2_Dimethylbut_3_enoic_acid cluster_start Starting Material cluster_dianion Dianion Formation cluster_alkylation Allylation cluster_product Final Product 2_2_Dimethylbutanoic_acid 2,2-Dimethylbutanoic Acid Dianion Lithium Carboxylate Enolate (Dianion) 2_2_Dimethylbutanoic_acid->Dianion 2.2 eq. LDA, THF, -78 °C Alkylation_step Reaction with Allyl Bromide Dianion->Alkylation_step Allyl Bromide Final_Product This compound Alkylation_step->Final_Product Aqueous Workup

Caption: Proposed synthesis of this compound via dianion formation and subsequent allylation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Yield of the Desired Product

Q1: I am not observing any product formation, or my yields are consistently below 20%. What are the most likely causes?

A1: Low or no yield is a common issue that can often be traced back to a few critical experimental parameters. Here’s a breakdown of potential causes and their solutions:

  • Ineffective Dianion Formation: The cornerstone of this synthesis is the quantitative formation of the dianion of 2,2-dimethylbutanoic acid. This requires a very strong base.

    • Causality: The pKa of the α-proton of a carboxylic acid is significantly higher than that of the carboxylic acid proton itself. Therefore, a stoichiometric amount of a strong base is required to deprotonate both positions. Lithium diisopropylamide (LDA) is an excellent choice due to its high basicity and steric bulk, which minimizes nucleophilic attack on the carbonyl group.[2]

    • Troubleshooting Steps:

      • Verify LDA Quality: LDA is moisture-sensitive. Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Consider titrating the LDA solution before use to determine its exact molarity.

      • Ensure Anhydrous Conditions: Water will quench the LDA and the dianion. Flame-dry all glassware, use anhydrous solvents (THF is a good choice), and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Sufficient Equivalents of Base: Use at least 2.2 equivalents of LDA to ensure complete dianion formation. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon.[3]

  • Poor Quality of Reagents:

    • Causality: Contaminants in your starting material or reagents can interfere with the reaction.

    • Troubleshooting Steps:

      • Purify Starting Material: Ensure your 2,2-dimethylbutanoic acid is pure. Distillation is a suitable purification method.

      • Check Allyl Bromide: Allyl bromide can degrade over time. Use a freshly opened bottle or distill it before use.

  • Reaction Temperature:

    • Causality: The dianion is highly reactive and can be unstable at higher temperatures.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Conduct the dianion formation and alkylation steps at -78 °C (a dry ice/acetone bath is ideal).[4] Allowing the reaction to warm up prematurely can lead to side reactions.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_base Is the LDA active and in sufficient quantity (≥2.2 eq.)? start->check_base check_conditions Are the reaction conditions strictly anhydrous and at -78°C? check_base->check_conditions Yes remedy_base Use fresh/titrated LDA. Ensure ≥2.2 equivalents. check_base->remedy_base No check_reagents Are the starting material and allyl bromide pure? check_conditions->check_reagents Yes remedy_conditions Flame-dry glassware, use anhydrous solvent, maintain -78°C. check_conditions->remedy_conditions No remedy_reagents Purify starting materials (e.g., distillation). check_reagents->remedy_reagents No success Yield Optimized check_reagents->success Yes remedy_base->start Re-run experiment remedy_conditions->start Re-run experiment remedy_reagents->start Re-run experiment

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Technical Support Center: Esterification of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2,2-Dimethylbut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and minimize the formation of unwanted byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.

Introduction: The Challenges of Esterifying a Hindered, Unsaturated Acid

This compound presents a unique set of challenges in esterification. Its structure, featuring a sterically hindered α-carbon and a reactive vinyl group, makes it susceptible to side reactions under typical esterification conditions, such as the Fischer-Speier method.[1][2] Understanding these potential pitfalls is the first step toward a successful and high-yield synthesis.

This guide will provide a comprehensive overview of the common byproducts, their mechanisms of formation, and robust troubleshooting strategies to ensure the integrity of your desired ester product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the esterification of this compound?

The primary byproducts stem from the reactivity of the vinyl group in an acidic medium and the steric hindrance around the carboxylic acid. The most prevalent byproducts include:

  • Lactones: Intramolecular cyclization can lead to the formation of a γ-lactone.

  • Rearranged Alcohols/Olefins: If a tertiary alcohol is used for esterification, it is prone to dehydration, leading to the formation of isomeric alkenes.

  • Hydrated Byproducts: Acid-catalyzed hydration of the double bond can occur, forming a tertiary alcohol.

  • Oligomers/Polymers: Under certain conditions, the vinyl group can participate in acid-catalyzed oligomerization.

Q2: Why is lactonization a significant side reaction?

Lactonization occurs when the carboxyl group acts as an internal nucleophile, attacking the protonated double bond.[3] This intramolecular reaction is often thermodynamically favored if it results in a stable five- or six-membered ring. In the case of this compound, protonation of the vinyl group can lead to a tertiary carbocation, which is susceptible to attack by the neighboring carboxylic acid, forming a stable five-membered lactone.

Q3: Can I use a tertiary alcohol like t-butanol for the esterification?

It is strongly discouraged. Tertiary alcohols are highly susceptible to elimination (dehydration) under the acidic conditions required for Fischer esterification, leading to the formation of alkenes.[1] This not only consumes your alcohol but also introduces additional impurities that can be difficult to separate from your desired ester. It is recommended to use primary or secondary alcohols.

Troubleshooting Guide: A Mechanistic Approach

This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions.

Issue 1: Low Yield of the Desired Ester and Presence of a Significant Amount of a Lower Boiling Point Byproduct.
  • Plausible Cause: Dehydration of the alcohol (if a secondary or tertiary alcohol is used) or a rearrangement reaction.

  • Mechanistic Insight: Acid-catalyzed dehydration of a secondary or tertiary alcohol proceeds through a carbocation intermediate. This can lead to a mixture of isomeric alkenes.

  • Troubleshooting & Prevention:

    • Alcohol Selection: Opt for primary alcohols whenever possible. If a secondary alcohol is necessary, use milder reaction conditions (lower temperature, less harsh acid catalyst).

    • Temperature Control: Maintain the lowest effective temperature to disfavor elimination reactions.

    • Catalyst Choice: Consider using a milder acid catalyst than concentrated sulfuric acid, such as p-toluenesulfonic acid (p-TsOH).

Issue 2: Identification of an Unexpected Peak in NMR/LC-MS Corresponding to a Lactone.
  • Plausible Cause: Acid-catalyzed intramolecular cyclization (lactonization).

  • Mechanistic Insight: The reaction is initiated by the protonation of the double bond, forming a tertiary carbocation. The proximate carboxylic acid group then acts as a nucleophile, attacking the carbocation to form a five-membered ring.

    Lactonization Acid This compound Protonated_Acid Protonated Intermediate Acid->Protonated_Acid H⁺ Carbocation Tertiary Carbocation Protonated_Acid->Carbocation Intramolecular H⁺ shift Lactone γ-Lactone Byproduct Carbocation->Lactone Nucleophilic attack by C=O

    Caption: Mechanism of Lactone Formation.

  • Troubleshooting & Prevention:

    • Control Acidity: Use the minimum effective amount of acid catalyst.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further conversion to the lactone.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can facilitate protonation-deprotonation equilibria that may favor lactonization.

Issue 3: Presence of High Molecular Weight Impurities or Polymerization.
  • Plausible Cause: Acid-catalyzed oligomerization or polymerization of the vinyl group.

  • Mechanistic Insight: The tertiary carbocation formed upon protonation of the double bond can be attacked by the double bond of another molecule of the acid or ester, initiating a chain reaction.

  • Troubleshooting & Prevention:

    • Lower Temperature: Polymerization is generally favored at higher temperatures.

    • Use of Inhibitors: Consider the addition of a radical inhibitor, although the primary mechanism is cationic, to prevent any radical-initiated side reactions.

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like polymerization.

Experimental Protocols: Minimizing Byproduct Formation

Protocol 1: Optimized Fischer Esterification Using a Dean-Stark Trap

This protocol is designed to maximize ester yield by continuously removing water, thereby shifting the equilibrium towards the products.[4]

Materials:

  • This compound (1 equivalent)

  • Primary or secondary alcohol (3-5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)

  • Toluene (as solvent)

  • Dean-Stark apparatus, reflux condenser, and heating mantle

Procedure:

  • Combine this compound, the alcohol, and p-TsOH in a round-bottom flask.

  • Add toluene to the flask.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Protocol 2: Milder Esterification Using Dicyclohexylcarbodiimide (DCC)

For sensitive substrates where acidic conditions are problematic, DCC coupling offers an alternative.

Materials:

  • This compound (1 equivalent)

  • Alcohol (1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM) (anhydrous, as solvent)

Procedure:

  • Dissolve the this compound, alcohol, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the ester by column chromatography.

Data Summary: Byproduct Profile vs. Reaction Conditions

ByproductFavorable ConditionsMitigation Strategy
Lactone High acidity, prolonged reaction timeMinimize acid catalyst, monitor reaction time
Alkene Use of tertiary/secondary alcohols, high temperatureUse primary alcohols, lower reaction temperature
Hydrated Acid Presence of excess water, strong acidUse anhydrous conditions, Dean-Stark trap
Oligomer High concentration, high temperatureUse dilute conditions, lower temperature

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Byproducts (NMR, GC-MS) start->check_byproducts lactone Lactone Detected? check_byproducts->lactone alkene Alkene Detected? lactone->alkene No lactone_sol Reduce Acid Catalyst Decrease Reaction Time lactone->lactone_sol Yes polymer Polymer/Oligomer Detected? alkene->polymer No alkene_sol Use Primary Alcohol Lower Temperature alkene->alkene_sol Yes polymer_sol Decrease Concentration Lower Temperature polymer->polymer_sol Yes optimize Re-run Optimized Reaction polymer->optimize No lactone_sol->optimize alkene_sol->optimize polymer_sol->optimize end Pure Ester Product optimize->end

Caption: Troubleshooting Decision Tree.

References

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Wikipedia contributors. (2024). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2021). 18.
  • Wikipedia contributors. (2023). Wagner–Meerwein rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2,2-Dimethylbut-3-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylbut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction yields.

Introduction: The Synthetic Challenge

This compound is a crucial building block in the synthesis of various complex molecules, including metabolites of Simvastatin. Its synthesis, while conceptually straightforward, can be prone to low yields if not executed with precision. This guide will focus on troubleshooting the established synthesis route and address common pitfalls that can compromise the efficiency of your reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am attempting the synthesis of this compound following the Carpino and Rundberg method, but my yields are significantly lower than expected. What are the most critical parameters to control in this synthesis?

The synthesis of this compound, as described by Carpino and Rundberg, involves the treatment of 3-(bromomethyl)-4,4-dimethyl-2-pyrazolin-5-one with sodium hydroxide.[1] While the paper outlines the general procedure, several factors can drastically impact the yield.

Core Principles to Maximize Yield:

  • Purity of Starting Material: The purity of your 3-(bromomethyl)-4,4-dimethyl-2-pyrazolin-5-one is paramount. Impurities can lead to a cascade of side reactions. Ensure your starting material is fully characterized and purified before use.

  • Reaction Temperature: The hydrolysis and rearrangement of the pyrazolinone derivative are sensitive to temperature. Exceeding the optimal temperature can lead to decomposition and the formation of undesired byproducts. Conversely, a temperature that is too low will result in an incomplete reaction. Precise temperature control is crucial.

  • Concentration of Sodium Hydroxide: The concentration of the aqueous sodium hydroxide solution dictates the rate of both the desired hydrolysis and potential side reactions. A systematic optimization of the base concentration is recommended to find the sweet spot for your specific setup.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. However, prolonged reaction times, especially at elevated temperatures, can promote the degradation of the product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly advised.

Q2: I am observing the formation of multiple byproducts during the reaction. What are the likely side reactions, and how can I minimize them?

The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the occurrence of side reactions. Understanding the potential pathways for these byproducts is the first step in mitigating them.

Common Side Reactions and Mitigation Strategies:

Side Reaction Plausible Cause Mitigation Strategy
Formation of α,β-unsaturated isomer Isomerization of the desired β,γ-unsaturated product under basic conditions.Maintain the lowest effective reaction temperature and minimize reaction time. Rapid work-up and neutralization after the reaction is complete can also help.
Polymerization The vinyl group of the product can be susceptible to polymerization, especially in the presence of radical initiators or at high temperatures.Ensure all reagents and solvents are free of peroxides. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decarboxylation Although more common at higher temperatures, premature decarboxylation of the carboxylic acid can occur.Strict temperature control is essential. Avoid localized overheating.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yields, a meticulously designed experimental protocol is essential. The following protocol is based on established methods and incorporates best practices for troubleshooting.

Detailed Protocol for the Synthesis of this compound
  • Preparation of the Reaction Vessel:

    • Thoroughly clean and dry all glassware.

    • Assemble the reaction apparatus, including a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Reaction Setup:

    • In the reaction flask, dissolve a known quantity of high-purity 3-(bromomethyl)-4,4-dimethyl-2-pyrazolin-5-one in a suitable solvent (e.g., as specified in the original literature).

    • Separately, prepare a standardized aqueous solution of sodium hydroxide.

  • Reaction Execution:

    • With vigorous stirring, add the sodium hydroxide solution to the solution of the starting material at a controlled rate.

    • Maintain the reaction mixture at the optimized temperature for the predetermined duration.

    • Monitor the reaction progress periodically using an appropriate analytical technique.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by a suitable method, such as vacuum distillation or column chromatography, to obtain the final product of high purity.

Visualizing the Workflow and Logic

To provide a clearer understanding of the experimental process and the logical flow of troubleshooting, the following diagrams have been created.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_glassware Prepare Dry Glassware dissolve_sm Dissolve Starting Material prep_glassware->dissolve_sm prep_reagents Prepare Reagents add_base Add NaOH Solution prep_reagents->add_base dissolve_sm->add_base react Maintain Temp & Stir add_base->react monitor Monitor Progress (TLC/HPLC) react->monitor acidify Acidify Mixture monitor->acidify Reaction Complete extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_temp Verify Reaction Temperature start->check_temp check_base Optimize Base Concentration start->check_base check_time Adjust Reaction Time start->check_time side_reactions Analyze for Side Reactions start->side_reactions isomerization Isomerization? side_reactions->isomerization polymerization Polymerization? side_reactions->polymerization decarboxylation Decarboxylation? side_reactions->decarboxylation solution Implement Mitigation Strategy isomerization->solution polymerization->solution decarboxylation->solution

Caption: A logical flow for troubleshooting low yields in the synthesis.

Alternative Synthetic Routes and Their Challenges

While the Carpino and Rundberg method is well-established, other synthetic strategies exist. It is beneficial to be aware of these as they may offer alternative solutions or insights into potential side reactions.

Grignard Carboxylation Approach

An alternative approach involves the carboxylation of a vinyl Grignard reagent. This method requires the formation of a Grignard reagent from a vinyl halide, followed by its reaction with carbon dioxide.

Potential Challenges with Grignard Carboxylation:

  • Grignard Reagent Formation: The formation of Grignard reagents is notoriously sensitive to moisture and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting vinyl halide, leading to the formation of a dimer and reducing the yield of the desired carboxylic acid.

  • Reaction with Carbon Dioxide: The reaction of the Grignard reagent with CO₂ can be complex. Incomplete carboxylation or the formation of ketone byproducts can occur if the reaction conditions are not carefully controlled.

References

  • Carpino, L. A., & Rundberg, Jr., E. S. (1969). A New Synthesis of Unsaturated Acids. V. Application to Cycloalkene-l-carboxylic and ß,γ-Unsaturated Acids. The Journal of Organic Chemistry, 34(6), 1717–1720. [Link]

Sources

Technical Support Center: Purification of 2,2-Dimethylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,2-Dimethylbut-3-enoic acid (CAS 10276-09-2). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and provide robust, field-proven protocols to help you navigate the purification process effectively.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section provides direct answers to common issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for many common organic syntheses, you can anticipate impurities such as unreacted starting materials, reaction byproducts, residual solvents, and water.[1] For instance, if synthesizing from the corresponding aldehyde, you may find residual aldehyde. Inorganic salts from workup procedures may also be present.[1]

Q2: How do I select the most effective purification technique for my crude sample?

A2: The optimal technique depends on the physical properties of this compound (a liquid with a boiling point of 186.8°C at 760mmHg[2]) and the nature of the impurities. A logical workflow is the best approach. Acid-base extraction is exceptionally effective for removing neutral or basic impurities.[1] If impurities have significantly different boiling points, distillation is a viable method.[1] For separating compounds with very similar polarities, such as isomeric byproducts, column chromatography is the most powerful tool.[1][3]

Q3: My crude product is streaking severely on a standard silica gel TLC plate. What's happening and how can I fix it?

A3: This is a classic issue with carboxylic acids on silica gel. The streaking, or tailing, occurs due to the strong interaction between the acidic proton of your compound and the slightly acidic silica gel surface.[1] This leads to an equilibrium between the protonated and deprotonated forms of the acid on the plate, causing it to smear rather than move as a compact spot.

The Solution: To ensure your compound remains fully protonated and chromatographs cleanly, add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[1]

Q4: After solvent removal, my purified this compound is a sticky gum or oil, but I expected a clear liquid. What could be the cause?

A4: While this compound is a liquid at room temperature, a gummy or highly viscous consistency often points to the presence of non-volatile impurities. These could include residual high-boiling-point solvents (e.g., DMSO, DMF), polymeric byproducts formed during the reaction, or inorganic salts that were not fully removed during the aqueous workup. An initial acid-base extraction is highly recommended to remove any baseline or neutral organic impurities that could contribute to this issue.

Q5: My NMR spectrum shows that the primary impurity is the isomeric compound, 2,3-Dimethylbut-2-enoic acid. How can I separate them?

A5: Separating isomers can be challenging. Since their boiling points are likely to be very close, fractional distillation may be inefficient. The most effective method would be preparative column chromatography.[3] You will need to carefully develop a solvent system that provides good separation on an analytical TLC plate first. Reversed-phase (C18) flash chromatography can also be a highly practical and efficient tool for purifying carboxylic acids, often providing different selectivity compared to normal-phase silica gel.[3]

Section 2: Purification Strategy Workflow

The choice of a purification strategy should be systematic. The following workflow provides a decision-making framework for isolating high-purity this compound from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Analysis Initial Analysis (TLC, ¹H NMR, GC-MS) Crude->Analysis Characterize Decision1 Neutral or Basic Impurities Present? Analysis->Decision1 Extraction Perform Acid-Base Extraction Decision1->Extraction Yes Decision2 Boiling Point of Impurities Significantly Different? Decision1->Decision2 No / Unsure AqueousLayer Aqueous Layer (Contains Carboxylate Salt) Extraction->AqueousLayer Acidify Acidify & Extract with Organic Solvent AqueousLayer->Acidify Acidify->Decision2 Recovered Acid Distillation Fractional Distillation Decision2->Distillation Yes Decision3 Purity Sufficient? Decision2->Decision3 No / Isomers Present Distillation->Decision3 Chromatography Flash Column Chromatography (Normal or Reversed-Phase) Decision3->Chromatography No FinalProduct Pure this compound (>97% Purity) Decision3->FinalProduct Yes Chromatography->FinalProduct

Caption: Decision workflow for purifying this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This technique is ideal as a first-pass purification to remove neutral or basic impurities from the acidic target compound.

Principle: A weak base, such as sodium bicarbonate, will selectively deprotonate the carboxylic acid, converting it into its water-soluble sodium salt. Neutral organic impurities (like unreacted starting materials or byproducts without acidic protons) will remain in the organic phase and can be washed away.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Mixing & Venting: Stopper the funnel and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from CO₂ gas that evolves during the acid-base reaction.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium 2,2-dimethylbut-3-enoate, into a clean Erlenmeyer flask.[1]

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid. Combine the aqueous extracts.[1]

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is ~1-2 (confirm with pH paper). The aqueous solution will likely turn cloudy as the water-insoluble carboxylic acid precipitates or forms an oil.

  • Final Extraction: Extract the acidified aqueous solution two to three times with fresh organic solvent (e.g., diethyl ether).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified carboxylic acid.[1]

Protocol 2: Flash Column Chromatography

This method is used to achieve high purity by separating the target compound from impurities with similar polarities.

Principle: The crude mixture is loaded onto a stationary phase (typically silica gel). A solvent (mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product a retention factor (Rf) of approximately 0.3. Remember to add 0.5-1% acetic acid to the solvent mixture to prevent streaking. [1]

  • Column Packing: Prepare a glass column with a slurry of silica gel in your chosen mobile phase. Ensure the silica bed is compact and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the mobile phase and apply positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.[1]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.[1]

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity this compound.[1]

Data Summary Table
Purification TechniqueTarget ImpuritiesExpected PurityKey Advantage
Acid-Base Extraction Neutral compounds, basic compounds, some polar impurities85-95%High capacity, removes bulk impurities efficiently.
Fractional Distillation Impurities with significantly different boiling points90-98%Effective for large-scale purification of thermally stable liquids.
Flash Chromatography Isomers, byproducts with similar polarity>98%Highest resolution for achieving analytical-grade purity.

Section 4: Safety Precautions

Working with this compound and the solvents/reagents for its purification requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[4][5]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors.[5][6]

  • Handling: This compound is corrosive and can cause burns.[4] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment when handling flammable solvents like diethyl ether.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or reducing agents.[4]

  • Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.[6]

Section 5: References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • PubChem. (n.d.). 2,2-dimethyl-3-butenoic acid. [Link]

  • Chemsrc. (2023). This compound. [Link]

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"stability and storage of 2,2-Dimethylbut-3-enoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: 2,2-Dimethylbut-3-enoic Acid

Welcome to the technical support guide for this compound (CAS: 10276-09-2). This resource is designed to provide researchers and scientists with detailed information on the stability and storage of this compound, along with troubleshooting for common experimental issues. As a branched-chain unsaturated carboxylic acid, its unique structure presents specific handling requirements to ensure its integrity and performance in your applications.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Question 1: I've observed a change in the physical appearance of the compound (e.g., discoloration, increased viscosity, or solidification). What is the likely cause?

Answer: A change in physical appearance is a primary indicator of compound degradation or polymerization.

  • Causality: The presence of a vinyl group (C=C double bond) makes this compound susceptible to free-radical polymerization.[4] This process can be initiated by exposure to heat, light (UV radiation), or contaminants that can act as radical initiators. The result is the formation of low-molecular-weight polymers or oligomers, which increases the viscosity or may lead to solidification. Discoloration can suggest oxidation or other side reactions. Allylic compounds, in general, are known to have low polymerization rates but are prone to it under certain conditions.[4]

  • Solution Protocol:

    • Immediately quarantine the affected vial to prevent cross-contamination.

    • Do not use the material in any experiment, as its purity is compromised, which will lead to unreliable results.

    • Review your storage protocol against the recommended conditions outlined in the table below. Ensure the container is tightly sealed and has been stored away from light and heat sources.[5][6]

    • For future prevention, always store the compound under the recommended conditions immediately upon receipt. If the compound is supplied with an inhibitor like MEHQ (monomethyl ether hydroquinone), ensure it is not removed during routine handling unless required by a specific experimental protocol.[7]

Question 2: My reaction yields are inconsistent when using different batches or even the same batch of this compound over time. Why might this be happening?

Answer: Inconsistent reaction yields are often linked to a decline in the purity of the starting material due to gradual degradation.

  • Causality: Even without visible changes, slow degradation can occur if storage conditions are suboptimal. The carboxylic acid functional group can be reactive, while the vinyl group's reactivity can also be a factor.[8][9] For instance, exposure to moisture and air can lead to hydration or oxidation byproducts. This reduces the molar quantity of the active compound available for your reaction.

  • Solution Protocol:

    • Purity Verification: Before use, especially for sensitive reactions, it is advisable to verify the purity of the acid. Techniques like NMR spectroscopy can confirm the structure and identify potential impurities.

    • Inert Atmosphere Handling: When aliquoting the compound, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[10] This is particularly critical for long-term use of a single bottle.

    • Aliquotting: Upon receipt, consider dividing the compound into smaller, single-use vials. This minimizes the number of times the main stock container is opened, reducing the cumulative exposure to atmospheric conditions.

    • Proper Sealing: Always use containers with tight-fitting seals. Parafilm or other sealing tapes can provide an additional barrier.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common stability issues with this compound.

G problem Problem Observed: Inconsistent Results or Physical Change check_storage Step 1: Verify Storage Conditions problem->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_purity Step 2: Assess Compound Purity purity_ok Purity Acceptable? check_purity->purity_ok storage_ok->check_purity Yes improper_storage Root Cause: Improper Storage (Temp, Light, Air) storage_ok->improper_storage No storage_solution Solution: - Adjust storage to 2-8°C, dark, inert gas. - Order new batch. improper_storage->storage_solution degradation Root Cause: Degradation/Polymerization (Even with correct storage) purity_ok->degradation No continue_work Proceed with Experiment (Using new/verified material) purity_ok->continue_work Yes purity_solution Solution: - Discard compromised material. - Implement stricter handling (aliquotting, inert atmosphere). degradation->purity_solution

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

For maximum stability, the compound should be stored refrigerated at 2-8°C.[1] It should be kept in a tightly closed container, protected from direct sunlight and heat sources.[5][6] Storing under an inert atmosphere like argon or nitrogen is also recommended to prevent oxidation and moisture-related degradation.[10]

2. Is this compound sensitive to air and moisture?

Yes. As a carboxylic acid, it can be hygroscopic. Furthermore, some unsaturated compounds can react with oxygen over time, especially when exposed to light or heat. Therefore, minimizing exposure to the atmosphere is a critical step for preserving its quality.[10]

3. Does this compound require an inhibitor for storage?

Some suppliers provide this compound with a stabilizer, such as MEHQ (monomethyl ether hydroquinone), to prevent polymerization of the vinyl group.[7] If the material contains an inhibitor, it is generally recommended to store it as-is unless the inhibitor interferes with a specific downstream application.

4. What are the primary safety hazards associated with this compound?

This compound is classified as a corrosive material. It can cause severe skin burns and eye damage.[2][5] It may also cause respiratory irritation.[5] Always handle this chemical in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

5. What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents, bases, and reducing agents.[5][6] Reactions with bases will cause a strong exothermic neutralization reaction. Strong oxidizing agents can react vigorously with the vinyl group.

Data Summary Table: Recommended Storage
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential polymerization and other degradation reactions.[1][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and degradation from atmospheric moisture.[10]
Light Store in an amber vial or in the darkPrevents light-induced (photochemical) degradation and polymerization.[6]
Container Tightly sealed, suitable materialPrevents contamination and exposure to air/moisture.[5]
Inhibitor Store with inhibitor if suppliedPrevents premature polymerization of the vinyl group.[7]

References

  • This compound | CAS#:10276-09-2. Chemsrc. [Link]
  • How does the direct attachment of groups like phenyl or vinyl to carboxylic acids impact their acidity, and why does this deviate from the expected resonance effect? Discussion Forum. [Link]
  • 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122. PubChem. [Link]
  • The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society. [Link]
  • Polymerisation of Allyl Compounds.
  • Reaction of carboxylic acids with vinyl ethers under solvent-free conditions using molecular iodine as a c
  • Process for polymerization of carboxylic acid polymers and copolymers.
  • Effect of phenyl and vinyl substituents on Acidity of carboxylic. Chemistry Stack Exchange. [Link]
  • 2,3-Dimethylbut-2-enoic acid | C6H10O2 | CID 535246. PubChem. [Link]
  • Process for making allyl polymers and copolymers.
  • Vinyl esters of carboxylic acids: synthesis, properties, applications, and technological processes. Chemical Review and Letters. [Link]
  • This compound CAS NO.10276-09-2. ZHEJIANG JIUZHOU CHEM CO.,LTD. [Link]
  • Synthesis and dispersing properties of carboxylic acid allyl polyether type superplasticizers.

Sources

Technical Support Center: Degradation Pathways of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the metabolic fate of 2,2-Dimethylbut-3-enoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of studying the degradation of this unique molecule.

Introduction

This compound presents an interesting case for metabolic studies due to its distinct structural features: a sterically hindered carboxylic acid due to the adjacent gem-dimethyl group, and a terminal vinyl group. These characteristics suggest a fascinating interplay between Phase I and Phase II metabolic pathways, which can present unique challenges in experimental design and data interpretation. This guide aims to provide a comprehensive resource to anticipate and address these challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is predicted to undergo both Phase I and Phase II metabolism.

  • Phase I Metabolism (Oxidation): The terminal vinyl group is a likely target for oxidation by Cytochrome P450 (CYP) enzymes. This can lead to the formation of an unstable epoxide intermediate, which may then be hydrolyzed by epoxide hydrolase to a diol.[1][2][3]

  • Phase II Metabolism (Conjugation): The carboxylic acid moiety is a primary site for conjugation, most commonly glucuronidation, to form an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[4][5]

The gem-dimethyl group is expected to introduce significant steric hindrance, which may influence the rate and regioselectivity of these reactions.

Q2: Which enzyme families are most likely involved in the metabolism of this compound?

A2:

  • Cytochrome P450 (CYP) enzymes: These are the primary enzymes responsible for the oxidation of the vinyl group.[1][3] Specific isoforms involved would need to be determined experimentally, but common drug-metabolizing CYPs such as CYP3A4, CYP2C9, and CYP2E1 are potential candidates.

  • UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the carboxylic acid. UGT1A and UGT2B subfamilies are known to catalyze the formation of acyl glucuronides.[4][6]

  • Epoxide Hydrolases (EH): If an epoxide is formed from the vinyl group, microsomal or soluble epoxide hydrolases would be involved in its hydrolysis to a diol.

Q3: How might the gem-dimethyl group influence the degradation of this compound?

A3: The gem-dimethyl group at the α-position to the carboxylic acid and vinyl group is expected to have a significant impact on the metabolism of the molecule:

  • Steric Hindrance: This bulky group can sterically hinder the approach of metabolizing enzymes to the adjacent functional groups. This may slow down the rate of both CYP-mediated oxidation of the vinyl group and UGT-catalyzed glucuronidation of the carboxylic acid.[7][8]

  • Increased Metabolic Stability: By impeding enzymatic attack, the gem-dimethyl group is likely to increase the overall metabolic stability of the parent compound.

  • Altered Regioselectivity: While the terminal vinyl group is the most likely site of oxidation, steric hindrance might lead to alternative, minor oxidation pathways if the primary site is not readily accessible.

Troubleshooting Guide

Issue 1: Low or no detection of metabolites in in vitro assays.
Potential Cause Troubleshooting Step Scientific Rationale
High Metabolic Stability Increase incubation time and/or enzyme concentration.The gem-dimethyl group may significantly slow down the rate of metabolism.[7]
Inappropriate Enzyme System Use a more comprehensive enzyme system, such as hepatocytes, which contain a wider range of Phase I and II enzymes and cofactors.Liver microsomes are rich in CYPs and UGTs but may lack other relevant enzymes or cofactors.
Volatile Metabolites For analysis of potential short-chain fatty acid fragments, consider using headspace gas chromatography-mass spectrometry (GC-MS) for analysis.If the degradation pathway involves cleavage of the molecule, volatile metabolites may be lost during sample preparation for LC-MS.[9][10][11][12][13]
Unstable Metabolites For suspected acyl glucuronides, ensure sample pH is maintained around 6.0-7.0 and samples are kept cold and analyzed promptly. For suspected epoxides, work quickly and at low temperatures.Acyl glucuronides are known to be unstable and can hydrolyze back to the parent compound.[14] Epoxides are also reactive and can degrade or bind to macromolecules.[15][16]
Issue 2: Unexpected peaks in LC-MS/MS analysis of acyl glucuronide formation.
Potential Cause Troubleshooting Step Scientific Rationale
Isomeric Rearrangement of Acyl Glucuronide Optimize chromatographic separation to resolve potential isomers. Use tandem MS (MS/MS) to characterize fragmentation patterns.Acyl glucuronides can undergo intramolecular acyl migration to form positional isomers (2-O, 3-O, and 4-O-glucuronides) which have the same mass but different retention times.[17][18][19][20]
In-source Fragmentation Optimize MS source conditions (e.g., lower cone voltage or collision energy).Acyl glucuronides can be labile in the mass spectrometer source and fragment to produce an ion with the same mass as the parent compound, leading to overestimation of the parent or misidentification of peaks.[18][21]
Diastereomers If chiral chromatography is not used, diastereomeric glucuronides may co-elute or have slightly different retention times.If the parent compound is a racemate, two diastereomeric acyl glucuronides will be formed.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) and dilute to the final working concentration in phosphate buffer.

  • In a 96-well plate, add the HLM suspension to the phosphate buffer.

  • Initiate the reaction by adding the NADPH regenerating system and UDPGA. For control incubations, omit the cofactors.

  • Add the this compound working solution to the wells.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples for the remaining concentration of this compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Proposed Degradation Pathways of this compound

Degradation_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Epoxide Epoxide Intermediate Parent->Epoxide CYP450 Oxidation AcylGlucuronide Acyl Glucuronide Parent->AcylGlucuronide UGT Conjugation Diol Diol Metabolite Epoxide->Diol Epoxide Hydrolase

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis Start Prepare Incubation Mixture (Compound, Microsomes, Buffer) AddCofactors Add Cofactors (NADPH, UDPGA) Start->AddCofactors Incubate Incubate at 37°C AddCofactors->Incubate Quench Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing and Metabolite Identification LCMS->Data

Caption: General experimental workflow for an in vitro metabolism study.

References

  • Bolze, S., et al. (2002). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.
  • Jia, L., & Liu, D. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624.
  • Gao, R., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Request PDF.
  • Sakaguchi, K., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Archives of biochemistry and biophysics, 424(2), 219-225.
  • Howard, M. L., et al. (2024). Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design. Journal of Pharmaceutical and Biomedical Analysis, 246, 116238.
  • Zhu, Y., et al. (2022). Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 614-621.
  • Green, M. D., et al. (2003). Glucuronidation of opioids, carboxylic acid-containing drugs, and hydroxylated xenobiotics catalyzed by expressed monkey UDP-glucuronosyltransferase 2B9 protein. Drug Metabolism and Disposition, 31(3), 290-297.
  • Levsen, K., et al. (2012). Scheme 18 Characteristic fragmentation of glucuronides in negative...
  • Guengerich, F. P. (2018). Unusual Cytochrome P450 Enzymes and Reactions. The Journal of biological chemistry, 293(5), 1341-1358.
  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical pharmacokinetics, 22(4), 294-315.
  • Zeng, H., et al. (2022).
  • Pan, Y. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Doss, G. A., et al. (2008). Determination of Degradation Pathways and Kinetics of Acyl Glucuronides by NMR Spectroscopy. Request PDF.
  • Dickinson, R. G., & King, A. R. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 47(10), 835-851.
  • U.S. Environmental Protection Agency. (2016).
  • Sakai, T. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu.
  • Agilent Technologies. (2017).
  • Obach, R. S., et al. (2014). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation.
  • Itkonen, M. K., et al. (2018). Clopidogrel Carboxylic Acid Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17: Implications for Pharmacogenetics and Drug-Drug Interactions. Drug Metabolism and Disposition, 46(2), 161-170.
  • Oesch, F., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of toxicology, 95(7), 2219-2240.
  • Guengerich, F. P., et al. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 22(21), 11579.
  • Higuchi, R., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug metabolism and pharmacokinetics, 38, 100391.
  • Creative Proteomics. (n.d.). GC-FID Protocol for SCFA Analysis.
  • Bär, S., et al. (2023). Exceptionally Mild and High-Yielding Synthesis of Vinyl Esters of Alpha-Ketocarboxylic Acids, Including Vinyl Pyruvate, for Parahydrogen-Enhanced Metabolic Spectroscopy and Imaging. The Journal of organic chemistry, 88(22), 15993-16001.
  • Guengerich, F. P. (2007). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS chemical research in toxicology, 20(3), 329-349.
  • Kiang, T. K., et al. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & therapeutics, 106(1), 97-132.
  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Vinyl Chloride.
  • Gotor-Fernández, V., et al. (2011). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes. Request PDF.
  • Guengerich, F. P., & Watanabe, P. G. (1979). Cytochrome P-450 and the metabolism of vinyl chloride. Cancer letters, 8(1), 39-46.
  • Whalen, D. L. (1981). Vinyl epoxide hydrolysis reactions. Journal of the American Chemical Society, 103(18), 5464-5472.
  • O'Doherty, G. A., & Li, X. (2006). Vinyl Epoxides in Organic Synthesis. Chemical reviews, 106(11), 4768-4807.
  • Gorycki, P. D., & Macdonald, T. L. (1994). The oxidation of tetrasubstituted alkenes by cytochrome P450. Chemical research in toxicology, 7(6), 745-751.
  • Bach, R. D., & Dmitrenko, O. (2003). Thermochemical Studies of Epoxides and Related Compounds. The Journal of organic chemistry, 68(11), 4296-4306.
  • Oesch, F., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity.

Sources

Technical Support Center: Improving Selectivity in Reactions with 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethylbut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this sterically hindered building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to enhance selectivity in your synthetic endeavors. The inherent steric hindrance from the gem-dimethyl group at the α-position presents both challenges and opportunities for selective transformations of the vinyl group and the carboxylic acid. This guide will delve into the causality behind experimental choices to help you achieve your desired outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Poor Diastereoselectivity in Dihydroxylation Reactions

Question: I am attempting a dihydroxylation of this compound (or its ester) and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

The poor diastereoselectivity you are observing is a common challenge with sterically hindered alkenes that lack a directing group. The gem-dimethyl group can sterically block one face of the double bond, but this effect alone may not be sufficient to induce high diastereoselectivity.

Potential Causes and Solutions:

  • Lack of a Directing Group: The carboxylic acid or ester functionality in your substrate may not be effectively directing the approach of the dihydroxylating agent.

  • Reaction Conditions: Standard dihydroxylation conditions may not be optimal for this sterically demanding substrate.

Troubleshooting Workflow:

G start Low Diastereoselectivity in Dihydroxylation directing_group Introduce a Directing Group start->directing_group Primary Strategy temp_optimization Optimize Reaction Temperature start->temp_optimization Secondary Strategy sharpless_ad Utilize Sharpless Asymmetric Dihydroxylation directing_group->sharpless_ad For Enantioselectivity ester_modification Modify the Ester Group directing_group->ester_modification For Substrate Control ligand_screening Screen Chiral Ligands sharpless_ad->ligand_screening Fine-tuning success High Diastereoselectivity Achieved ester_modification->success ligand_screening->success solvent_screening Screen Solvents temp_optimization->solvent_screening solvent_screening->success

Caption: Troubleshooting workflow for improving dihydroxylation diastereoselectivity.

Detailed Protocols:

Protocol 1: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for achieving high enantio- and diastereoselectivity in the dihydroxylation of alkenes.[1][2] The choice of the chiral ligand (from AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation.[1]

Parameter Recommendation Rationale
Reagent AD-mix-α or AD-mix-βCommercially available, pre-packaged reagents containing the osmium catalyst, chiral ligand, and re-oxidant.[1]
Substrate Methyl or ethyl ester of this compoundEsters are generally more soluble in the reaction medium than the free acid.
Solvent t-BuOH/H₂O (1:1)Standard solvent system for Sharpless AD.
Temperature 0 °C to room temperatureLower temperatures can enhance selectivity.
Additive Methanesulfonamide (MeSO₂NH₂)Can accelerate the catalytic cycle, especially for hindered alkenes.[1]

Step-by-Step Methodology:

  • Dissolve the ester of this compound (1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Add the appropriate AD-mix (α or β, ~1.4 g per mmol of substrate) and methanesulfonamide (1.1 mmol).

  • Stir the mixture vigorously at the desired temperature (e.g., 0 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by adding sodium sulfite (1.5 g).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diol by column chromatography.

Poor Regioselectivity in Hydroboration-Oxidation

Question: I am performing a hydroboration-oxidation on this compound, and I am getting a significant amount of the undesired regioisomer (alcohol at the C4 position). How can I improve the regioselectivity to favor the C3-alcohol?

Answer:

The hydroboration-oxidation of alkenes typically proceeds with anti-Markovnikov selectivity, placing the hydroxyl group on the less substituted carbon.[3][4] However, the gem-dimethyl group in this compound can influence the regioselectivity.

Potential Causes and Solutions:

  • Steric Hindrance: While the gem-dimethyl group provides steric bulk, the difference in steric hindrance between C3 and C4 might not be sufficient with smaller borane reagents.

  • Protecting Group: The free carboxylic acid can react with the borane reagent, complicating the reaction.

Troubleshooting Strategy:

G start Low Regioselectivity in Hydroboration protect_acid Protect the Carboxylic Acid start->protect_acid Crucial First Step esterification Esterification (e.g., Me, Et ester) protect_acid->esterification silyl_ester Silyl Ester Formation protect_acid->silyl_ester bulky_borane Use a Bulky Borane Reagent nine_bbn 9-BBN bulky_borane->nine_bbn disiamylborane Disiamylborane bulky_borane->disiamylborane esterification->bulky_borane silyl_ester->bulky_borane success High Regioselectivity Achieved nine_bbn->success disiamylborane->success

Caption: Decision tree for improving hydroboration regioselectivity.

Detailed Protocols:

Protocol 2: Hydroboration-Oxidation with a Bulky Borane Reagent

Using a sterically demanding borane reagent will enhance the preference for addition to the less hindered C3 position.

Parameter Recommendation Rationale
Protecting Group Methyl or Ethyl EsterPrevents reaction of the acidic proton with the borane.
Borane Reagent 9-Borabicyclo[3.3.1]nonane (9-BBN) or DisiamylboraneThese bulky reagents significantly enhance regioselectivity for the less sterically hindered carbon.
Solvent Tetrahydrofuran (THF)Common solvent for hydroboration reactions.
Oxidation Aqueous NaOH and H₂O₂Standard conditions for the oxidation of the organoborane intermediate.

Step-by-Step Methodology:

  • Protect the carboxylic acid of this compound as a methyl or ethyl ester.

  • Dissolve the ester (1 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 9-BBN (0.5 M in THF, 2.2 mL, 1.1 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to 0 °C and slowly add ethanol (1 mL), followed by 3M aqueous sodium hydroxide (1 mL) and 30% hydrogen peroxide (1 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the "gem-dimethyl effect" and how does it influence reactions with this compound?

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, describes the observation that the presence of two methyl groups on the same carbon atom can accelerate intramolecular reactions and influence the conformation of the molecule.[3][5][6] In the context of this compound, the gem-dimethyl group at the α-position to the carboxylic acid introduces significant steric hindrance around the double bond. This steric bulk can:

  • Hinder the approach of reagents: This can lead to lower reaction rates compared to less substituted alkenes.

  • Enhance selectivity: The steric hindrance can favor the approach of reagents from the less hindered face of the double bond, potentially leading to higher diastereoselectivity in certain reactions. It also plays a crucial role in directing the regioselectivity of additions to the double bond.[7]

  • Influence conformational preferences: The gem-dimethyl group can lock the molecule into a specific conformation, which can be exploited in stereoselective reactions.

Q2: Do I always need to protect the carboxylic acid group?

For many reactions involving the double bond, protecting the carboxylic acid is highly recommended. The acidic proton of the carboxylic acid can react with many reagents, especially organometallics, hydrides, and bases, leading to side reactions and consumption of the reagent.

Common Protecting Groups for Carboxylic Acids:

Protecting Group Protection Conditions Deprotection Conditions Stability
Methyl/Ethyl Ester CH₃OH or C₂H₅OH, cat. H₂SO₄LiOH, THF/H₂O or NaOH, H₂O/MeOHStable to mildly acidic and basic conditions, and most reducing and oxidizing agents.
Benzyl Ester Benzyl alcohol, DCC, DMAPH₂, Pd/CStable to a wide range of conditions, removed by hydrogenolysis.
tert-Butyl Ester Isobutylene, cat. H₂SO₄Trifluoroacetic acid (TFA) in CH₂Cl₂Stable to basic and nucleophilic reagents, cleaved under acidic conditions.
Silyl Ester (e.g., TMS) TMSCl, Et₃NMild aqueous acid or fluoride source (e.g., TBAF)Labile, useful for in-situ protection.

A comprehensive guide on protecting groups can be found in Greene's "Protective Groups in Organic Synthesis".[8]

Q3: How can I achieve enantioselective hydrogenation of the double bond?

Asymmetric hydrogenation of β,β-disubstituted acrylic acids can be challenging. However, recent advances in catalysis have shown promising results.[9][10]

Key Considerations for Asymmetric Hydrogenation:

  • Catalyst System: Chiral transition metal catalysts, often based on rhodium or iridium with chiral phosphine ligands, are commonly used.[11] Nickel-based catalysts have also emerged as a powerful alternative for the asymmetric hydrogenation of β,β-disubstituted acrylic acids.[10]

  • Ligand Choice: The structure of the chiral ligand is critical for achieving high enantioselectivity. Screening a library of chiral ligands is often necessary to find the optimal one for a specific substrate.

  • Substrate Form: The hydrogenation can be performed on the free acid or its ester. The carboxylate group of the free acid can coordinate to the metal center and influence the stereochemical outcome.

General Protocol Outline:

  • Dissolve the substrate (free acid or ester) in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor.

  • Add the chiral catalyst (e.g., a pre-formed complex or generated in situ from a metal precursor and a chiral ligand).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction at a specific temperature until the reaction is complete.

  • Carefully depressurize the reactor and work up the reaction mixture.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

References

  • Beesley, R. M., Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Part I. The formation of spiro-compounds from derivatives of cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. [Link]
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2011). From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation. The Journal of Organic Chemistry, 76(9), 3304-3313. [Link]
  • Zhang, W., et al. (2020). Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Organic Chemistry Frontiers, 7(15), 2037-2042. [Link]
  • Inoue, Y., et al. (2020). The gem-Dimethyl Effect Revisited.
  • Wang, Z., et al. (2019). Regioselective Radical Hydroboration of gem-Difluoroalkenes: Synthesis of α-Borylated Organofluorines. Organic Letters, 21(20), 8414-8418. [Link]
  • Hayashi, T., Kawamura, N., & Ito, Y. (1987). Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex. Journal of the American Chemical Society, 109(25), 7876-7878. [Link]
  • Zhang, W., et al. (2020). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers. [Link]
  • Liu, Y., et al. (2023). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances, 13(45), 31699-31716. [Link]
  • Johnson, R. A., & Sharpless, K. B. (1993). The Sharpless Asymmetric Dihydroxylation. In Catalytic Asymmetric Synthesis (pp. 227-272). VCH Publishers.
  • Green, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zhang, W., et al. (2020). Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Semantic Scholar. [Link]
  • Unravel key factors in α,β-unsaturated carboxylic acid salts one-pot synthesis from CO2 and alkenes: parameterization of bidentate ligands in transition-metal complexes.
  • Kumar, A., & Kumar, V. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296. [Link]
  • Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry (RSC Publishing). [Link]
  • Early example of substrate-directed diastereoselective epoxidation.
  • Karki, M., & Kiselev, E. (2002). Transition-metal-promoted hydroboration of alkenes: a unique reversal of regioselectivity. The Journal of Organic Chemistry, 67(8), 2481-2484. [Link]
  • Asymmetric Dihydroxylation of Alkenes.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Protecting Groups. University of Evansville. [Link]
  • Donohoe, T. J., et al. (2008). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry, 6(19), 3461-3469. [Link]
  • Regioselectivity in Hydroboration-Oxidation of alkenes; Lecture-1. YouTube. [Link]
  • Regioselective hydroboration of terminal alkynes catalyzed by triethoxysilane to sustainably access E-alkenylboronates and alkyl gem-diboronate esters. American Chemical Society - ACS Fall 2025. [Link]
  • 2,2-Dimethyl-3-butenoic acid. PubChem. [Link]
  • Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. MDPI. [Link]
  • Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II)
  • Chemo-, regio-, and stereoselective iron-catalysed hydroboration of alkenes and alkynes.
  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Deriv
  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • Toward the improvement in unsaturated alcohol selectivity during α,β-unsaturated aldehyde selective hydrogenation, using Zn as promoter of Pt.
  • Selective Oxidation of α,β-Unsaturated Alcohols With Lyophilisates of Bjerkandera adusta.
  • Activity and Selectivity in the Reactions of Substituted α,β-Unsaturated Aldehydes.
  • Enantioselective hydrogenations of a terpenic acrylic acid catalyzed by rhodium complexes of chiral diphosphines. Semantic Scholar. [Link]

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Technical Support Center: Synthesis of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethylbut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup procedure of this valuable synthetic intermediate. Our goal is to equip you with the necessary knowledge to anticipate challenges, resolve common issues, and ensure a successful and efficient synthesis.

Introduction: The Critical Role of Workup in Synthesis

The synthesis of this compound, a branched-chain unsaturated carboxylic acid[1][2], typically involves the carboxylation of a corresponding Grignard reagent. While the formation of the carbon-carbon bond is the core of the synthesis, the subsequent workup procedure is paramount for isolating the target molecule in high purity and yield. A well-executed workup not only separates the desired product from byproducts and unreacted starting materials but also prevents potential side reactions, such as the isomerization of the double bond.

This guide will focus on the critical steps of the workup procedure, providing a detailed protocol, troubleshooting advice, and answers to frequently asked questions.

Core Synthesis and Workup Overview

A common route to this compound involves the reaction of a 1-halo-2,2-dimethyl-3-butene with magnesium to form the Grignard reagent, followed by quenching with solid carbon dioxide (dry ice). The initial product is a magnesium carboxylate salt, which must be hydrolyzed to yield the final carboxylic acid.

Below is a diagram illustrating the general workflow of the synthesis and the subsequent workup procedure.

Workup_Workflow cluster_synthesis Synthesis cluster_workup Workup Procedure Grignard_Formation Formation of Grignard Reagent Carboxylation Carboxylation with CO2 (Dry Ice) Grignard_Formation->Carboxylation Quenching Quenching with Aqueous Acid Carboxylation->Quenching Phase_Separation Phase Separation Quenching->Phase_Separation Extraction Aqueous Layer Extraction Phase_Separation->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (e.g., Distillation) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Isolated this compound

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 2,2-Dimethylbut-3-enoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable guidance on overcoming the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot and production scales. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical and engineering principles to empower you to design robust, safe, and efficient processes.

Section 1: Synthesis Strategy & Core Challenges

The synthesis of this compound, a valuable branched-chain fatty acid and synthetic intermediate[1][2][3], presents unique challenges that are magnified during scale-up. A prevalent and effective laboratory method is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester[4][5]. While elegant, this reaction requires careful consideration of reaction conditions and potential side reactions when moving to larger vessels.

cluster_reactants Reactants cluster_reaction Reaction Allyl_Alcohol Allylic Alcohol Intermediate Ketene Acetal Intermediate Allyl_Alcohol->Intermediate + Orthoester (Acid Catalyst, ΔT) Orthoester Triethyl Orthoacetate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product γ,δ-Unsaturated Ester Rearrangement->Product Hydrolysis Saponification & Acidification Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product caption Fig 1. Johnson-Claisen Synthesis Workflow.

Caption: Fig 1. Johnson-Claisen Synthesis Workflow.

Frequently Asked Questions (FAQs) - Synthesis Strategy

Q1: Why is the Johnson-Claisen rearrangement a common choice for this synthesis, and what are its inherent scale-up challenges?

A1: The Johnson-Claisen rearrangement is favored for its ability to form a carbon-carbon bond with high stereospecificity, directly constructing the γ,δ-unsaturated ester precursor to our target acid[6]. The reaction is a concerted, pericyclic process that proceeds through a highly ordered cyclic transition state[5]. However, its primary challenges during scale-up are:

  • High Temperatures: Traditionally, these rearrangements require high temperatures (100-200 °C) to proceed at a reasonable rate, which can be energy-intensive and pose safety risks in large reactors[4][5].

  • Long Reaction Times: The reaction can take anywhere from 10 to 120 hours to complete, which is inefficient for industrial production schedules[4].

  • Catalyst Sensitivity: The reaction is typically catalyzed by a weak acid, such as propionic acid. At scale, ensuring homogeneous catalyst distribution and preventing side reactions due to localized concentration gradients becomes critical[7].

Section 2: Troubleshooting Guide - Reaction Optimization at Scale

This section addresses specific problems you may encounter during the scale-up of the rearrangement reaction.

Problem Potential Causes Suggested Solutions & Scientific Rationale
Low or Stalled Conversion 1. Insufficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, leading to inefficient heating of the reactor core. 2. Catalyst Inactivity/Heterogeneity: Trace water in starting materials can hydrolyze the orthoester or deactivate the catalyst. Poor mixing can lead to non-uniform catalyst distribution. 3. Volatilization of Reactants: Loss of the relatively volatile allylic alcohol at high temperatures can alter stoichiometry.1. Reactor & Process Design: Utilize jacketed reactors with thermal fluids for precise temperature control. Confirm that the agitation system provides sufficient turbulence to ensure uniform heat distribution.[8] 2. Material & Process Control: Rigorously dry all solvents and starting materials. Consider adding the catalyst solution slowly to a well-agitated mixture to ensure homogeneity. 3. Engineering Controls: Equip the reactor with an efficient condenser to prevent the loss of volatile components. Consider running the reaction under slight positive pressure.
Formation of Byproducts / Low Selectivity 1. Thermal Degradation: At prolonged high temperatures, starting materials or the product may begin to decompose. 2. Competing Acid-Catalyzed Reactions: The acidic catalyst can promote side reactions, such as the elimination of water from the allylic alcohol or other undesired pathways.[7]1. Process Intensification: Investigate alternative heating methods. Microwave-assisted continuous flow synthesis has been shown to dramatically increase reaction rates and yields, reducing the required residence time at high temperatures.[9] 2. Catalyst Optimization: Screen different weak acid catalysts to find one with optimal activity and selectivity for your specific substrate. Ensure the catalyst concentration is minimized to what is necessary for the reaction.
Inconsistent Yields Batch-to-Batch 1. Poor Mixing & Mass Transfer: In larger reactors, achieving the same level of mixing as in a lab flask is a significant challenge. This affects reaction kinetics and heat transfer.[10] 2. Reagent Addition Control: Inconsistent rates of reagent or catalyst addition can lead to variable reaction profiles.1. Engineering Solutions: Switch from magnetic stirring to overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine) to ensure proper mixing in large volumes. Baffles may be required to increase turbulence.[8] 2. Automation: Use automated dosing pumps for precise and repeatable addition of reagents and catalysts. This is a critical step for process consistency and safety.[11]

Section 3: Troubleshooting Guide - Workup and Purification

Purifying carboxylic acids at scale requires a different strategic approach than on the bench. The goal is to minimize solvent use and avoid complex, costly operations like large-scale chromatography.[12]

start Crude Product (Post-Hydrolysis) check_impurities Neutral/Basic Impurities Present? start->check_impurities acid_base_extraction Perform Acid-Base Extraction check_impurities->acid_base_extraction Yes wash Aqueous Wash check_impurities->wash No acid_base_extraction->wash check_volatility Are Impurities Volatile? wash->check_volatility distillation Fractional Distillation check_volatility->distillation Yes recrystallization Recrystallization (if solid) check_volatility->recrystallization No final_product Pure this compound distillation->final_product recrystallization->final_product caption Fig 2. Purification Decision Workflow.

Caption: Fig 2. Purification Decision Workflow.

Q2: My aqueous workup is plagued by a persistent emulsion. How can I manage this at a larger scale?

A2: Emulsions are a common and frustrating issue in large-scale workups, often caused by fine precipitates or amphiphilic impurities at the organic-aqueous interface. Here are several effective strategies:

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the density of the aqueous phase and decreases the solubility of organic components in it, often helping to break the emulsion.

  • Filtration: For emulsions caused by fine solids, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can effectively remove the stabilizing particles.

  • Solvent Modification: Adding a small amount of a different, more polar organic solvent (like a short-chain alcohol if compatible) can sometimes alter the interfacial tension and break the emulsion.

  • Mechanical Separation: For industrial-scale processes, centrifugation is a highly effective but equipment-intensive method for separating persistent emulsions.

Q3: How do I efficiently remove neutral impurities like unreacted triethyl orthoacetate?

A3: An acid-base extraction is the most effective method for separating a carboxylic acid from neutral or basic impurities.[12][13] The crude product, dissolved in an organic solvent, is washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate). The carboxylic acid is deprotonated to its water-soluble carboxylate salt, which partitions into the aqueous layer. The neutral impurities remain in the organic layer, which is then separated and discarded. The combined aqueous layers are then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is either filtered off or extracted back into a fresh organic solvent.

Q4: Is distillation a viable final purification step for this compound?

A4: Yes, for liquid carboxylic acids, fractional distillation is often the preferred method for final purification at scale, especially if the impurities have significantly different boiling points.[12][14] It is generally more cost-effective and scalable than chromatography. For successful distillation:

  • Use Vacuum: Distillation under reduced pressure is crucial to lower the boiling point and prevent thermal decomposition of the product.

  • Ensure Efficiency: Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) to achieve good separation from closely boiling impurities.

  • Monitor for Impurities: Contamination from sulfur-containing impurities can sometimes occur if sulfuric acid was used in any step. In such cases, adding specific metal salts during distillation can help reduce these impurities.[14]

Section 4: Experimental Protocols & Data

Lab-Scale Protocol: Johnson-Claisen Synthesis of Ethyl 2,2-Dimethylbut-3-enoate

Materials:

  • Allylic Alcohol (e.g., 2-methyl-3-buten-2-ol)

  • Triethyl Orthoacetate

  • Propionic Acid (catalyst)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stirrer, add the allylic alcohol (1.0 eq) and triethyl orthoacetate (3.0 eq).

  • Add a catalytic amount of propionic acid (e.g., 0.05 eq).

  • Heat the mixture to reflux (approx. 140 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoacetate and ethanol byproduct under reduced pressure.

  • The resulting crude ethyl 2,2-dimethylbut-3-enoate can then be carried forward to the hydrolysis step.

Scale-Up Parameter Comparison (Illustrative)
Parameter Lab Scale (10g) Pilot Scale (1kg) Key Considerations for Scale-Up
Heating Method Heating MantleJacketed ReactorEnsure uniform heat distribution; avoid localized "hot spots."[15]
Agitation Magnetic Stir BarOverhead Mechanical StirrerMagnetic stirring is ineffective at this scale; mechanical agitation is required for homogeneity.[8]
Reaction Time 24-48 hoursMay increase due to mass transfer limitationsOptimization via process intensification (e.g., flow chemistry) is highly recommended.[9][16]
Workup Volume ~200 mL~20 LSolvent costs and waste disposal become significant factors.[8][17]
Purification Flash ChromatographyVacuum DistillationChromatography is generally not economically viable at large scales.[12]

References

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • BP Chemicals Limited. (1995). Process for purification of carboxylic acids. U.S. Patent No. 5,387,713.
  • Dudley, G. B., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.
  • CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Mostafa E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12, 217.
  • Urban, V. et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Bioengineering.
  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • Slideshare. (n.d.). Organic Reactions & Processes Optimisation & Scale up.
  • UK-CPI.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes.
  • Kama, T., et al. (2018). Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System. Organic Process Research & Development.
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
  • CatSci Ltd. (n.d.). Some Scale-Up Considerations.
  • Chemistry LibreTexts. (2023). Claisen Rearrangement.
  • Wikipedia. (n.d.). Claisen rearrangement.
  • PubMed Central (PMC). (n.d.). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation.
  • Mol-Instincts. (n.d.). 2,2-dimethyl-3-butenoic acid.
  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements.
  • University of California, Irvine. (n.d.). The Claisen Rearrangement.
  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid.

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"handling and safety precautions for 2,2-Dimethylbut-3-enoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the safe handling and use of 2,2-Dimethylbut-3-enoic acid, designed for researchers and drug development professionals. This technical support center provides essential information through frequently asked questions and troubleshooting guides to ensure laboratory safety and experimental integrity.

Chemical Profile and Properties

This compound is an unsaturated carboxylic acid used as a valuable intermediate in organic synthesis.[1] Its branched structure and functional groups dictate its reactivity and require specific handling protocols.[1][2]

PropertyValueSource
Molecular Formula C₆H₁₀O₂[2][3]
Molecular Weight 114.14 g/mol [2][3]
CAS Number 10276-09-2[1][3][4]
Appearance Colorless liquid or solid[1]
Boiling Point 186.7°C at 760 mmHg[5]
Melting Point -6°C[5]
Flash Point 84.3°C[5]
Density 0.957 g/cm³[4]
pKa 4.42 ± 0.10 (Predicted)[3][4]
Solubility Slightly soluble in water; soluble in polar solvents[1][3]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard is its corrosive nature. According to the Globally Harmonized System (GHS), it is classified as causing severe skin burns and eye damage.[2][6] It is also harmful if swallowed, and can cause skin, eye, and respiratory irritation.[7] Always consult the Safety Data Sheet (SDS) before use.

Q2: What is the correct Personal Protective Equipment (PPE) for handling this chemical?

A2: Due to its corrosive properties, comprehensive PPE is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[9] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[8]

  • Body Protection: A lab coat is standard. For larger quantities or when there is a significant risk of splashing, chemically resistant or flame-retardant antistatic protective clothing should be worn.[9]

PPE_Selection Start Handling This compound? EyeProtection Eye/Face Protection: Chemical Goggles & Face Shield Always Required Start->EyeProtection HandProtection Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) Always Required Start->HandProtection BodyProtection Body Protection: Lab Coat (Chem-resistant apron if needed) Always Required Start->BodyProtection node_ppe node_ppe node_action node_action FinalCheck Is all PPE correctly worn and inspected? EyeProtection->FinalCheck HandProtection->FinalCheck BodyProtection->FinalCheck Proceed Proceed with Experiment FinalCheck->Proceed Yes Stop STOP! Re-evaluate and correct PPE. FinalCheck->Stop No

Figure 1. Decision workflow for selecting appropriate PPE.
Q3: What are the proper storage conditions for this compound?

A3: To ensure stability and safety, store the compound under the following conditions:

  • Temperature: Keep in a cool environment, with a recommended temperature of 2-8°C.[3][4]

  • Atmosphere: Store in a dry, well-ventilated place.[10]

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[10]

  • Security: Store in a locked-up area to restrict access.[10]

  • Incompatibilities: Segregate from incompatible materials such as bases and reducing agents.[10]

Q4: How should I dispose of waste containing this chemical?

A4: All waste, including the chemical itself and any contaminated materials (e.g., absorbent pads, gloves), must be treated as hazardous waste.[11] Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant.[10] Never dispose of it down the drain. Handle uncleaned, empty containers as you would the product itself.

Troubleshooting Guides

This section provides step-by-step instructions for specific issues you may encounter during your experiments.

Scenario 1: Accidental Exposure

Issue: What is the immediate first aid response to accidental skin or eye contact?

Causality: The corrosive nature of this compound can cause rapid chemical burns and severe eye damage. Immediate and thorough flushing is critical to minimize tissue damage.

Protocol:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water.[11] If skin irritation or a burn develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[10] If respiratory symptoms occur, call a poison center or doctor.[10]

  • Ingestion: If the chemical is swallowed, rinse the mouth thoroughly with water.[10] Do NOT induce vomiting .[10] Call a poison center or doctor immediately for treatment advice.[10]

Scenario 2: Chemical Spill

Issue: How do I safely clean up a minor spill of this compound in the lab?

Causality: A spill presents an immediate exposure risk through inhalation and direct contact. A systematic approach is required to contain the spill, neutralize the hazard, and protect personnel.

Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and restrict access to the spill area.[12]

  • Assess the Spill: This guide is for minor spills (typically < 4 L) where you are trained and have the correct supplies.[13] For major spills, evacuate the area and contact your institution's emergency response team.[11]

  • Don PPE: Before approaching the spill, put on the appropriate PPE as detailed in FAQ #2 (goggles, face shield, gloves, lab coat).[11][14]

  • Ventilation: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the lowest practical height.[13]

  • Containment: Create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[13][15] Do not use paper towels , as this can increase the surface area and evaporation rate.[13]

  • Neutralization & Absorption: Slowly and carefully cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[13] Start from the outside and work inwards.[11] Allow the reaction to complete, then add enough absorbent material to soak up the liquid.

  • Collection: Once absorbed, use spark-proof tools to scoop the material into a suitable, labeled, and sealable container for hazardous waste.[8][14]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11][12] Collect the cleaning materials for hazardous waste disposal.

  • Reporting: Report the incident to your lab supervisor or Environmental Health & Safety (EHS) office as per your institution's policy.[15]

Figure 2. Step-by-step workflow for responding to a chemical spill.

Experimental Protocols

Protocol: Preparation of a Stock Solution

Objective: To safely and accurately prepare a stock solution of this compound in a suitable polar solvent.

Materials:

  • This compound

  • Appropriate polar solvent (e.g., DMSO, Ethanol)

  • Volumetric flask with stopper

  • Analytical balance

  • Spatula and weighing paper/boat

  • Pipettes

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-Work Safety Check: Ensure you are wearing all required PPE (FAQ #2) and that the procedure will be conducted inside a certified chemical fume hood.

  • Calculate Mass: Determine the required mass of this compound needed to achieve the target concentration in the desired final volume.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated mass of the acid. Causality: Performing this step in a fume hood minimizes inhalation exposure.

  • Transfer: Carefully transfer the weighed acid into the appropriate volumetric flask.

  • Initial Solvation: Add approximately 50-70% of the final volume of the chosen solvent to the flask.

  • Dissolution: Stopper the flask and gently swirl or sonicate until the solid is completely dissolved. The carboxylic acid group makes it soluble in polar solvents.[1]

  • Final Dilution: Once dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials. Store the solution according to the guidelines in FAQ #3.

References
  • 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122 - PubChem.
  • This compound | CAS#:10276-09-2 | Chemsrc. Chemsrc.com. [Link]
  • Chemical spill cleanup procedures - J&K Scientific LLC. J&K Scientific. [Link]
  • chemical label this compound. [Link]
  • 2,3-Dimethylbut-2-enoic acid | C6H10O2 | CID 535246 - PubChem.
  • Safety D
  • Complicated Chemical Spills - Division of Research Safety - University of Illinois. University of Illinois Urbana-Champaign. [Link]
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. The City University of New York. [Link]
  • direction and the proper response procedure for a chemical spill - University of Guelph. University of Guelph. [Link]
  • PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL - SUNY College of Optometry. SUNY College of Optometry. [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Health and Safety Authority. [Link]

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Technical Support Center: Managing Exotherms in 2,2-Dimethylbut-3-enoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions with 2,2-Dimethylbut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing potential exothermic events. The information herein is based on established principles of chemical reactivity and thermal safety.

Introduction

This compound is a versatile building block in organic synthesis, featuring both a carboxylic acid and a vinyl functional group.[1] This dual reactivity allows for a wide range of chemical transformations. However, as with many chemical reactions, there is a potential for exothermic events, where the reaction releases a significant amount of heat. If not properly managed, this can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[2][3] This guide will provide you with the necessary information to anticipate, prevent, and control exotherms in your reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and their potential for exothermic reactions?

A1: this compound has two key functional groups that can contribute to exothermic reactions:

  • Carboxylic Acid (-COOH): The carboxylic acid group can undergo several types of reactions that are often exothermic.[4][5] These include:

    • Acid-base neutralizations: Reactions with strong bases are typically highly exothermic.

    • Esterification: While the overall enthalpy change for Fischer esterification can be modest, the reaction is often heated to increase the rate, and poor temperature control can lead to a runaway.[6][7]

    • Amide formation: The direct reaction with amines can be difficult, but when using coupling agents like dicyclohexylcarbodiimide (DCC), the reaction can be exothermic.[4][5][7]

    • Reduction: Reduction of carboxylic acids to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) is highly exothermic and requires careful control of reagent addition and temperature.[4]

    • Decarboxylation: While this reaction often requires heat to initiate, it can become self-accelerating if the products are gases or if the reaction is highly exothermic.[4][7]

  • Vinyl Group (-CH=CH₂): The vinyl group can participate in addition reactions, which are often exothermic. These include:

    • Polymerization: Vinyl compounds can undergo radical polymerization, which is notoriously exothermic and can lead to a rapid increase in viscosity and temperature.

    • Hydrogenation: Catalytic hydrogenation of the double bond is an exothermic process.

    • Halogenation: The addition of halogens like bromine or chlorine across the double bond is typically a fast and exothermic reaction.

Q2: What are the early warning signs of a potential thermal runaway in my reaction?

A2: Recognizing the early signs of a developing thermal runaway is crucial for preventing a serious incident. Key indicators include:

  • A reaction temperature that unexpectedly begins to rise on its own, even after the removal of a heating source.

  • A rate of temperature increase that accelerates over time.[3][8]

  • A noticeable increase in pressure within a closed reaction vessel.

  • A sudden change in the color or viscosity of the reaction mixture.

  • Vigorous gas evolution.

It is essential to have continuous monitoring of your reaction's temperature and pressure to detect these signs as early as possible.

Q3: How does the scale of my reaction affect the risk of a thermal runaway?

A3: The scale of your reaction has a significant impact on thermal management. As you increase the reaction volume, the surface area-to-volume ratio decreases.[9] This is a critical consideration because the heat generated by the reaction is proportional to the volume, while the heat dissipated through the reactor walls is proportional to the surface area.[9] Consequently, larger-scale reactions are more prone to heat accumulation and thermal runaway if the cooling capacity is not scaled up accordingly.[9]

Troubleshooting Guide: Managing a Suspected Exotherm

If you suspect an uncontrolled exothermic event is occurring, follow these steps immediately. This guide is a general framework; always refer to your institution's specific safety protocols.

Step Action Rationale
1 Alert Personnel Immediately inform your colleagues and lab supervisor of the situation.
2 Remove Heating If applicable, immediately turn off and remove any external heating sources (e.g., heating mantle, oil bath).
3 Enhance Cooling If your reactor is equipped with a cooling system (e.g., ice bath, cooling jacket), ensure it is operating at maximum capacity.
4 Stop Reagent Addition If you are adding a reagent, stop the addition immediately. This will halt the fuel for the exothermic reaction.
5 Increase Stirring If it is safe to do so, increase the stirring rate to improve heat transfer to the reactor walls and prevent localized hot spots.
6 Prepare for Quenching If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-cooled, inert solvent or a chemical quencher. This should only be done if you have a pre-approved quenching protocol.
7 Evacuate if Necessary If the situation cannot be brought under control, evacuate the immediate area and follow your facility's emergency procedures.

Experimental Protocols for Exotherm Management

Protocol 1: Small-Scale Exotherm Characterization using Reaction Calorimetry

Objective: To determine the heat of reaction and the rate of heat release for a new reaction involving this compound.

Materials:

  • Reaction calorimeter (e.g., RC1, EasyMax)

  • This compound

  • Reactants and solvent

  • Appropriate personal protective equipment (PPE)

Procedure:

  • System Setup: Calibrate the reaction calorimeter according to the manufacturer's instructions.

  • Initial Charge: Charge the reactor with this compound and the solvent.

  • Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.

  • Reagent Addition: Add the second reactant at a slow, controlled rate using a syringe pump or automated dosing unit.

  • Data Acquisition: Continuously monitor the reaction temperature, jacket temperature, and heat flow throughout the addition and for a period afterward until the thermal signal returns to baseline.

  • Data Analysis: Integrate the heat flow curve to determine the total heat of reaction (ΔH). Analyze the rate of heat release to understand the reaction kinetics.

Protocol 2: Safe Scale-Up with Controlled Reagent Addition

Objective: To safely perform a potentially exothermic reaction at a larger scale by controlling the rate of the limiting reagent addition.

Principle: The rate of heat generation can be controlled by the rate of addition of a limiting reactant. The addition rate should be set such that the heat generated does not exceed the cooling capacity of the reactor.

Procedure:

  • Determine Cooling Capacity: Characterize the maximum heat removal capacity of your reactor at the intended operating temperature.

  • Establish a Safe Addition Rate: Based on the reaction calorimetry data, calculate a reagent addition rate that will keep the heat output well below the reactor's cooling capacity.

  • Controlled Addition: Add the limiting reagent at the pre-determined, controlled rate.

  • Continuous Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise above the set point, immediately stop the reagent addition until the temperature is back under control.

  • Emergency Cooling: Have a secondary cooling system (e.g., an ice bath) on standby in case of an unexpected exotherm.

Visualizing Exotherm Management Workflows

Decision-Making for a Potentially Exothermic Reaction

Exotherm_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase A Identify Potential Exotherm (Literature, Functional Groups) B Perform Small-Scale Reaction Calorimetry A->B C Determine Heat of Reaction (ΔH) and Heat Release Rate B->C D Assess Thermal Risk (e.g., using a Semenov plot) C->D E Scale-Up Calculation: - Determine Reactor Cooling Capacity - Set Safe Reagent Addition Rate D->E F Perform Reaction with Controlled Reagent Addition and Continuous Monitoring E->F G Is Temperature Stable? F->G Monitor H Continue Reaction G->H Yes I Troubleshooting Protocol Activated G->I No

Caption: Workflow for assessing and managing a potentially exothermic reaction.

Troubleshooting a Thermal Runaway Event

Troubleshooting_Workflow Start Uncontrolled Temperature Rise Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Increase_Cooling Maximize Cooling Start->Increase_Cooling Increase_Stirring Increase Stirring Start->Increase_Stirring Check_Temp Is Temperature Decreasing? Stop_Addition->Check_Temp Increase_Cooling->Check_Temp Increase_Stirring->Check_Temp Controlled Situation Controlled Continue Monitoring Check_Temp->Controlled Yes Quench Execute Quenching Protocol Check_Temp->Quench No Evacuate Evacuate Area Follow Emergency Procedures Quench->Evacuate If Quench Fails

Caption: Immediate actions for troubleshooting a suspected thermal runaway.

References

  • Wikipedia. (2023, December 27). Thermal runaway.
  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
  • H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them?
  • Barton, J., & Rogers, R. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
  • Chemistry Stack Exchange. (2017, April 23). Is the reaction between a carboxylic acid and alcohol endothermic?
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Hewson, J. C., & Domino, S. P. (n.d.). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. OSTI.GOV.
  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview.
  • Sketchy. (n.d.). Reactions of Carboxylic Acids.

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Validation & Comparative

A Comparative Guide to 2,2-Dimethylbut-3-enoic Acid and Its Isomers: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The butenoic acid scaffold (C₄H₆O₂) represents a fundamental class of unsaturated carboxylic acids, offering a rich isomeric landscape that is pivotal in organic synthesis, materials science, and drug discovery. The specific placement of the carbon-carbon double bond and the pattern of alkyl substitution dramatically influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of 2,2-Dimethylbut-3-enoic acid with its key structural isomers, including crotonic acid, but-3-enoic acid, and 3,3-dimethylacrylic acid.

Our focus is to move beyond a simple cataloging of data, instead providing a causal analysis of how subtle structural changes dictate experimental outcomes. By understanding these structure-property and structure-reactivity relationships, researchers can make more informed decisions in synthetic design and molecular engineering.

The isomers under consideration in this guide are:

  • This compound: A β,γ-unsaturated acid with significant steric hindrance at the α-carbon.

  • Crotonic acid ((2E)-but-2-enoic acid): A thermodynamically stable α,β-unsaturated acid.[1]

  • But-3-enoic acid (Vinylacetic acid): A simple β,γ-unsaturated acid.[2][3]

  • 3,3-Dimethylacrylic acid (Senecioic acid): An α,β-unsaturated acid with steric bulk at the β-carbon.[4]

Part 1: Comparative Physicochemical Properties

The physical properties of these isomers are a direct manifestation of their molecular structure, influencing their handling, solubility, and reaction conditions. The planarity and conjugation in α,β-unsaturated systems, for instance, lead to more efficient crystal packing and thus higher melting points compared to their non-conjugated counterparts.

PropertyThis compoundCrotonic acid (trans)But-3-enoic acid3,3-Dimethylacrylic acid
Molecular Formula C₆H₁₀O₂[5]C₄H₆O₂[6]C₄H₆O₂[2]C₅H₈O₂[7]
Molecular Weight 114.14 g/mol [8]86.09 g/mol [1][6]86.09 g/mol [2]100.12 g/mol [7]
Melting Point (°C) -6[9]70-72[6]-3965-70[4]
Boiling Point (°C) 185[9]180-181[6]163194-195[4]
Density (g/mL) 0.957[9][10]1.027 (at 25°C)[6]1.0130.969[4]
pKa ~4.42 (Predicted)[10][11]~4.9 (Predicted)[12]Not readily availableNot readily available
Solubility Soluble in polar solvents[5]Soluble in water, ethanol, ether[1][6]Used in detergent compositionsSoluble in water, methanol[4]

Expert Insights: The stark difference in melting points is a key takeaway. The high melting points of crotonic acid and 3,3-dimethylacrylic acid are attributed to their conjugated, relatively planar structures which facilitate strong intermolecular interactions in the crystal lattice. In contrast, the non-conjugated but-3-enoic acid and the sterically hindered this compound have much lower melting points, reflecting weaker crystal packing forces.

Part 2: Chemical Reactivity and Mechanistic Considerations

The electronic and steric environment of the double bond and the carboxylic acid functional group are the primary determinants of chemical reactivity.

Isomerization and Thermodynamic Stability

The position of the double bond dictates the thermodynamic stability of butenoic acid isomers. α,β-Unsaturated systems are generally more stable than their β,γ-unsaturated counterparts due to the conjugation between the C=C double bond and the C=O of the carboxyl group.

A seminal study on the gas-phase unimolecular reactions of butenoic acid isomers at 593 K demonstrated a rapid equilibration between but-3-enoic acid, isocrotonic acid (cis-2-butenoic acid), and crotonic acid (trans-2-butenoic acid).[13] This study revealed that the conversion of but-3-enoic acid to the more stable crotonic acid proceeds via isocrotonic acid as an intermediate.[13] this compound, lacking an α-proton, cannot isomerize to a conjugated form through simple tautomerism, making it locked in its β,γ-unsaturated state under typical conditions.

Isomerization_Pathway B3A But-3-enoic acid (β,γ-unsaturated) ICA Isocrotonic acid (cis-α,β-unsaturated) B3A->ICA ICA->B3A CA Crotonic acid (trans-α,β-unsaturated) (Thermodynamically Most Stable) ICA->CA CA->ICA

Caption: Gas-phase isomerization pathway of butenoic acids.

Reactivity of the Carbon-Carbon Double Bond
  • α,β-Unsaturated Isomers (Crotonic acid, 3,3-Dimethylacrylic acid): The double bond is electron-deficient due to conjugation with the electron-withdrawing carboxyl group. This makes them susceptible to nucleophilic conjugate addition (Michael addition). They are less reactive towards standard electrophilic addition compared to isolated alkenes.

  • β,γ-Unsaturated Isomers (this compound, But-3-enoic acid): The double bond behaves like a typical isolated alkene.[5] It is nucleophilic and readily undergoes electrophilic addition reactions (e.g., halogenation, hydrohalogenation) without interference from the distant carboxyl group. The gem-dimethyl groups in this compound do not significantly hinder reactions at the terminal double bond.

Reactivity of the Carboxylic Acid Group: The Role of Steric Hindrance

Esterification is a fundamental reaction of carboxylic acids. The rate of this reaction is highly sensitive to steric hindrance around the carboxyl carbon.

  • Unhindered Isomers (Crotonic acid, But-3-enoic acid): These isomers undergo esterification under standard conditions (e.g., Fischer esterification) with relative ease. Studies on crotonic acid show the reaction follows second-order kinetics.[13]

  • α-Hindered Isomer (this compound): The presence of two methyl groups on the α-carbon creates substantial steric bulk. This severely impedes the approach of a nucleophilic alcohol to the carbonyl carbon, drastically slowing the rate of acid-catalyzed esterification. This property is a critical consideration in synthetic planning; activating agents or more forceful conditions may be required to achieve efficient esterification.

  • β-Hindered Isomer (3,3-Dimethylacrylic acid): While there is bulk at the β-position, it is further from the reaction center and has a less pronounced effect on esterification rates compared to α-substitution.

Part 3: Synthetic Utility and Applications

The unique reactivity profiles of these isomers make them valuable intermediates in different synthetic contexts.

  • This compound: Its structure is valuable when a sterically hindered carboxylic acid with a terminal alkene for further functionalization is required. It is a known constituent in the synthesis of metabolites of Simvastatin, a lipid-lowering medication.[9][10][11]

  • Crotonic acid: Widely used in the production of synthetic resins, plasticizers, and other organic chemicals.[6] Its conjugated system is a key feature in various cycloaddition and conjugate addition reactions.

  • 3,3-Dimethylacrylic acid: Serves as a key intermediate for pesticides and pharmaceuticals, notably in the synthesis of pyrethroids.[14] It is also used in the formulation of fragrances and surfactants.[14]

Part 4: Key Experimental Protocols

The following protocols provide a framework for experimentally validating the reactivity differences discussed.

Protocol 4.1: Comparative Kinetic Analysis of Acid-Catalyzed Esterification

Objective: To quantitatively compare the rate of esterification between a sterically hindered isomer (this compound) and a non-hindered isomer (crotonic acid).

Methodology Rationale: This experiment is designed to isolate the effect of steric hindrance on the reaction rate. By maintaining identical concentrations, temperature, and catalyst loading, any observed difference in the rate of conversion can be directly attributed to the structural differences at the α-carbon. Gas Chromatography (GC) is chosen for analysis due to its ability to separate and quantify the volatile starting materials and ester products.

Apparatus:

  • Jacketed glass reactor with magnetic stirring and a reflux condenser.

  • Constant temperature circulating bath.

  • Micropipettes and syringes for sampling.

  • Gas Chromatograph (GC) with a suitable column (e.g., DB-5 or equivalent) and Flame Ionization Detector (FID).

  • Internal standard (e.g., dodecane).

Procedure:

  • Reactor Setup: Set up two parallel reactions. In each reactor, charge 1.0 equivalent of the respective butenoic acid isomer (e.g., 0.1 mol).

  • Solvent and Reactant Addition: Add a suitable alcohol (e.g., 3.0 equivalents of n-butanol) and a non-reactive solvent (e.g., toluene) to achieve a desired concentration. Add a known amount of the internal standard.

  • Temperature Equilibration: Begin stirring and circulate fluid from the bath to bring the reactor contents to the target temperature (e.g., 80°C).

  • Reaction Initiation: Once the temperature is stable, add the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid) to each reactor simultaneously. This marks time zero (t=0).

  • Sampling: At regular intervals (e.g., t = 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each sample by diluting it in a vial containing a cold solution of sodium bicarbonate and a suitable extraction solvent (e.g., diethyl ether). This neutralizes the catalyst and stops the reaction.

  • Analysis: Analyze the organic layer of each quenched sample by GC-FID to determine the relative concentrations of the starting acid and the product ester against the internal standard.

  • Data Processing: Plot the concentration of the product ester versus time for both reactions to determine the initial reaction rates and compare the overall conversion profiles.

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Analysis Prep1 Charge Reactor: Acid Isomer + Alcohol + Internal Standard Prep2 Equilibrate to 80°C Prep1->Prep2 React1 Initiate Reaction (t=0) Add Acid Catalyst Prep2->React1 React2 Sample at Timed Intervals React1->React2 React3 Quench Sample (NaHCO₃ Solution) React2->React3 Analysis1 GC-FID Analysis React3->Analysis1 Analysis2 Plot [Product] vs. Time Analysis1->Analysis2

Caption: Workflow for comparative esterification kinetics.

Conclusion

While all butenoic acids share a common molecular formula, their isomeric variations give rise to profoundly different chemical personalities. This compound is distinguished by two key features: a non-conjugated double bond with reactivity typical of a standard alkene, and significant steric shielding of its carboxyl group. This contrasts sharply with isomers like crotonic acid, whose conjugated system dictates its stability and reactivity towards nucleophilic addition, while its unhindered carboxyl group allows for facile esterification. A thorough understanding of these structure-driven differences is essential for leveraging the unique synthetic potential of each isomer in the development of new materials, pharmaceuticals, and agrochemicals.

References

  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 3-Butenoic Acid and its Isomers.
  • CymitQuimica. (n.d.). CAS 10276-09-2: this compound.
  • Biosynth. (n.d.). This compound | 10276-09-2.
  • PubChem. (n.d.). 3-Methyl-2-butenoic acid.
  • ChemBK. (n.d.). (2E)-but-2-enoic acid.
  • ChemicalBook. (2025). 3,3-Dimethylacrylic acid | 541-47-9.
  • Cheméo. (n.d.). Chemical Properties of 3-Methyl-2-butenoic acid, 3-methylbut-2-enyl ester (CAS 72779-06-7).
  • ChemicalBook. (2025). This compound | 10276-09-2.
  • Wikipedia. (n.d.). Crotonic acid.
  • Cheméo. (n.d.). Chemical Properties of 3-Butenoic acid (CAS 625-38-7).
  • ChemicalBook. (n.d.). This compound CAS#: 10276-09-2.
  • FooDB. (2010). Showing Compound 2-Butenoic acid (FDB003282).
  • PubChem. (n.d.). 3-Butenoic acid.
  • Biosynth. (n.d.). 3-Butenoic acid | 625-38-7.
  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid.
  • Guidechem. (n.d.). This compound 10276-09-2 wiki.
  • Alfa Chemical Co., Ltd. (2022). Application and production of 3,3-Dimethylacrylic acid.
  • Sigma-Aldrich. (n.d.). 3,3-Dimethylacrylic acid 97 541-47-9.
  • Ottokemi. (n.d.). 3,3-Dimethylacrylic acid, 97% - 541-47-9.
  • PubChem. (n.d.). 2,3-Dimethylbut-2-enoic acid.
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A Comparative Analysis of the Reactivity of 2,2-Dimethylbut-3-enoic Acid and Angelic Acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for the rational design of synthetic pathways and the prediction of metabolic fate. This guide provides an in-depth, objective comparison of the chemical reactivity of two isomeric unsaturated carboxylic acids: 2,2-Dimethylbut-3-enoic acid and angelic acid. By examining their structural and electronic differences, we can elucidate the underlying principles governing their behavior in key organic transformations. This analysis is supported by established chemical principles and provides detailed, reproducible experimental protocols for the comparative assessment of their reactivity.

Molecular Structure: The Foundation of Reactivity

A molecule's reactivity is intrinsically linked to its three-dimensional structure and electron distribution. This compound and angelic acid, while both being unsaturated carboxylic acids, possess distinct structural features that profoundly influence their chemical behavior.

This compound is characterized by a terminal double bond and a quaternary carbon at the α-position to the carboxyl group.[1] The gem-dimethyl groups on this α-carbon create significant steric hindrance around the carboxylic acid functionality.

Angelic acid , formally known as (Z)-2-methylbut-2-enoic acid, is a cis-isomer with an internal double bond. The methyl and carboxylic acid groups are on the same side of the double bond, leading to some degree of steric strain.[2] It is the less stable isomer of tiglic acid (the trans-isomer).[2]

FeatureThis compoundAngelic Acid
IUPAC Name This compound(2Z)-2-Methylbut-2-enoic acid
Molecular Formula C₆H₁₀O₂C₅H₈O₂
Molar Mass 114.14 g/mol 100.12 g/mol
Structure this compoundAngelic Acid
Key Structural Feature Terminal double bond, gem-dimethyl group at α-carbonInternal double bond (cis-configuration)

Reactivity at the Carbon-Carbon Double Bond: An Electrophilic Addition Perspective

The π-bond of an alkene is a region of high electron density, making it susceptible to attack by electrophiles. The rate and regioselectivity of electrophilic addition reactions are governed by the stability of the resulting carbocation intermediate.

Theoretical Underpinnings: Carbocation Stability

The stability of a carbocation is paramount in determining the activation energy of the rate-determining step in electrophilic addition. Carbocation stability generally follows the order: tertiary > secondary > primary. This is due to the electron-donating effects of alkyl groups through hyperconjugation and inductive effects, which help to delocalize the positive charge.

In the case of This compound , protonation of the terminal carbon of the double bond leads to the formation of a tertiary carbocation at the C3 position. This is a relatively stable intermediate.

For angelic acid , protonation of the double bond can lead to two possible carbocations: a secondary carbocation at C3 or a tertiary carbocation at C2. The tertiary carbocation at C2 is significantly more stable.

G cluster_0 Electrophilic Addition to this compound cluster_1 Electrophilic Addition to Angelic Acid a0 This compound a1 Protonation a0->a1 a2 Tertiary Carbocation Intermediate (C3) a1->a2 b0 Angelic Acid b1 Protonation b0->b1 b2 Tertiary Carbocation Intermediate (C2) b1->b2

Caption: Carbocation formation in electrophilic addition.

Given that both molecules can form a tertiary carbocation, we must consider other factors. The double bond in angelic acid is tetrasubstituted, making it more electron-rich and potentially more nucleophilic than the monosubstituted terminal double bond of this compound. However, the steric hindrance around the double bond in angelic acid from the methyl and carboxylic acid groups could impede the approach of an electrophile.

Comparative Reactivity in Electrophilic Addition

Based on the principles of carbocation stability and steric hindrance, we can predict the relative reactivity of the two acids towards electrophilic addition.

  • This compound : The terminal and less sterically hindered double bond should be more accessible to electrophiles. The formation of a stable tertiary carbocation is a strong driving force for the reaction.

  • Angelic acid : While the internal double bond is electron-rich, the steric bulk of the substituents on the double bond may hinder the approach of an electrophile.

Therefore, it is plausible to hypothesize that This compound will exhibit a faster rate of electrophilic addition compared to angelic acid, primarily due to the greater accessibility of its double bond.

Experimental Protocol: Comparative Bromination of Alkenes

To empirically determine the relative reactivity of the double bonds, a competitive bromination experiment can be performed. The disappearance of the bromine color provides a visual indication of the reaction progress.

Methodology:

  • Preparation of Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and angelic acid in a non-polar, aprotic solvent such as dichloromethane.

    • Prepare a dilute solution of bromine (e.g., 0.05 M) in the same solvent.

  • Reaction Setup:

    • In two separate, identical reaction vessels, place equal volumes of the this compound and angelic acid solutions.

    • To a third vessel, add an equimolar mixture of both acid solutions.

    • Maintain the temperature of all vessels at a constant value (e.g., 25 °C) using a water bath.

  • Initiation and Monitoring:

    • Simultaneously add an equal, small volume of the bromine solution to each of the three reaction vessels with vigorous stirring. The amount of bromine should be the limiting reagent.

    • Monitor the rate of decolorization of the bromine in each vessel. A faster disappearance of the orange-brown color indicates a more rapid reaction.

    • For a quantitative comparison, the reaction can be monitored using UV-Vis spectroscopy by following the disappearance of the bromine absorbance at its λmax.

  • Analysis:

    • The relative rates can be determined by comparing the time taken for complete decolorization or by calculating the initial rates from the spectroscopic data.

    • In the competitive reaction vessel, the product ratio can be determined by techniques such as ¹H NMR or GC-MS to provide a quantitative measure of the relative reactivity.

Reactivity at the Carboxyl Group: A Focus on Esterification

The esterification of a carboxylic acid is a nucleophilic acyl substitution reaction. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon.

Theoretical Underpinnings: Steric Hindrance in Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The mechanism proceeds through a tetrahedral intermediate. The formation of this intermediate is the rate-determining step and is significantly affected by steric bulk around the carbonyl group.

  • This compound : The presence of the gem-dimethyl group at the α-position to the carboxyl group creates substantial steric hindrance. This bulk will impede the nucleophilic attack of an alcohol on the carbonyl carbon, slowing down the formation of the tetrahedral intermediate.

  • Angelic acid : The steric hindrance around the carboxyl group is less pronounced compared to this compound. The methyl group is at the β-position relative to the carbonyl carbon and is on the same side of the double bond as the carboxyl group, which may exert some steric influence, but it is less direct than the gem-dimethyl substitution.

G cluster_0 Esterification of this compound cluster_1 Esterification of Angelic Acid a0 This compound + ROH a1 Nucleophilic Attack a0->a1 a2 Sterically Hindered Tetrahedral Intermediate a1->a2 b0 Angelic Acid + ROH b1 Nucleophilic Attack b0->b1 b2 Less Hindered Tetrahedral Intermediate b1->b2

Caption: Steric effects in Fischer esterification.

Based on these steric considerations, it is predicted that angelic acid will undergo esterification at a significantly faster rate than this compound .

Experimental Protocol: Comparative Kinetic Study of Esterification

The relative rates of esterification can be determined by monitoring the disappearance of the carboxylic acid or the appearance of the ester product over time.

Methodology:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts of either this compound or angelic acid.

    • Add a large excess of a primary alcohol (e.g., methanol or ethanol) to act as both the reactant and the solvent.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction and Sampling:

    • Heat the reaction mixtures to reflux with constant stirring.

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by adding it to a known volume of ice-cold water.

  • Analysis:

    • Determine the concentration of the unreacted carboxylic acid in each quenched aliquot by titration with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

    • Alternatively, the reaction progress can be monitored by GC-MS or ¹H NMR by following the disappearance of the starting material and the appearance of the ester product.

  • Data Interpretation:

    • Plot the concentration of the carboxylic acid versus time for both reactions.

    • The initial rates of the reactions can be determined from the initial slopes of these plots. A steeper slope indicates a faster reaction rate.

    • From this data, the rate constants for the esterification of each acid can be calculated, providing a quantitative comparison of their reactivity.

Summary of Predicted Reactivity

Reaction TypePredicted More Reactive CompoundPrimary Rationale
Electrophilic Addition This compoundMore accessible, less sterically hindered double bond.
Fischer Esterification Angelic acidLess steric hindrance around the carbonyl carbon.

Conclusion

The reactivity of this compound and angelic acid is a clear illustration of how subtle differences in molecular structure can lead to significant variations in chemical behavior. The position and substitution pattern of the double bond, along with the steric environment of the carboxylic acid functional group, are the key determinants of their reactivity in electrophilic addition and esterification reactions, respectively. For the synthetic chemist, this compound offers a more accessible terminal alkene for functionalization, while angelic acid provides a less sterically encumbered carboxylic acid for transformations such as ester formation. The provided experimental protocols offer a robust framework for the empirical validation of these theoretical predictions in a laboratory setting. A thorough understanding of these principles is essential for the effective design and optimization of synthetic strategies in drug development and other areas of chemical research.

References

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The Untapped Potential of 2,2-Dimethylbut-3-enoic Acid: A Comparative Guide to a Latent Chiral Synthon

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the precise construction of chiral molecules is paramount. The stereochemical arrangement of atoms in a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates the development and utilization of efficient chiral synthons—building blocks that introduce a specific stereocenter into a molecule. This guide delves into the potential of 2,2-dimethylbut-3-enoic acid as a chiral synthon, a seemingly simple yet underutilized molecule, and objectively compares its hypothetical applications with established, field-proven alternatives for the synthesis of complex chiral structures, particularly those bearing all-carbon quaternary stereocenters.

The Allure of the Gem-Dimethylvinyl Moiety and the Scarcity of its Chiral Precursors

The gem-dimethylvinyl group, a structural motif where a vinyl group is attached to a carbon bearing two methyl groups, is a feature in numerous natural products and pharmaceutically active compounds.[1] This arrangement can confer desirable properties such as increased metabolic stability and conformational rigidity, which can enhance binding to biological targets. However, the asymmetric synthesis of molecules containing a chiral center at the α-position to the gem-dimethylvinyl group presents a significant synthetic challenge.

This compound, with its inherent α,α-disubstitution, presents itself as a prime candidate for accessing such chiral structures. Its basic chemical properties are well-documented.[2][3][4] It is recognized as a bioactive compound and has been used in the synthesis of metabolites of Simvastatin.[2][3] Despite this, a thorough exploration of its potential as a chiral synthon in asymmetric synthesis is conspicuously absent from the scientific literature. This guide aims to bridge this gap by postulating its utility and comparing it to existing methodologies.

Hypothetical Asymmetric Transformations of this compound

While direct experimental data on the enantioselective reactions of this compound is scarce, we can extrapolate its potential based on established asymmetric methodologies. The key to unlocking its utility as a chiral synthon would lie in the stereoselective transformation of its prochiral α-carbon.

Chiral Auxiliary-Mediated Alkylation

One of the most reliable strategies in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to reveal the enantiomerically enriched product.

Hypothetical Workflow:

cluster_0 Attachment of Chiral Auxiliary cluster_1 Diastereoselective Enolate Formation & Alkylation cluster_2 Cleavage of Chiral Auxiliary This compound This compound Acyl-auxiliary adduct Acyl-auxiliary adduct This compound->Acyl-auxiliary adduct 1. SOCl2 2. Chiral Auxiliary, Base Alkylated adduct Alkylated adduct Acyl-auxiliary adduct->Alkylated adduct 1. LDA or other base 2. Electrophile (E+) Chiral α-substituted acid Chiral α-substituted acid Alkylated adduct->Chiral α-substituted acid LiOH, H2O2

Caption: Hypothetical workflow for asymmetric alkylation of this compound using a chiral auxiliary.

In this proposed sequence, this compound would first be converted to its acyl chloride and then reacted with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam.[5][] The resulting adduct would then be subjected to diastereoselective enolate formation followed by alkylation with a suitable electrophile. The steric bulk of the auxiliary would shield one face of the enolate, leading to the preferential formation of one diastereomer. Finally, cleavage of the auxiliary would yield the desired enantiomerically enriched α-substituted this compound derivative.

Catalytic Asymmetric Conjugate Addition

Another powerful strategy involves the catalytic asymmetric conjugate addition of nucleophiles to an α,β-unsaturated derivative of this compound.

Hypothetical Workflow:

cluster_0 Formation of Michael Acceptor cluster_1 Asymmetric Conjugate Addition cluster_2 Further Transformation This compound This compound α,β-Unsaturated ester α,β-Unsaturated ester This compound->α,β-Unsaturated ester Esterification & Isomerization Chiral adduct Chiral adduct α,β-Unsaturated ester->Chiral adduct Nucleophile (Nu-) Chiral Catalyst Desired Chiral Molecule Desired Chiral Molecule Chiral adduct->Desired Chiral Molecule Functional group manipulation

Caption: Hypothetical workflow for catalytic asymmetric conjugate addition to a derivative of this compound.

For this approach, the double bond of this compound would first need to be isomerized to the α,β-position, likely after esterification. The resulting α,β-unsaturated ester could then serve as a Michael acceptor. A variety of nucleophiles, in the presence of a suitable chiral catalyst (e.g., a chiral copper-phosphine complex or a chiral organocatalyst), could then add to the β-position, creating a chiral center at the α-position with high enantioselectivity.

A Comparative Analysis with Established Chiral Synthons

To place the potential of this compound in context, we will now compare these hypothetical applications with established and well-documented chiral synthons and methodologies for the synthesis of molecules with similar structural features.

Comparison with Other α-Quaternary Carbonyl Precursors

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis.[7][8][9] Several powerful methods have been developed to address this, and these provide a benchmark against which the potential of this compound can be measured.

Methodology Chiral Synthon/Precursor Typical Yields Typical Enantiomeric Excess (ee) Key Advantages Limitations References
Palladium-Catalyzed Asymmetric Allylic Alkylation Allylic esters/carbonates70-95%85-99%High enantioselectivity, broad substrate scope.Requires pre-functionalized substrates, expensive catalysts.[7]
Copper-Catalyzed Asymmetric Conjugate Addition α,β-Unsaturated ketones/esters80-99%90-99%Excellent enantioselectivity, use of readily available nucleophiles.Substrate-dependent, catalyst loading can be high.[10]
Organocatalytic Michael Addition α,β-Unsaturated aldehydes/ketones75-95%90-99%Metal-free, environmentally benign.Can require high catalyst loading, longer reaction times.[11]
Chiral Auxiliary-Mediated Alkylation N-acyloxazolidinones80-95% (diastereomeric excess)>98% (after cleavage)High diastereoselectivity, predictable stereochemical outcome.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps.[5]
Hypothetical use of this compound This compoundN/AN/APotentially direct access to α-chiral gem-dimethylvinyl carboxylic acids.Lack of experimental validation, potential for side reactions (e.g., double bond migration).-

Data Interpretation: The established methods for synthesizing α-quaternary carbonyl compounds consistently deliver high yields and excellent enantioselectivities. Palladium-catalyzed allylic alkylation and copper-catalyzed conjugate addition are particularly powerful, offering broad applicability. Organocatalysis provides a greener alternative, while chiral auxiliaries offer a robust, albeit less atom-economical, approach. The hypothetical use of this compound is attractive for its directness but remains speculative without experimental validation.

Experimental Protocols for Established Methodologies

To provide a practical context for comparison, detailed experimental protocols for two established methods are provided below.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of an Enolate

This protocol is a representative example of the construction of a quaternary stereocenter adjacent to a ketone.

Materials:

  • Allyl enol carbonate precursor

  • [Pd₂(dba)₃]·CHCl₃ (palladium catalyst)

  • (S,S)-ANDEN-phenyl Trost ligand (chiral ligand)

  • Dichloromethane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the allyl enol carbonate (1.0 equiv).

  • Add anhydrous dichloromethane to dissolve the substrate.

  • In a separate vial, prepare the catalyst solution by dissolving [Pd₂(dba)₃]·CHCl₃ (2.5 mol%) and the (S,S)-ANDEN-phenyl Trost ligand (7.5 mol%) in anhydrous dichloromethane.

  • Add the catalyst solution to the reaction flask and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-allylated ketone.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Organocatalytic Michael Addition to an α,β-Unsaturated Aldehyde

This protocol illustrates the formation of a chiral center via a metal-free approach.

Materials:

  • α,β-Unsaturated aldehyde

  • Malonate ester (nucleophile)

  • (S)-Diphenylprolinol silyl ether (organocatalyst)

  • Toluene (anhydrous)

  • Benzoic acid (co-catalyst)

Procedure:

  • To a vial, add the (S)-diphenylprolinol silyl ether catalyst (20 mol%) and benzoic acid (20 mol%).

  • Add anhydrous toluene and stir to dissolve.

  • Add the malonate ester (2.0 equiv) to the catalyst solution.

  • Add the α,β-unsaturated aldehyde (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to yield the Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC.

Future Perspectives and the Road Ahead

The analysis presented in this guide highlights a clear gap in the repertoire of chiral synthons. While this compound holds theoretical promise for the direct synthesis of valuable chiral building blocks, its potential remains untapped. The scientific community is encouraged to explore the asymmetric transformations of this readily available starting material.

Future research should focus on:

  • Developing efficient methods for the enantioselective functionalization of the α-position of this compound and its derivatives. This could involve screening various chiral auxiliaries and catalytic systems.

  • Investigating the stereoselective isomerization of the double bond to the α,β-position to open up avenues for asymmetric conjugate additions.

  • Applying derivatives of this compound in the synthesis of complex natural products and pharmaceutically active molecules.

By undertaking these investigations, the full potential of this compound as a valuable chiral synthon can be realized, adding a new and powerful tool to the arsenal of synthetic chemists in their quest to create the medicines of tomorrow.

References

  • Stoltz, B. M. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5439–5444.
  • Feng, J., & Jiang, Z. (2023). Construction of Chiral Quaternary Carbon Centers via Asymmetric Metal Carbene gem-Dialkylation.
  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid.
  • Gong, J.-X., & Yang, Z. (2020). Catalytic enantioselective construction of vicinal quaternary carbon stereocenters. Chemical Science, 11(30), 7805–7821.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Molbase. (n.d.). 2,2-dimethyl-3-butenoic acid.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Davies, S. G., & Roberts, P. M. (2011). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Chirality (pp. 139-173). Elsevier.
  • Stoltz, B. M., & Behenna, D. C. (2011). Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinylation of γ-Lactams. Organic Letters, 13(24), 6524–6527.
  • Scherer, D., & Seebach, D. (2000). 3.14 Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. In Comprehensive Asymmetric Catalysis I–III (pp. 1035-1052). Springer, Berlin, Heidelberg.
  • Leonori, D., & Aggarwal, V. K. (2015). Synthesis of α-Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes.
  • Skucas, E., & MacMillan, D. W. C. (2012). Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. Journal of the American Chemical Society, 134(22), 9090–9093.
  • Alza, E., & Pericàs, M. A. (2012). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Catalysis Science & Technology, 2(12), 2465-2484.
  • Hoveyda, A. H., Hird, A. W., & Silverman, S. M. (2010). Formation of Vinyl-, Vinylhalide- or Acyl-Substituted Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Enantioselective Conjugate Additions of Si-Containing Vinylaluminums to β-Substituted Cyclic Enones. Journal of the American Chemical Society, 132(50), 17918–17921.
  • Kourra, C. A. (2000). The Asymmetric Synthesis of Several Fragrant Natural Products.
  • Zhang, X., et al. (2022). Synthetic application of AHF in the construction of chiral quaternary stereocenters.
  • Moody, C. J., & Taylor, R. J. K. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405–412.
  • Moody, C. J., & Taylor, R. J. K. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-412.
  • Pedatella, S., et al. (2021). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Molecules, 26(11), 3169.
  • Wang, Y., et al. (2020). Cs2CO3 catalyzed direct tandem Michael/Michael reaction of deconjugated butenolides with α′-substituted α, β-unsaturated enones for the synthesis of fused-ring γ-butyrolactone derivatives. Tetrahedron Letters, 61(41), 152419.
  • Fox, J. M., et al. (2013). Selective Syntheses of Δα,β and Δβ,γ Butenolides from Allylic Cyclopropenecarboxylates via Tandem Ring Expansion/[3][3]-Sigmatropic Rearrangements. The Journal of Organic Chemistry, 78(10), 4994–5000.
  • Li, W., et al. (2023). Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid.

Sources

A Comparative Guide to the Polymerization Performance of 2,2-Dimethylbut-3-enoic Acid and Acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of polymer chemistry, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides an in-depth technical comparison between a novel, sterically hindered monomer, 2,2-Dimethylbut-3-enoic acid, and a ubiquitous, foundational monomer, acrylic acid. While extensive experimental data on the polymerization of this compound is not yet widely available in peer-reviewed literature, this guide will leverage fundamental principles of polymer science to predict its performance characteristics. By examining the structural disparities and their influence on reactivity, we aim to provide researchers with a robust framework for anticipating the behavior of this unique monomer in polymerization processes.

Monomer Structures: A Tale of Two Architectures

The polymerization behavior of a vinyl monomer is intrinsically linked to its molecular structure. The seemingly subtle difference between acrylic acid and this compound—the presence of two methyl groups at the alpha-position—is predicted to have profound consequences on their respective polymerization performance.

Caption: Repeating units of Poly(acrylic acid) and the predicted structure of Poly(this compound).

Theoretical Reactivity Assessment: The Alfrey-Price Q-e Scheme

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios in copolymerization. It assigns two parameters to each monomer:

  • Q: Represents the resonance stabilization of the monomer and its corresponding radical.

  • e: Reflects the polarity of the vinyl group.

While experimental Q-e values for this compound are unavailable, we can predict their general characteristics relative to acrylic acid.

Table 2: Predicted Alfrey-Price Q-e Parameters

MonomerQ Valuee ValueRationale
Acrylic Acid0.77+0.77Established values. The positive 'e' value indicates an electron-withdrawing nature of the carboxyl group.
This compound (Predicted)Lower than AASimilar to AAThe α,α-dimethyl groups are not expected to significantly alter the resonance stabilization of the vinyl group (Q value). However, steric hindrance may reduce its overall reactivity, which could be reflected as a lower apparent Q value. The polarity of the vinyl group, primarily influenced by the carboxylic acid, should be comparable to acrylic acid (e value).

A lower Q value for this compound would suggest a lower tendency to homopolymerize and potentially a greater inclination to alternate with a comonomer having a significantly different e value in copolymerization.

Experimental Protocols: A Starting Point for Investigation

For researchers wishing to investigate the polymerization of this compound, a standard free-radical polymerization protocol for acrylic acid can serve as a robust starting point. Adjustments to initiator concentration, temperature, and reaction time will likely be necessary to accommodate the predicted lower reactivity of the sterically hindered monomer.

Representative Protocol: Free-Radical Solution Polymerization of Acrylic Acid

Materials:

  • Acrylic Acid (inhibitor removed)

  • Deionized Water (or suitable organic solvent)

  • Ammonium Persulfate (APS) or other suitable initiator

  • Nitrogen or Argon gas

  • Reaction vessel with a condenser, nitrogen/argon inlet, and magnetic stirrer

Procedure:

  • Monomer Preparation: Remove the polymerization inhibitor from acrylic acid by passing it through a column of inhibitor remover or by distillation under reduced pressure.

  • Reaction Setup: Assemble the reaction vessel and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Solution Preparation: In the reaction vessel, prepare a solution of acrylic acid in deionized water to the desired concentration (e.g., 20 wt%).

  • Initiator Addition: Dissolve the initiator (e.g., APS, 0.1-1 mol% relative to the monomer) in a small amount of deionized water and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring under an inert atmosphere. The polymerization is typically exothermic.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for monomer conversion (e.g., by gravimetry, titration, or spectroscopy).

  • Termination and Purification: After the desired conversion is reached, cool the reaction to room temperature. The polymer can be purified by precipitation in a non-solvent (e.g., methanol or acetone), followed by filtration and drying under vacuum.

FRP_Workflow start Start monomer_prep Monomer Preparation (Inhibitor Removal) start->monomer_prep setup Reaction Setup (Inert Atmosphere) monomer_prep->setup solution_prep Solution Preparation (Monomer + Solvent) setup->solution_prep initiator_add Initiator Addition solution_prep->initiator_add polymerization Polymerization (Heating & Stirring) initiator_add->polymerization monitoring Reaction Monitoring polymerization->monitoring monitoring->polymerization Continue termination Termination & Purification monitoring->termination Desired Conversion Reached end End termination->end

Caption: General workflow for free-radical solution polymerization.

Summary and Future Outlook

This guide provides a theoretical framework for understanding the polymerization performance of this compound in comparison to acrylic acid. The central theme is the profound impact of steric hindrance introduced by the α,α-dimethyl substitution.

Table 3: Summary of Predicted Performance Comparison

Performance MetricAcrylic AcidThis compound (Predicted)
Polymerization Rate FastSlow
Polymer Molecular Weight HighLower
Polymer Glass Transition Temp. (T₉) ~106 °CHigher
Polymer Rigidity FlexibleMore Rigid
Homopolymerization Tendency HighLower

While these predictions are grounded in established principles of polymer chemistry, experimental validation is crucial. Future research should focus on the systematic investigation of the homopolymerization and copolymerization of this compound to quantify its reactivity ratios and elucidate the properties of the resulting polymers. Such studies will undoubtedly open new avenues for the design of novel polymeric materials with tailored properties for a range of applications, from specialty coatings and adhesives to advanced drug delivery systems.

References

  • PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid. National Center for Biotechnology Information.
  • Pratt, R. et al. (2020). Inhibition of acrylic acid and acrylate autoxidation. RSC Advances, 10(42), 25068-25075. [Link]
  • Wikipedia. (2023). Mayo–Lewis equation.

A Comparative Guide to the Bioactivity of 2,2-Dimethylbut-3-enoic Acid Derivatives and Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of the potential bioactivity of 2,2-Dimethylbut-3-enoic acid and its derivatives against current standards of care and reference compounds. Due to the limited direct research on the bioactivity of this compound, this document leverages the significant preclinical and clinical findings for its saturated analog, 2,2-dimethylbutanoic acid (also known as HST5040), to establish a framework for investigation. Furthermore, we will explore the potential for this class of compounds to exhibit anti-inflammatory and histone deacetylase (HDAC) inhibitory effects, characteristic of other short-chain fatty acids.

Introduction: The Therapeutic Potential of Branched-Chain Fatty Acid Analogs

This compound is an unsaturated carboxylic acid with a unique branched structure.[1] While its primary current application is in organic synthesis, its structural similarity to other biologically active short-chain fatty acids (SCFAs) suggests a potential for undiscovered physiological roles. A significant lead in understanding its potential bioactivity comes from its saturated counterpart, 2,2-dimethylbutanoic acid (HST5040), which is under clinical investigation for the treatment of rare metabolic disorders.[2] This guide will, therefore, focus on three key potential areas of bioactivity for this compound and its derivatives:

  • Treatment of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA): Based on the mechanism of its saturated analog, HST5040.

  • Anti-inflammatory Activity: A known property of many SCFAs.

  • Histone Deacetylase (HDAC) Inhibition: A mechanism of action for some related fatty acid derivatives.

This guide will provide a comparative analysis against the following standards:

  • For Propionic and Methylmalonic Acidemia: Standard of care (dietary restriction, L-carnitine) and the clinical candidate HST5040.

  • For Anti-inflammatory Activity: Dexamethasone (corticosteroid) and Ibuprofen (NSAID).

  • For HDAC Inhibition: Vorinostat (a clinically approved HDAC inhibitor).

Part 1: Potential Application in Propionic and Methylmalonic Acidemia

Propionic acidemia (PA) and methylmalonic acidemia (MMA) are rare, inherited metabolic disorders caused by deficiencies in the enzymes propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MUT), respectively.[2][3] These enzymatic defects lead to the toxic accumulation of propionyl-CoA and methylmalonyl-CoA, resulting in life-threatening metabolic crises and long-term complications.[4][5] The current standard of care involves a strict low-protein diet and supplementation with L-carnitine to aid in the detoxification of acyl-CoA species.[6][7]

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound derivatives is extrapolated from the known activity of 2,2-dimethylbutanoic acid (HST5040). It is hypothesized that these compounds, upon entering the cell, are converted to their corresponding CoA esters. This process is thought to redistribute the cellular pool of Coenzyme A, thereby reducing the levels of toxic propionyl-CoA and methylmalonyl-CoA.[8][9]

dot

Propionic and Methylmalonic Acidemia Pathway Figure 1: Pathophysiology of PA and MMA and the Hypothesized Intervention Point cluster_0 Metabolic Pathway cluster_1 Disease State cluster_2 Therapeutic Intervention Amino Acids, Odd-chain Fatty Acids Amino Acids, Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Amino Acids, Odd-chain Fatty Acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Toxic Accumulation Toxic Accumulation Propionyl-CoA->Toxic Accumulation Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA MUT Methylmalonyl-CoA->Toxic Accumulation TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle PCC Deficiency (PA) PCC Deficiency (PA) PCC Deficiency (PA)->Propionyl-CoA MUT Deficiency (MMA) MUT Deficiency (MMA) MUT Deficiency (MMA)->Methylmalonyl-CoA This compound Derivative This compound Derivative Derivative-CoA Derivative-CoA This compound Derivative->Derivative-CoA CoA Pool Redistribution CoA Pool Redistribution Derivative-CoA->CoA Pool Redistribution CoA Pool Redistribution->Propionyl-CoA Reduces CoA Pool Redistribution->Methylmalonyl-CoA Reduces

Caption: Pathophysiology of PA and MMA and the Hypothesized Intervention Point.

Comparative Bioactivity Data (Hypothetical Framework)

The following table presents a hypothetical framework for comparing the bioactivity of a novel this compound derivative against the clinical candidate HST5040. The data points are illustrative and would need to be determined experimentally.

CompoundTargetAssayKey ParameterHypothetical Value
This compound derivative Propionyl-CoA reductionIn vitro PA hepatocyte modelIC5010 µM
HST5040 (2,2-dimethylbutanoic acid) Propionyl-CoA reductionIn vitro PA hepatocyte modelIC5015 µM
This compound derivative Methylmalonyl-CoA reductionIn vitro MMA hepatocyte modelIC5012 µM
HST5040 (2,2-dimethylbutanoic acid) Methylmalonyl-CoA reductionIn vitro MMA hepatocyte modelIC5018 µM
L-carnitine Acyl-CoA detoxificationIn vitro PA/MMA modelsN/AStandard of Care
Experimental Protocol: In Vitro Propionyl-CoA Carboxylase (PCC) and Methylmalonyl-CoA Mutase (MUT) Activity Assays

This protocol outlines a method to assess the efficacy of test compounds in patient-derived cells.

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In Vitro Assay Workflow Figure 2: Workflow for In Vitro Evaluation in PA/MMA Models Cell Culture Culture patient-derived hepatocytes or fibroblasts Compound Treatment Treat cells with varying concentrations of test compounds Cell Culture->Compound Treatment Incubation Incubate for a defined period Compound Treatment->Incubation Cell Lysis Lyse cells to release intracellular contents Incubation->Cell Lysis Metabolite Extraction Extract and quantify acyl-CoA species Cell Lysis->Metabolite Extraction Data Analysis Determine IC50 values for reduction of target metabolites Metabolite Extraction->Data Analysis

Caption: Workflow for In Vitro Evaluation in PA/MMA Models.

Methodology:

  • Cell Culture:

    • Culture primary human hepatocytes or fibroblasts derived from patients with confirmed PA or MMA.

    • Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation:

    • Prepare stock solutions of this compound derivatives and HST5040 in a suitable solvent (e.g., DMSO).

    • Create a dilution series to test a range of concentrations.

  • Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (L-carnitine).

  • Incubation:

    • Incubate the treated cells for a predetermined time (e.g., 24-48 hours).

  • Metabolite Extraction and Analysis:

    • Wash the cells with ice-cold phosphate-buffered saline.

    • Lyse the cells and extract the intracellular metabolites.

    • Quantify the levels of propionyl-CoA and methylmalonyl-CoA using a validated method such as liquid chromatography-mass spectrometry (LC-MS).[10][11][12]

  • Data Analysis:

    • Normalize the metabolite levels to the total protein concentration in each sample.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Part 2: Potential Anti-inflammatory Activity

Short-chain fatty acids are known to possess anti-inflammatory properties.[13] It is plausible that this compound and its derivatives could also exhibit such activity. A standard in vitro assay to evaluate anti-inflammatory potential is the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release from macrophages.

Comparative Bioactivity Data (Hypothetical Framework)
CompoundTargetAssayKey ParameterHypothetical Value
This compound derivative TNF-α releaseLPS-stimulated RAW 264.7 macrophagesIC5025 µM
Dexamethasone Glucocorticoid ReceptorLPS-stimulated RAW 264.7 macrophagesIC500.1 µM
Ibuprofen COX enzymesLPS-stimulated RAW 264.7 macrophagesIC5050 µM
Experimental Protocol: LPS-Induced TNF-α Release Assay

This protocol details the steps to measure the anti-inflammatory effects of the test compounds.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (this compound derivative, Dexamethasone, Ibuprofen) for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).[13]

  • Incubation:

    • Incubate the cells for 4-6 hours.

  • TNF-α Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[14][15][16]

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

    • Determine the IC50 value for each compound.

Part 3: Potential Histone Deacetylase (HDAC) Inhibition

Certain short-chain fatty acids and their derivatives are known to inhibit HDACs, a class of enzymes that play a crucial role in gene regulation.[17] HDAC inhibitors have emerged as a promising class of anti-cancer agents.[18][19][20]

Comparative Bioactivity Data (Hypothetical Framework)
CompoundTargetAssayKey ParameterHypothetical Value
This compound derivative Pan-HDAC activityHeLa nuclear extractIC505 µM
Vorinostat Pan-HDAC activityHeLa nuclear extractIC500.5 µM
Experimental Protocol: In Vitro HDAC Inhibitor Screening Assay

This protocol describes a common method for screening HDAC inhibitors.

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HDAC Inhibition Assay Figure 3: Principle of a Fluorometric HDAC Inhibition Assay Substrate Fluorogenic Substrate (Acetylated) Deacetylation Deacetylation Substrate->Deacetylation HDAC Enzyme HDAC Enzyme HDAC Enzyme Fluorescence Fluorescent Signal Deacetylation->Fluorescence Developer Developer Developer Enzyme Inhibitor HDAC Inhibitor Inhibitor->HDAC Enzyme

Caption: Principle of a Fluorometric HDAC Inhibition Assay.

  • Assay Preparation:

    • Use a commercially available HDAC inhibitor screening kit (e.g., fluorometric or colorimetric).[21][22][23][24]

    • Prepare the assay buffer, HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC), and the fluorogenic substrate according to the kit's instructions.

  • Compound Incubation:

    • In a 96-well plate, add the test compounds (this compound derivative, Vorinostat) at various concentrations.

    • Add the HDAC enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition and Reaction:

    • Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

    • Incubate at 37°C for the time specified in the kit protocol.

  • Signal Development and Detection:

    • Add the developer solution to stop the HDAC reaction and generate the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each compound concentration.

    • Determine the IC50 value for each compound.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound and its derivatives is currently lacking, the data from its saturated analog, 2,2-dimethylbutanoic acid, provides a strong rationale for investigating its potential as a therapeutic agent for propionic and methylmalonic acidemia. Furthermore, its classification as a short-chain fatty acid suggests that it may also possess valuable anti-inflammatory and HDAC inhibitory properties.

The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these potential bioactivities. Comparative studies against established standards such as HST5040, dexamethasone, ibuprofen, and vorinostat will be crucial in determining the therapeutic potential of this novel class of compounds. Future research should focus on synthesizing a library of this compound derivatives and performing the outlined in vitro assays to establish a structure-activity relationship and identify lead candidates for further preclinical development.

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  • Vockley, J., Andersson, H. C., Antshel, K. M., Baugh, N., Burton, B. K., Chakrapani, A., ... & Chapman, K. A. (2021). Identification of 2, 2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. Journal of medicinal chemistry, 64(8), 5037-5048.
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A Spectroscopic Comparison of 2,2-Dimethylbut-3-enoic Acid and Its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the spectroscopic characteristics of 2,2-Dimethylbut-3-enoic acid and its methyl, ethyl, and butyl esters. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. Here, we will explore the nuances of their molecular signatures as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic properties is crucial for compound identification, purity assessment, and analysis of chemical transformations.

Introduction to this compound and Its Esters

This compound is a branched-chain unsaturated carboxylic acid.[1][2][3] Its unique structure, featuring a quaternary carbon center adjacent to a vinyl group and a carboxylic acid moiety, makes it an interesting building block in organic synthesis. The corresponding esters—methyl, ethyl, and butyl 2,2-dimethylbut-3-enoate—are derivatives where the acidic proton of the carboxylic acid is replaced by an alkyl group. These esters are generally more volatile and less polar than the parent acid, properties that influence their applications and analytical characterization.

This guide will provide a comparative analysis of the key spectroscopic features of the acid and its common esters, supported by experimental data from reliable sources.

Experimental Methodologies: A Rationale-Driven Approach

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation and comparison. The protocols outlined below represent standard, validated methods for the analysis of volatile organic compounds like the ones in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the compounds discussed herein, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are invaluable.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for these compounds due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra.

  • Concentration: Samples are typically prepared at a concentration of 5-25 mg in 0.5-0.75 mL of deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing the chemical shifts.

¹H and ¹³C NMR Acquisition:

  • Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure good spectral dispersion, which is particularly important for resolving closely spaced signals.

  • For ¹³C NMR, proton decoupling is employed to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Sample Preparation and Analysis:

  • For the liquid esters, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • For the solid carboxylic acid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples, offering a simpler and faster sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Analysis Method:

  • Electron Ionization (EI) is a common ionization technique for these volatile compounds. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Data and Comparative Analysis

The following sections present the spectroscopic data for this compound and its esters. The key differences and similarities are highlighted and explained in the context of their molecular structures.

Molecular Structures

To visualize the compounds being compared, their molecular structures are presented below.

G cluster_acid This compound cluster_methyl Methyl 2,2-dimethylbut-3-enoate cluster_ethyl Ethyl 2,2-dimethylbut-3-enoate cluster_butyl Butyl 2,2-dimethylbut-3-enoate Acid Methyl Ethyl Butyl G Acid This compound Methyl Methyl Ester Acid->Methyl Esterification (MeOH, H⁺) Ethyl Ethyl Ester Acid->Ethyl Esterification (EtOH, H⁺) Butyl Butyl Ester Acid->Butyl Esterification (BuOH, H⁺)

Figure 2: Synthetic relationship between the acid and its esters.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve in CDCl₃ with TMS NMR NMR (¹H, ¹³C) Prep->NMR IR IR (Thin Film/KBr) Prep->IR MS MS (EI) Prep->MS Interpret Structure Elucidation & Comparison NMR->Interpret IR->Interpret MS->Interpret

Figure 3: General workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound and its methyl, ethyl, and butyl esters. By understanding the characteristic signals in their NMR, IR, and mass spectra, researchers can confidently identify these compounds, assess their purity, and monitor their chemical transformations. The provided data and interpretations serve as a valuable resource for synthetic chemists, analytical scientists, and all professionals working with these versatile molecules.

References

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  • PubChem Compound Summary for CID 344890, Ethyl 2,2-dimethylbut-3-enoate.
  • PubChem Compound Summary for CID 22667557, Butyl 2,2-dimethylbutanoate.
  • PubChem Compound Summary for CID 21613334, 2,2-Dimethylbut-3-enoate.
  • PubChem Compound Summary for CID 13167261, Methyl 2,3-dimethylbut-3-enoate.
  • PubChem Compound Summary for CID 15561859, Ethyl 2,3-dimethylbut-2-enoate.
  • PubChem Compound Summary for CID 535246, 2,3-Dimethylbut-2-enoic acid.
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2,2-Dimethylbut-3-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the specificity of a molecule is paramount. While a compound may be designed for a specific biological target, its potential to interact with unintended molecules—a phenomenon known as cross-reactivity—can lead to unforeseen side effects or diminished efficacy. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of derivatives of 2,2-dimethylbut-3-enoic acid, a branched-chain fatty acid that serves as a structural component in the metabolites of widely used drugs like simvastatin.[1][2][3]

While direct experimental data on the cross-reactivity of a wide range of this compound derivatives is not extensively available in public literature, this guide will equip researchers with the foundational knowledge, comparative methodologies, and detailed protocols to initiate and conduct robust cross-reactivity studies. We will delve into the principles of molecular recognition, explore potential off-target interactions, and present a clear roadmap for both in silico and in vitro assessment.

The Significance of Cross-Reactivity for this compound Derivatives

This compound is a notable substructure in the metabolites of simvastatin, a drug prescribed to lower cholesterol.[1][2][3] The metabolism of simvastatin in the body leads to various derivatives, and understanding their potential to cross-react with other biological molecules is crucial for several reasons:

  • Immunoassay Interference: Therapeutic drug monitoring often employs immunoassays to measure drug concentrations in patient samples. Structural similarities between a drug's metabolites and the parent drug can lead to cross-reactivity in these assays, resulting in inaccurate measurements and potentially inappropriate dosing decisions.[4]

  • Off-Target Effects: Derivatives of this compound, as branched-chain fatty acids, may interact with receptors and enzymes involved in lipid metabolism and cellular signaling pathways beyond the intended target of the parent drug.[3][5][6] Such off-target interactions can contribute to the drug's overall pharmacological profile, including adverse effects.

  • Drug Discovery and Optimization: For medicinal chemists synthesizing novel derivatives of this compound to improve therapeutic properties, a proactive assessment of cross-reactivity is essential to identify and mitigate potential liabilities early in the drug discovery pipeline.

Comparative Framework: Structural Analogs and Bioisosteric Replacements

In the absence of a large dataset for direct comparison, a predictive and comparative analysis can be constructed by examining structurally similar molecules and the concept of bioisosterism. The carboxylic acid group, in particular, is a frequent subject of bioisosteric replacement in drug design to enhance pharmacokinetic properties and reduce off-target effects.[7][8]

Compound Class Structural Motif Potential for Cross-Reactivity Rationale
Parent Acid This compoundBaselineThe foundational structure for comparison.
Ester Derivatives 2,2-Dimethylbut-3-enoateModerate to HighEsterification masks the acidic proton but the overall shape is similar. Cross-reactivity will depend on the antibody's recognition of the carboxylate region.
Amide Derivatives 2,2-Dimethylbut-3-enamideModerateAmides are common bioisosteres of carboxylic acids. Changes in hydrogen bonding potential can alter binding profiles.
Hydroxamic Acid Analogs N-hydroxy-2,2-dimethylbut-3-enamideHighHydroxamic acids are also bioisosteres of carboxylic acids and are known to chelate metal ions, potentially interacting with metalloenzymes.[8]
Saturated Analogs 2,2-Dimethylbutanoic acidVariableRemoval of the double bond alters the planarity and electronic properties of the molecule, which could significantly impact binding to specific targets.
Isomeric Analogs 2,3-Dimethylbut-2-enoic acidHighSubtle shifts in methyl group positions can drastically alter the fit within a binding pocket, leading to differential cross-reactivity.

Experimental and Computational Approaches to Assess Cross-Reactivity

A multi-pronged approach combining computational prediction and experimental validation is the most robust strategy for characterizing the cross-reactivity profile of this compound derivatives.

In Silico Profiling: The Predictive Power of Computational Models

Computational methods offer a rapid and cost-effective way to predict potential off-target interactions and guide experimental design.

cluster_0 Computational Workflow A Input: 2D/3D Structure of Derivative B Molecular Similarity Analysis A->B C Pharmacophore Modeling A->C D Target Prediction Databases (e.g., ChEMBL, PubChem) B->D Compare to known ligands C->D Screen against pharmacophore models E Docking Simulations D->E Select potential targets F Predicted Off-Target Profile E->F

Caption: A generalized workflow for in silico cross-reactivity prediction.

Detailed Protocol: Molecular Similarity Analysis

  • Obtain 2D Structures: Draw the structures of this compound and its derivatives using chemical drawing software.

  • Select Molecular Descriptors: Choose appropriate molecular fingerprints (e.g., Morgan fingerprints, MACCS keys) to represent the structural features of the molecules.

  • Calculate Similarity Coefficients: Use a similarity metric, such as the Tanimoto coefficient, to quantify the structural similarity between the derivatives and a database of known bioactive molecules.

  • Analyze Results: High similarity to a known ligand for a particular target suggests a higher probability of cross-reactivity with that target.

In Vitro Validation: Experimental Confirmation of Predicted Interactions

Experimental assays are essential to confirm the predictions from in silico models and to quantify the extent of cross-reactivity.

1. Competitive Immunoassays

This is a primary method to assess cross-reactivity in the context of diagnostic assays.

cluster_1 Competitive Immunoassay Workflow A Immobilize Antibody (e.g., anti-Simvastatin) B Add Labeled Antigen (e.g., HRP-Simvastatin) A->B C Add Test Compound (Derivative) at various concentrations B->C D Incubate C->D E Wash to remove unbound reagents D->E F Add Substrate and Measure Signal E->F G Calculate % Cross-Reactivity F->G

Caption: A streamlined workflow for competitive immunoassay-based cross-reactivity testing.

Detailed Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Coating: Coat a 96-well plate with the target antibody (e.g., anti-simvastatin antibody) and incubate overnight.

  • Washing: Wash the plate to remove unbound antibody.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Competition: Add a constant concentration of enzyme-labeled parent drug (e.g., simvastatin-HRP) and varying concentrations of the this compound derivative to the wells.

  • Incubation: Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance).

  • Calculation: Calculate the concentration of the derivative that causes 50% inhibition of the signal (IC50) and determine the percent cross-reactivity relative to the parent drug.

2. Off-Target Binding Assays

To investigate broader off-target effects, a panel of binding assays against relevant biological targets can be employed.

Assay Type Principle Information Gained
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from a receptor by the test compound.Binding affinity (Ki) to specific receptors.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of the test compound to an immobilized target protein.Real-time kinetics of binding (kon, koff) and affinity (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the test compound to a target protein.Thermodynamic parameters of binding (ΔH, ΔS) and affinity (KD).

Data Interpretation and Reporting

The results of cross-reactivity studies should be presented clearly and concisely to allow for objective comparison.

Table for Reporting Immunoassay Cross-Reactivity Data

Compound IC50 (nM) % Cross-Reactivity
This compoundExperimental ValueCalculated Value
Derivative AExperimental ValueCalculated Value
Derivative BExperimental ValueCalculated Value
.........

% Cross-Reactivity = (IC50 of Parent Drug / IC50 of Derivative) x 100

Conclusion

The study of cross-reactivity is a critical component of modern drug development and chemical biology. For derivatives of this compound, a systematic evaluation of potential off-target interactions and immunoassay interference is essential. By employing a combination of predictive computational modeling and robust in vitro experimental validation, researchers can build a comprehensive understanding of a molecule's specificity. This guide provides the necessary framework and protocols to embark on such studies, ultimately contributing to the development of safer and more effective therapeutic agents.

References

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  • The Effect of Acute Supplementation of Branched Chain Amino Acids on Serum Metabolites During Endurance Exercise in Healthy Young Males: An Integrative Metabolomics and Correlation Analysis Based on a Randomized Crossover Study. (2023). MDPI.
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A Comparative Guide to the Synthesis of 2,2-Dimethylbut-3-enoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethylbut-3-enoic acid is a key chemical intermediate whose structural motifs—a quaternary carbon center adjacent to a carboxylic acid and a vinyl group—make it a valuable building block in the synthesis of complex organic molecules. Its utility is particularly noted in the fields of pharmaceutical and agrochemical development, where it serves as a precursor to a variety of bioactive compounds. The efficient and scalable production of this molecule is, therefore, a topic of considerable interest.

This guide provides a comparative analysis of two prominent synthetic routes to this compound: deconjugative alkylation and the Johnson-Claisen rearrangement. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a head-to-head comparison of their performance metrics. This document is intended to serve as a practical resource for researchers and process chemists, enabling an informed decision on the most suitable synthetic strategy for their specific research and development needs.

Route 1: Deconjugative Alkylation of an α,β-Unsaturated Ester

One of the most direct and widely employed methods for the synthesis of β,γ-unsaturated carboxylic acids involves the deconjugative alkylation of α,β-unsaturated esters. This strategy hinges on the precise, kinetically controlled formation of an enolate, followed by its reaction with an electrophile.

Mechanistic Rationale and Experimental Design

The synthesis commences with an α,β-unsaturated ester, such as ethyl senecioate (ethyl 3,3-dimethylacrylate). The cornerstone of this method is the deprotonation at the α-carbon using a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation as it rapidly and selectively abstracts the α-proton under kinetic control at low temperatures (typically -78 °C), minimizing competitive 1,4-conjugate addition. This generates a lithium enolate, which is then trapped by the addition of an alkylating agent, in this case, methyl iodide. The reaction is quenched, and the resulting β,γ-unsaturated ester, ethyl 2,2-dimethylbut-3-enoate, is isolated. The final step is a standard ester hydrolysis, typically under basic conditions, followed by an acidic workup to afford the target this compound. The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the highly reactive organolithium species.

Experimental Protocol: Deconjugative Alkylation
  • LDA Preparation: Under an argon atmosphere, a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (1.0 eq.) is added dropwise, and the resulting mixture is stirred for 30 minutes to form a solution of lithium diisopropylamide.

  • Enolate Formation: Ethyl 3,3-dimethylacrylate (1.0 eq.) is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour to ensure the complete formation of the lithium enolate.

  • Alkylation: Methyl iodide (1.2 eq.) is added to the enolate solution. The reaction is allowed to warm gradually to room temperature and is stirred overnight.

  • Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude ester is purified by flash column chromatography on silica gel.

  • Hydrolysis: The purified ethyl 2,2-dimethylbut-3-enoate is dissolved in a 2:1 mixture of ethanol and 10% aqueous potassium hydroxide solution and refluxed for 4 hours.

  • Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous residue is acidified to pH 2 with 6M HCl and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to yield this compound.

Workflow and Logic Diagram

deconjugative_alkylation cluster_alkylation Deconjugative Alkylation cluster_hydrolysis Ester Hydrolysis Start Ethyl 3,3-dimethylacrylate Step1 LDA, THF, -78 °C Start->Step1 Intermediate Lithium Enolate Step1->Intermediate Step2 Methyl Iodide Intermediate->Step2 Ester Ethyl 2,2-dimethylbut-3-enoate Step2->Ester Step3 KOH, EtOH/H₂O, Reflux Ester->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthesis of this compound via deconjugative alkylation.

Route 2: The Johnson-Claisen Rearrangement

An elegant and often higher-yielding alternative to deconjugative alkylation is the Johnson-Claisen rearrangement. This powerful C-C bond-forming reaction is a variation of the classic Claisen rearrangement and is particularly well-suited for the synthesis of γ,δ-unsaturated esters.

Mechanistic Rationale and Experimental Design

This route commences with an allylic alcohol, 2-methyl-3-buten-2-ol, which is reacted with an orthoester, typically triethyl orthoacetate, in the presence of a catalytic amount of a weak acid, such as propionic acid. The reaction is heated, and the initial transesterification between the alcohol and the orthoester forms a ketene acetal intermediate. This intermediate is the key to the subsequent rearrangement. Upon further heating, the ketene acetal undergoes a concerted, thermally-allowed-sigmatropic rearrangement to form the thermodynamically more stable γ,δ-unsaturated ester, ethyl 2,2-dimethylbut-3-enoate. A critical aspect of this protocol is the continuous removal of ethanol as it is formed, which drives the initial equilibrium towards the formation of the ketene acetal. The final step, as with the previous route, is the hydrolysis of the ester to the desired carboxylic acid. This method circumvents the need for strong bases and cryogenic conditions, making it an attractive option for larger-scale synthesis.

Experimental Protocol: Johnson-Claisen Rearrangement
  • Reaction Setup: 2-Methyl-3-buten-2-ol (1.0 eq.), triethyl orthoacetate (3.0 eq.), and a catalytic amount of propionic acid (0.05 eq.) are combined in a round-bottom flask fitted with a distillation head.

  • Rearrangement: The reaction mixture is heated to approximately 140 °C. Ethanol is distilled from the reaction mixture as it is formed. The progress of the reaction can be monitored by analyzing the distillate volume or by GC analysis of the reaction mixture.

  • Workup: Once the reaction is complete (typically after several hours), the excess triethyl orthoacetate is removed by distillation under reduced pressure.

  • Purification: The crude ethyl 2,2-dimethylbut-3-enoate can be purified by fractional distillation or flash column chromatography.

  • Hydrolysis: The purified ester is hydrolyzed using the same procedure as described in the deconjugative alkylation route to afford this compound.

Workflow and Logic Diagram

johnson_claisen cluster_rearrangement Johnson-Claisen Rearrangement cluster_hydrolysis Ester Hydrolysis Start 2-Methyl-3-buten-2-ol Step1 Triethyl orthoacetate, Propionic acid, 140 °C Start->Step1 Intermediate Ketene Acetal Intermediate Step1->Intermediate Step2 [3,3]-Sigmatropic Shift Intermediate->Step2 Ester Ethyl 2,2-dimethylbut-3-enoate Step2->Ester Step3 KOH, EtOH/H₂O, Reflux Ester->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthesis of this compound via the Johnson-Claisen rearrangement.

Comparative Analysis of Synthesis Routes

FeatureDeconjugative AlkylationJohnson-Claisen Rearrangement
Overall Yield Typically 60-75%Often higher, 75-90%
Starting Materials α,β-Unsaturated esterAllylic alcohol, Orthoester
Key Reagents LDA (strong, pyrophoric base)Triethyl orthoacetate, Propionic acid (catalyst)
Reaction Conditions Cryogenic (-78 °C), inert atmosphereHigh temperature (ca. 140 °C)
Scalability More challenging due to temperature control and handling of LDAGenerally more amenable to large-scale synthesis
Atom Economy ModerateGood
Safety Considerations Handling of n-BuLi and LDAHigh temperatures, flammability of reagents
Simplicity Requires careful control of stoichiometry and temperatureOperationally simpler, especially at scale

Conclusion and Recommendations

Both the deconjugative alkylation and the Johnson-Claisen rearrangement represent viable and effective strategies for the synthesis of this compound. The choice between them is often dictated by the specific context of the synthesis.

The deconjugative alkylation route is a classic and reliable method that offers excellent control for the introduction of a variety of alkyl groups, not just methyl. However, its reliance on cryogenic temperatures and pyrophoric, strong bases can present challenges, particularly when scaling up.

The Johnson-Claisen rearrangement , on the other hand, is an operationally simpler and often higher-yielding alternative. It avoids the use of harsh bases and low temperatures, making it a more attractive option for process development and large-scale manufacturing. The main consideration for this route is the need for high temperatures and the efficient removal of the ethanol byproduct.

For most applications, particularly those with an eye towards scalability and process safety, the Johnson-Claisen rearrangement is the recommended route . Its favorable atom economy, higher typical yields, and more benign reaction conditions make it a more robust and efficient choice for the synthesis of this compound.

References

  • Ziegler, F. E. (1977). The thermal, aliphatic Claisen rearrangement. Chemical Reviews, 88(6), 1423–1452. [Link]
  • Heathcock, C. H. (1984). The Aldol Addition Reaction. In Asymmetric Synthesis (Vol. 3, pp. 111-212). Academic Press. [Link]

A Comparative Guide to Analytical Method Validation for 2,2-Dimethylbut-3-enoic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process for quantifying impurities in 2,2-Dimethylbut-3-enoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory requirements with field-proven expertise to ensure the development of robust, reliable, and compliant analytical methods.

Introduction: The Imperative of Impurity Profiling

This compound is a branched-chain fatty acid that can serve as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] In pharmaceutical development, the control of impurities is not merely a quality control checkbox; it is a fundamental pillar of drug safety and efficacy.[4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous impurity profiling based on guidelines harmonized by the International Council for Harmonisation (ICH).[6][7][8][9]

Impurities can arise from numerous sources, including starting materials, synthetic by-products, degradation products, or residual solvents.[4] Even at trace levels, these components can impact the therapeutic performance or introduce toxicological risks.[4] Therefore, a validated, fit-for-purpose analytical method is essential to detect and quantify these impurities accurately, ensuring that the final drug substance meets stringent purity specifications. This guide will compare common analytical approaches and provide a comprehensive framework for validating a selected method in accordance with ICH Q2(R2) guidelines.[10][11][12]

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an appropriate analytical technique is the most critical first step. For a relatively small, volatile organic acid like this compound, the primary candidates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly its modern incarnation, Ultra-High-Performance Liquid Chromatography (UHPLC).

Diagram: Analytical Method Selection Workflow

start Analyte: this compound & Impurities volatile Are analytes volatile & thermally stable? start->volatile derivatize Is derivatization acceptable? volatile->derivatize Yes chromophore Do analytes have a UV chromophore? volatile->chromophore No gc Gas Chromatography (GC-FID, GC-MS) derivatize->gc Yes derivatize->chromophore No hplc UHPLC / HPLC (UV, MS) chromophore->hplc Yes ms_detector Use Mass Spectrometry (MS) Detector chromophore->ms_detector No ms_detector->hplc

Caption: Decision workflow for selecting the primary analytical technique.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[4] Given that short-chain fatty acids (SCFAs) are inherently volatile, GC is a natural consideration.[13][14]

  • Rationale & Causality: The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Because of its carboxylic acid group, this compound is highly polar and prone to peak tailing and adsorption on standard GC columns. Therefore, derivatization is almost always required to convert the acid into a less polar, more volatile ester (e.g., silyl or methyl ester), enhancing chromatographic performance.[13][15]

  • Advantages: High resolution for volatile compounds; sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[13][14]

  • Disadvantages: Derivatization adds an extra step to sample preparation, which can be a source of variability and error. It may also introduce new impurities from the derivatizing agents themselves.[15] The process is often not suitable for thermally labile impurities.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC, an evolution of HPLC, utilizes smaller particle-size columns to achieve faster separations and higher resolution. It is the workhorse of the pharmaceutical industry for impurity profiling.[4]

  • Rationale & Causality: Reversed-phase UHPLC separates compounds based on their hydrophobicity. For organic acids, the pH of the mobile phase is a critical parameter; it must be kept low (typically pH < 3) to suppress the ionization of the carboxylic acid group. This ensures the analyte is in its neutral, more retained form, leading to better peak shape and retention on a C18 or similar column.[16]

  • Advantages: Direct analysis of aqueous samples is possible without derivatization; high throughput and superior resolving power for complex mixtures; compatible with a wide range of detectors, including UV and MS, making it versatile for both quantification and identification.

  • Disadvantages: The parent molecule lacks a strong UV chromophore, which may limit sensitivity with a standard UV detector. This can be overcome by using a lower wavelength (e.g., 200-215 nm) or, ideally, a mass spectrometer.

Comparative Summary
FeatureGas Chromatography (GC)UHPLC / HPLC
Principle Partitioning based on volatility & boiling point.Partitioning based on polarity/hydrophobicity.
Sample Prep Derivatization is typically required for polar acids.Direct injection of dissolved sample is common.
Speed Moderate; run times can be longer due to derivatization.Very fast; run times of <10 minutes are achievable.[17]
Sensitivity High with FID; excellent with MS.Moderate with UV; excellent with MS.
Selectivity High, especially with MS for identification.High, especially with MS for identification.
Key Consideration Method complexity and potential artifacts from derivatization.Mobile phase pH control is critical for peak shape.
Recommendation Suitable, but less direct.Generally preferred for its directness and versatility.

For this guide, we will proceed with the validation of a UHPLC-UV method , as it represents the most common and direct approach for impurity control in a regulated environment, striking a balance between performance and accessibility.

A Framework for Validation: The ICH Q2(R2) Approach

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[6] The ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will follow here.[10][11]

Diagram: Analytical Method Validation Workflow

node_dev Method Development node_spec Specificity Forced Degradation node_dev->node_spec node_lin Linearity Range node_spec->node_lin node_acc Accuracy node_lin->node_acc node_prec Precision Repeatability Intermediate node_acc->node_prec node_lim LOD LOQ node_prec->node_lim node_rob Robustness node_lim->node_rob node_rep Validation Report node_rob->node_rep

Caption: Sequential workflow for validating an impurity method per ICH guidelines.

Experimental Protocols & Data for UHPLC Method Validation

This section details the validation experiments for a hypothetical reversed-phase UHPLC method for quantifying impurities in this compound.

Hypothetical Method Parameters:

  • Column: C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 210 nm

  • Column Temp: 30 °C

Specificity
  • Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] Forced degradation studies are a cornerstone of this evaluation, demonstrating that the method can separate the main peak from any potential degradation products.[19]

  • Experimental Protocol:

    • Prepare solutions of this compound (API).

    • Prepare solutions of known potential impurities (if available).

    • Spike the API solution with known impurities and demonstrate baseline resolution between all peaks.

    • Subject the API to forced degradation conditions:

      • Acidic: 0.1 N HCl at 60 °C for 24 hours.

      • Basic: 0.1 N NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C dry heat for 48 hours.

      • Photolytic: Expose to ICH-specified light conditions.

    • Analyze all samples by UHPLC. Use a photodiode array (PDA) detector to assess peak purity for the API peak in all stressed samples.

  • Acceptance Criteria & Data Interpretation:

    • The method must resolve the API from all known impurities and any degradation products formed.

    • Peak purity analysis (e.g., purity angle < purity threshold) should confirm the main peak is spectrally homogeneous, indicating no co-eluting impurities.

    • Significant degradation should be observed in at least one stress condition.

Linearity and Range
  • Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[18]

  • Experimental Protocol:

    • Prepare a stock solution of a known impurity.

    • Create a series of at least five calibration standards by diluting the stock solution. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.12%).

    • Inject each standard in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria & Data Interpretation:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Concentration (µg/mL)Avg. Peak Area
0.5 (LOQ)5,120
1.0 (50%)10,350
1.5 (75%)15,480
2.0 (100%)20,700
2.4 (120%)24,810
Result r² = 0.9998
Accuracy
  • Rationale: Accuracy measures the closeness of the test results to the true value.[20] It is typically determined by a recovery study, where a known amount of the impurity is spiked into the API sample matrix.[19]

  • Experimental Protocol:

    • Prepare samples of the API at its nominal concentration.

    • Spike the API samples with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Analyze the spiked samples and calculate the percentage recovery of the impurity.

  • Acceptance Criteria & Data Interpretation:

    • The mean percent recovery should be within 90.0% to 110.0% for each concentration level for a minor impurity.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
50% 1.00.9898.0%
1.01.01101.0%
1.00.9999.0%
100% 2.02.03101.5%
2.01.9798.5%
2.02.01100.5%
150% 3.02.9598.3%
3.03.04101.3%
3.03.01100.3%
Overall Mean 99.8%
Precision
  • Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Prepare six independent samples of the API spiked with the impurity at 100% of the specification limit. Analyze them and calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different UHPLC system (if available). Compare the results from both sets.

  • Acceptance Criteria & Data Interpretation:

    • The RSD for repeatability should be ≤ 5.0% for a minor impurity.

    • The results from the intermediate precision study should show no statistically significant difference from the initial set, and the cumulative RSD should meet the acceptance criteria.

Precision LevelAnalyst / DayResult (% Impurity)MeanRSD (%)
Repeatability 1 / 10.101, 0.098, 0.102, 0.099, 0.103, 0.1000.10051.8%
Intermediate 2 / 20.104, 0.101, 0.099, 0.105, 0.102, 0.1030.10232.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Rationale:

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare a series of progressively more dilute solutions of the impurity.

    • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the LOQ by preparing a solution at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10% over six injections) and accuracy.

  • Acceptance Criteria & Data Interpretation:

    • LOD S/N ≈ 3

    • LOQ S/N ≈ 10

    • The established LOQ must be at or below the reporting threshold for impurities.

Robustness
  • Rationale: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[19] It provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Prepare a sample solution (e.g., spiked API).

    • Analyze the sample while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.02 mL/min (e.g., 0.38 and 0.42 mL/min).

    • Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C).

    • Mobile Phase pH: ± 0.1 pH units.

    • Mobile Phase Composition (%B): ± 1%.

  • Acceptance Criteria & Data Interpretation:

    • The system suitability parameters (e.g., resolution between critical peaks, peak tailing factor) should remain within acceptable limits for all varied conditions.

    • The quantitative results should not be significantly impacted.

Conclusion

The validation of an analytical method for impurities in this compound is a systematic process grounded in scientific principles and regulatory expectations. While both GC and UHPLC are viable techniques, UHPLC often provides a more direct and higher-throughput solution, avoiding the complexities of derivatization.

The successful validation of a UHPLC method, as outlined in this guide, involves a comprehensive evaluation of specificity, linearity, range, accuracy, precision, quantitation limits, and robustness. Each validation parameter serves a distinct purpose, and together they create a self-validating system that provides a high degree of assurance in the quality and reliability of the analytical data.[6] This documented evidence is not only crucial for regulatory submissions but also forms the foundation for consistent quality control throughout a product's lifecycle.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration (FDA).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency (EMA).
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration (FDA).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA).
  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (n.d.). MDPI.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. (n.d.). PubMed Central.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation (ICH).
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency (EMA).
  • Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. (n.d.). ACS Publications.
  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu Corporation.
  • Organic Acids Analysis by UHPLC-MS | Cell Culture Media. (n.d.). Sartorius.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo.
  • 2,2-Dimethyl-3-butenoic acid. (n.d.). PubChem.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). International Journal of Pharmaceutical Research and Applications.
  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. (2023, February 2). PubMed.
  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. (n.d.). BioPharm International.

Sources

"comparative kinetic studies of 2,2-Dimethylbut-3-enoic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinetic Studies of 2,2-Dimethylbut-3-enoic Acid Reactions

For the modern researcher and drug development professional, a deep understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the development of novel chemical entities. This guide provides a comparative analysis of the kinetics of key reactions involving this compound, a versatile unsaturated carboxylic acid.[1][2] Due to its unique structure featuring a sterically hindered carboxylic acid moiety and a reactive vinyl group, this molecule presents interesting kinetic profiles in various transformations.

This document will delve into the comparative kinetics of three major reaction types for this compound: esterification, halogenation, and radical polymerization. By examining the kinetic data of structurally analogous compounds, we can infer and propose the expected kinetic behavior of our target molecule, providing a solid foundation for future experimental design.

Esterification: Overcoming Steric Hindrance

The esterification of carboxylic acids is a fundamental reaction in organic synthesis.[3] However, the gem-dimethyl groups at the α-position of this compound introduce significant steric hindrance, which is expected to decrease the reaction rate compared to unhindered carboxylic acids.

Comparative Kinetic Analysis

To provide a quantitative comparison, consider the following table summarizing kinetic data for the esterification of various carboxylic acids.

Carboxylic AcidAlcoholCatalystRate Constant (k)Reference
Hexanoic Acid1-HexanolNone0.67 x 10⁻⁵ s⁻¹[4]
Acetic Acid2,3-ButanediolAmberlyst 36Varies with conditions[5]
Levulinic AcidEthanolH₂SO₄Varies with conditions[6]
p-Methoxycinnamic AcidGlycerolSulfonic acid mesoporous solidVaries with conditions[7]

The data illustrates that reaction rates are highly dependent on the specific reactants and catalysts employed. For a sterically hindered acid like this compound, the choice of a suitable catalyst and reaction conditions will be crucial to achieving reasonable reaction rates.

Experimental Protocol for Esterification Kinetic Studies

The following is a generalized protocol for studying the kinetics of the esterification of this compound.

Objective: To determine the rate law and rate constant for the acid-catalyzed esterification of this compound with a chosen alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Inert solvent (e.g., toluene, cyclohexane)

  • Internal standard for GC analysis (e.g., decane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Anhydrous sodium sulfate

Apparatus:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Constant temperature bath

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Autosampler vials

Procedure:

  • Set up the jacketed reactor and charge it with a known amount of this compound, the alcohol (in desired molar excess), the inert solvent, and the internal standard.

  • Equilibrate the reactor contents to the desired reaction temperature using the constant temperature bath.

  • Initiate the reaction by adding a known amount of the acid catalyst. This is considered time zero (t=0).

  • Withdraw aliquots of the reaction mixture at regular time intervals using a syringe.

  • Immediately quench the reaction in each aliquot by adding it to a vial containing a known volume of the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer with anhydrous sodium sulfate, and prepare the sample for GC analysis.

  • Analyze the samples by GC to determine the concentration of the ester product and the remaining carboxylic acid relative to the internal standard.

  • Plot the concentration of the product versus time and use this data to determine the initial reaction rate.

  • Repeat the experiment with varying initial concentrations of the reactants and catalyst to determine the reaction order with respect to each component and calculate the rate constant.

Visualization of the Esterification Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis A Charge Reactor: - this compound - Alcohol - Solvent - Internal Standard B Equilibrate Temperature A->B C Initiate Reaction (t=0) Add Catalyst B->C D Withdraw Aliquots at Timed Intervals C->D Sampling E Quench Reaction D->E F Sample Preparation (Extraction & Drying) E->F G GC Analysis F->G H Data Processing: - Determine Concentrations - Plot Concentration vs. Time G->H I Determine Rate Law & Rate Constant H->I

Caption: Workflow for the kinetic study of esterification.

Halogenation: Investigating Electrophilic Addition and Substitution

This compound can undergo halogenation at both the double bond (electrophilic addition) and the α-carbon (substitution). The kinetics of these competing reactions are of significant interest.

Comparative Kinetic Analysis

The α-halogenation of carboxylic acids, known as the Hell-Volhard-Zelinsky (HVZ) reaction, typically requires conversion of the carboxylic acid to an acyl halide in situ, which then enolizes and reacts with the halogen.[8][9][10] The steric hindrance at the α-position of this compound is expected to disfavor this reaction compared to less substituted acids.

Electrophilic addition of halogens to the double bond is another possible pathway. The rate of this reaction will be influenced by the electron-withdrawing effect of the carboxylic acid group. Comparative kinetic data for halogenation of structurally similar unsaturated carboxylic acids is limited.

Experimental Protocol for Halogenation Kinetic Studies

Objective: To compare the rates of α-halogenation and addition to the double bond for this compound.

Materials:

  • This compound

  • Halogenating agent (e.g., Br₂, N-bromosuccinimide)

  • Catalyst for HVZ reaction (e.g., PBr₃)

  • Inert solvent (e.g., CCl₄)

  • Internal standard for analysis

  • Quenching solution (e.g., sodium thiosulfate)

Apparatus:

  • Reaction vessel with magnetic stirrer and provision for light exclusion (for radical reactions)

  • Thermostatted bath

  • Analytical instrument for monitoring reaction progress (e.g., NMR, GC-MS)

Procedure:

  • Dissolve a known amount of this compound and the internal standard in the inert solvent in the reaction vessel.

  • For the HVZ reaction, add a catalytic amount of PBr₃.

  • Equilibrate the solution to the desired temperature.

  • Initiate the reaction by adding the halogenating agent.

  • Monitor the disappearance of the starting material and the formation of the α-halogenated and/or addition products over time using the chosen analytical technique.

  • By analyzing the product distribution at different time points, the relative rates of the two competing reactions can be determined.

Visualization of Competing Halogenation Pathways

Halogenation_Pathways cluster_hvz α-Halogenation (HVZ) cluster_addition Electrophilic Addition Start This compound HVZ_Intermediate Acyl Halide Intermediate Start->HVZ_Intermediate PBr₃ Addition_Product 3,4-Dihalo-2,2-dimethylbutanoic acid Start->Addition_Product Br₂ HVZ_Product α-Halo-2,2-dimethylbut-3-enoic acid HVZ_Intermediate->HVZ_Product Br₂

Caption: Competing halogenation pathways for this compound.

Radical Polymerization: A Monomer with Unique Properties

The vinyl group in this compound makes it a potential monomer for radical polymerization. The kinetics of this process will be influenced by the steric and electronic effects of the gem-dimethyl and carboxylic acid groups.

Comparative Kinetic Analysis

While specific kinetic data for the radical polymerization of this compound is scarce, we can draw parallels with other vinyl monomers. The rate of polymerization is generally first order with respect to the monomer concentration and square root order with respect to the initiator concentration.[11]

The steric hindrance near the propagating radical center may affect the propagation rate constant (kp). We can compare this to the polymerization of other sterically hindered monomers. For example, the kinetics of controlled radical polymerization of styrene and n-butyl acrylate have been extensively studied.[11]

MonomerInitiatorMethodKey Kinetic ParametersReference
StyreneDEPN"Living"/ControlledEquilibrium constant (K), k_d, k_rec determined[11]
n-Butyl AcrylateDEPN"Living"/ControlledEquilibrium constant (K), k_d, k_rec determined[11]
Methyl AcrylateCu-based catalystATRPRate is 0.9 order in initiator, -0.3 order in catalyst[12]

These examples highlight the complexity of radical polymerization kinetics and the importance of the chosen polymerization method.

Experimental Protocol for Radical Polymerization Kinetic Studies

Objective: To determine the rate of polymerization and the kinetic orders with respect to monomer and initiator for the radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Radical initiator (e.g., AIBN, benzoyl peroxide)

  • Solvent (if not bulk polymerization)

  • Inhibitor remover (if necessary)

  • Precipitating solvent (e.g., methanol, hexane)

Apparatus:

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Thermostatted oil bath

  • Magnetic stirrer

  • Dilatometer or method for determining conversion (e.g., gravimetry, NMR)

Procedure:

  • Purify the monomer to remove any inhibitors.

  • Charge the reaction vessel with the monomer and solvent (if applicable).

  • Deoxygenate the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Place the vessel in the thermostatted oil bath to reach the desired temperature.

  • Initiate the polymerization by adding a known amount of the initiator.

  • Monitor the progress of the polymerization by measuring the change in volume (dilatometry) or by taking samples at regular intervals and determining the conversion gravimetrically (by precipitating the polymer) or by NMR.

  • Plot conversion versus time to determine the rate of polymerization.

  • Repeat the experiment with different initial concentrations of monomer and initiator to determine the kinetic orders.

Visualization of Radical Polymerization Steps

Radical_Polymerization Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Decomposition (kd) Growing_Chain Propagating Chain (P•) Radical->Growing_Chain Initiation (ki) + M Monomer Monomer (M) Growing_Chain->Growing_Chain Propagation (kp) + n(M) Polymer Polymer Growing_Chain->Polymer Termination (kt)

Caption: Elementary steps in radical polymerization.

Conclusion

This guide provides a framework for understanding and investigating the comparative kinetics of this compound reactions. While direct experimental data for this specific molecule is limited, by drawing comparisons with structurally related compounds and employing established kinetic methodologies, researchers can effectively probe its reactivity. The steric hindrance imparted by the gem-dimethyl group and the presence of a reactive vinyl moiety make this compound a fascinating subject for kinetic studies, with potential applications in polymer chemistry and the synthesis of complex organic molecules. The provided experimental protocols and visualizations serve as a starting point for designing and executing rigorous kinetic investigations.

References

  • Defense Technical Information Center. (1987, December 7). Kinetics of Carboxylic Acid Formation in the Combustion of Alcohols. DTIC. [Link]
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  • Scribd. (n.d.). Reactions of Carboxylic Acids Lab Report Organic Chemistry 2 Lab.
  • Wiley Online Library. (2007). Radical Polymerization: Kinetics and Mechanism. Macromolecular Symposia, 248(1), 227–238. [Link]
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  • MDPI. (n.d.). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®.
  • ACS Publications. (n.d.). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide.
  • OUCI. (n.d.). A Critical Assessment of the Kinetics and Mechanism of Initiation of Radical Polymerization with Commercially Available….
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A Comparative Guide to the Computational Analysis of 2,2-Dimethylbut-3-enoic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of computational methodologies for elucidating the reaction mechanisms of 2,2-Dimethylbut-3-enoic acid. Moving beyond a simple procedural outline, we will explore the causality behind methodological choices, ensuring a robust and self-validating approach to computational analysis. Our focus will be on the thermal decomposition of this molecule, a reaction of significant interest in synthetic chemistry.

Introduction: Framing the Mechanistic Question

This compound (C₆H₁₀O₂) is an unsaturated carboxylic acid with a unique branched structure.[1] Its reactivity is governed by the interplay between the vinyl and carboxylic acid functional groups.[1] Understanding its thermal stability and decomposition pathways is crucial for its application in synthesis and materials science.

Based on established principles of physical organic chemistry, the most probable thermal decomposition pathway for this compound is a retro-ene reaction. This type of pericyclic reaction involves a concerted 1,5-hydrogen shift and the cleavage of a C-C bond, typically through a six-membered transition state.[2][3] Kinetic and computational studies have indicated that the thermolysis of the parent compound, but-3-enoic acid, proceeds via this retro-ene mechanism to yield propene and carbon dioxide.[2] We therefore hypothesize that this compound will decompose analogously to form isobutene and carbon dioxide. This guide will compare computational strategies to model this specific transformation.

The Computational Toolkit: A Hierarchy of Methods

Elucidating a reaction mechanism computationally requires modeling the potential energy surface (PES) that governs the transformation of reactants into products.[4][5] The critical points on this surface are the energy minima corresponding to the reactant and products, and the first-order saddle point, known as the transition state (TS).[6] The energy difference between the reactant and the transition state defines the activation barrier of the reaction.

The choice of computational method is a critical decision, balancing accuracy against computational cost. For a molecule of this size, several options are viable, each with distinct advantages and disadvantages.

Density Functional Theory (DFT): The Industry Standard

Density Functional Theory (DFT) has become the workhorse of computational organic chemistry, offering an excellent compromise between accuracy and computational demand.[7][8] Unlike more expensive wavefunction-based methods, DFT calculates the electron density to determine the system's energy.[7]

Expert Rationale: For pericyclic reactions like the retro-ene process, the choice of DFT functional is paramount.

  • Hybrid Functionals (e.g., B3LYP): These functionals, like the widely used B3LYP, incorporate a portion of exact Hartree-Fock exchange, which often provides a good general description of molecular geometries and energies.[8]

  • Meta-Hybrid GGA Functionals (e.g., M06-2X): For reactions involving significant non-covalent interactions or complex transition states, functionals like M06-2X often provide superior accuracy in predicting barrier heights.[9] A detailed computational study on the intramolecular Alder-ene reaction of 1,6-dienes was successfully performed at the M06-2X level of theory.[9]

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.

  • Pople-style (e.g., 6-31G(d)): A good starting point for geometry optimizations. The '(d)' indicates the addition of polarization functions on heavy atoms, which is essential for accurately describing bonding.

  • Dunning's Correlation-Consistent Sets (e.g., cc-pVTZ): These are generally more accurate and are recommended for final single-point energy calculations on optimized geometries to refine the energy profile.

High-Accuracy Composite Methods

For benchmarking purposes, it is valuable to compare DFT results against more rigorous methods. Composite methods combine calculations at different levels of theory to approximate a very high-level result.

  • Gaussian-n (Gn) Theories (e.g., G3B3): These methods, such as G3B3, use a B3LYP-optimized geometry and add a series of higher-level energy corrections. They are known for providing reliable thermochemical data.[10]

  • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods extrapolate to the complete basis set limit to achieve high accuracy for energetic properties. They have been successfully used to study the kinetics of thiol-ene reactions.[11]

Trustworthiness through Comparison: Comparing a cost-effective DFT functional (like B3LYP) with a more robust one (M06-2X) and a high-accuracy composite method (like G3B3) provides a self-validating system. If the results are in close agreement, it builds confidence in the predictions. Significant discrepancies would indicate that the lower-level methods may not be adequately describing the system's electronics.

The Core Computational Workflow: A Validated Protocol

The following protocol outlines the essential steps for a comprehensive computational analysis of the retro-ene reaction of this compound.

G cluster_prep Preparation cluster_ts Transition State Analysis cluster_analysis Energy & Data Analysis A 1. Input Structure Generation (Reactant & Products) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Optimize geometry C 3. TS Search (e.g., STQN Method) B->C Provide initial guess D 4. Frequency Calculation (Verify 1 Imaginary Freq.) C->D Verify saddle point E 5. IRC Calculation (Confirm Reactant/Product Connection) D->E Confirm reaction path F 6. Single-Point Energy Refinement (e.g., M06-2X/cc-pVTZ) E->F Use verified geometries G 7. Thermochemical Analysis (Calculate ΔG‡, ΔH‡, ΔG_rxn) F->G Extract energies

Caption: A typical workflow for computational reaction mechanism analysis.

Experimental Protocol: Step-by-Step Guide
  • Structure Optimization:

    • Objective: To find the lowest energy conformation of the reactant (this compound) and products (isobutene and CO₂).

    • Method: Perform geometry optimizations using a DFT method (e.g., B3LYP/6-31G(d)).

    • Verification: Confirm that the optimizations have converged to a true minimum by performing a frequency calculation. All resulting vibrational frequencies should be positive (real).

  • Transition State (TS) Search:

    • Objective: To locate the first-order saddle point on the potential energy surface connecting the reactant and products.

    • Method: Employ a reliable TS search algorithm, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, available in many quantum chemistry software packages.[6] An initial guess for the TS structure can be generated based on the expected six-membered ring of the retro-ene reaction.

    • Verification: A subsequent frequency calculation is mandatory. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.[12]

  • Reaction Path Confirmation:

    • Objective: To ensure the located TS correctly connects the desired reactant and product states.

    • Method: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry.[6] The IRC calculation follows the minimum energy path downhill from the TS in both the forward and reverse directions.

    • Verification: The IRC path should terminate at the energy minima of the reactant on one side and the products on the other.

  • Energy Refinement and Thermochemical Analysis:

    • Objective: To obtain highly accurate energies for all stationary points and calculate key kinetic and thermodynamic parameters.

    • Method: Using the optimized geometries from Step 1 and 2, perform single-point energy calculations with a more robust functional and a larger basis set (e.g., M06-2X/cc-pVTZ). Include a solvation model like the Polarizable Continuum Model (PCM) if the reaction in solution is being studied.[7]

    • Analysis: From the frequency calculations, extract the zero-point vibrational energies (ZPVE), thermal corrections, and entropies to calculate the Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn) at a standard temperature (e.g., 298.15 K).[13]

Comparative Performance and Data

To illustrate the comparison, the table below presents hypothetical but realistic data for the retro-ene decomposition of this compound, as would be calculated by different methods.

Method/Basis SetGibbs Free Energy of Activation (ΔG‡) (kcal/mol)Gibbs Free Energy of Reaction (ΔG_rxn) (kcal/mol)Relative CPU Time
B3LYP/6-31G(d)41.5-15.21x
M06-2X/6-311+G(d,p)38.8-14.85x
G3B3 (Composite)37.9-14.520x

Analysis of Results:

  • The data shows a convergence of the activation energy as the level of theory increases, lending confidence to the predicted barrier of approximately 38-39 kcal/mol.

  • The B3LYP functional slightly overestimates the barrier height compared to the others, a known tendency for some pericyclic reactions.

  • All methods agree that the reaction is exergonic (negative ΔG_rxn), as expected for a process that releases stable small molecules like CO₂ and isobutene.

  • The significant increase in computational cost for higher-accuracy methods highlights the trade-offs involved. For this system, the M06-2X functional provides a result very close to the G3B3 benchmark at a fraction of the computational cost, making it an excellent choice.

Caption: Proposed retro-ene reaction pathway for this compound.

Conclusion and Expert Recommendation

The computational analysis of the reaction mechanisms for this compound is a tractable problem that yields significant insight when approached systematically. For the hypothesized retro-ene decomposition, a DFT-based approach is highly effective.

Recommendation: For a balance of accuracy and efficiency, we recommend using the M06-2X functional with a large, polarized basis set (e.g., 6-311+G(d,p) or larger) for final energy calculations on geometries optimized at a more modest level (e.g., B3LYP/6-31G(d)). Verification of the transition state through frequency and IRC calculations is a non-negotiable step for ensuring the trustworthiness of the results.[12] Whenever possible, benchmarking against experimental data or higher-level composite methods is advised to fully validate the chosen computational model. This multi-tiered strategy ensures a robust, reliable, and scientifically sound elucidation of the reaction mechanism.

References

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A Comparative Guide to the Structural Confirmation of 2,2-Dimethylbut-3-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Derivatives of 2,2-dimethylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, are of growing interest as versatile building blocks and potential bioactive compounds.[1][2] Their precise molecular architecture dictates their chemical reactivity and biological activity. This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of this compound and its derivatives, offering field-proven insights and experimental data to ensure confidence in your research.

The Imperative of Orthogonal Analytical Approaches

Reliance on a single analytical technique for structural confirmation is fraught with peril. Isomeric impurities or unexpected reaction pathways can lead to misinterpretation of data. A robust and self-validating approach employs a suite of orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. For this compound derivatives, the synergistic triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides the necessary depth for unequivocal structure determination.

This guide will dissect the application of each technique, presenting a comparative analysis of their strengths and limitations in the context of this specific molecular scaffold. We will also explore the spectral characteristics of a common isomer, 2,3-dimethylbut-2-enoic acid, to highlight the subtle yet critical differences that these methods can reveal.

At a Glance: Key Spectroscopic Techniques for Structural Elucidation

Technique Information Gained Strengths for this compound Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguously defines the vinyl group, the quaternary center, and the carboxylic acid moiety.Can be less sensitive than MS; complex spectra for mixtures.
Infrared (IR) Presence of key functional groups.Clearly identifies the carboxylic acid O-H and C=O stretches, and the vinyl C=C and C-H bonds.Provides limited information on the overall molecular framework.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming elemental composition.Provides the molecular formula and characteristic fragmentation that can distinguish isomers.Isomers can sometimes have very similar fragmentation patterns.

Deciphering the Molecular Blueprint: A Multi-faceted Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl protons, the gem-dimethyl groups, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, in the range of 10-12 ppm. Its chemical shift can be concentration and solvent-dependent.

  • Vinyl Protons (-CH=CH₂): This will be a complex multiplet system due to geminal, cis, and trans couplings. The proton on the carbon adjacent to the quaternary center will likely appear as a doublet of doublets.

  • Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to six protons, located in the aliphatic region (around 1.2-1.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-185 ppm for carboxylic acids.

  • Quaternary Carbon (-C(CH₃)₂): A signal with a characteristic chemical shift, typically in the range of 40-50 ppm.

  • Vinyl Carbons (-CH=CH₂): Two distinct signals in the olefinic region (110-140 ppm).

  • Methyl Carbons (-CH₃): A signal in the aliphatic region (20-30 ppm).

Comparative Analysis with 2,3-Dimethylbut-2-enoic Acid:

In contrast, the isomer 2,3-dimethylbut-2-enoic acid would present a significantly different NMR profile. The ¹H NMR would lack the characteristic signals of a terminal vinyl group and instead show signals for methyl groups attached to a double bond. The ¹³C NMR would also reflect a different arrangement of carbons in the olefinic and aliphatic regions.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the vinyl group.

Expected Key IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Vinyl): A medium intensity absorption band around 1640 cm⁻¹.

  • =C-H Stretch (Vinyl): A medium intensity absorption band just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

  • C-H Bending (Vinyl): Characteristic bands in the 910-990 cm⁻¹ region.

Distinguishing Isomers:

While the carboxylic acid absorptions will be present in both this compound and its isomer 2,3-dimethylbut-2-enoic acid, the fingerprint region and the specific absorptions related to the double bond will differ, aiding in their differentiation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound (molar mass: 114.14 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) at m/z 114.

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to involve the loss of characteristic neutral fragments. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[1] The presence of the vinyl group and the quaternary carbon will also influence the fragmentation, leading to specific daughter ions.

Comparative Fragmentation of Isomers:

The mass spectra of this compound and 2,3-dimethylbut-2-enoic acid are expected to show a molecular ion at the same m/z value of 114. However, the relative abundances of the fragment ions will likely differ due to the different substitution patterns around the double bond, providing a basis for their distinction.[3]

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

Proper sample preparation is critical for obtaining high-quality spectroscopic data.

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Mass Spectrometry: For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether). For direct infusion analysis, prepare a dilute solution in a suitable solvent system (e.g., methanol/water with a small amount of formic acid).

Visualizing the Workflow

The logical flow of a comprehensive structural confirmation process can be visualized as follows:

Caption: Workflow for the structural confirmation of this compound derivatives.

Conclusion

The structural confirmation of this compound derivatives requires a meticulous and multi-faceted analytical approach. By integrating the complementary data from NMR, IR, and Mass Spectrometry, researchers can achieve a high degree of confidence in their assigned structures. This guide has provided a comparative framework for utilizing these techniques, emphasizing the importance of not only identifying the characteristic spectral features of the target molecule but also differentiating it from potential isomers. Adherence to these principles of orthogonal analysis will undoubtedly enhance the scientific rigor and success of research and development endeavors involving this important class of molecules.

References

  • Chemistry LibreTexts.
  • PubChem. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122. [Link]
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A Guide to Inter-Laboratory Comparison for the Analysis of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Carboxylic Acid Analysis

2,2-Dimethylbut-3-enoic acid is a branched-chain fatty acid that serves as a key structural motif and synthetic intermediate in various chemical and pharmaceutical applications.[1] Its accurate quantification is paramount for process optimization, quality control, and metabolic studies. However, the analysis of relatively small, polar, and volatile organic acids presents significant analytical challenges that can lead to variability between laboratories.[2][3] These challenges include incomplete extraction, matrix interference, and inconsistencies in instrument calibration and data processing.

This guide outlines a framework for an inter-laboratory comparison (also known as a proficiency test) designed to assess and harmonize the analytical performance for this compound. By distributing a homogenous test material to multiple laboratories and comparing their results, we can evaluate the accuracy, precision, and overall reliability of common analytical techniques. This process is crucial for establishing consensus on best practices and ensuring data comparability across the scientific community. The principles and design of this study are grounded in the international standard for proficiency testing, ISO/IEC 17043.[4][5]

Core Analytical Methodologies

Three primary analytical techniques are prevalent for the quantification of short-chain carboxylic acids. Each operates on a different principle, offering a unique set of advantages and disadvantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Recognized as a gold standard for volatile and semi-volatile compounds, GC-MS provides excellent separation efficiency and sensitive detection.[2][6] For carboxylic acids, a chemical derivatization step is often required to convert the polar carboxyl group into a more volatile and thermally stable ester or silyl ester, enhancing chromatographic performance.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for the direct analysis of polar compounds in complex matrices.[3][9] By coupling liquid chromatography with a tandem mass spectrometer, LC-MS/MS offers exceptional selectivity and sensitivity, often without the need for derivatization. Method development frequently involves optimizing mobile phase pH to ensure the analyte is in a non-ionized form, a technique known as ion suppression chromatography, which improves retention on reversed-phase columns.[10]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a primary ratio method, ¹H-qNMR allows for the direct quantification of an analyte against a certified internal standard without the need for an analyte-specific reference standard.[11][12] Its non-destructive nature and the direct proportionality between signal intensity and the number of protons make it a powerful tool for purity assessment and concentration determination.[12][13]

Designing the Inter-Laboratory Study

The objective of this proficiency test is to evaluate the performance of participating laboratories and their chosen analytical methods (GC-MS, LC-MS/MS, and qNMR) in quantifying this compound in a standardized matrix.

Study Workflow

The study follows a centralized model where a coordinating body prepares and validates the test material, distributes it to participating laboratories, and performs the final statistical analysis of the submitted data.[4][14]

G cluster_0 Coordinating Body (PT Provider) cluster_1 Participating Laboratories A Test Material Preparation (this compound in acetonitrile) B Homogeneity & Stability Testing (ISO 13528) A->B C Sample Distribution B->C D Sample Analysis (GC-MS, LC-MS/MS, or qNMR) C->D Shipment F Statistical Analysis (z-scores) G Final Report Generation & Distribution F->G E Data Submission (Concentration & Uncertainty) D->E E->F Secure Portal

Caption: Workflow for the this compound inter-laboratory comparison study.

Detailed Experimental Protocols

Participants are instructed to use their in-house validated methods. The following protocols are provided as validated examples that represent best practices for each technique.

Protocol 1: GC-MS Analysis via Silylation

This protocol is based on established methods for analyzing short-chain fatty acids in biological matrices.[7][8][15] Derivatization with BSTFA + 1% TMCS is chosen as it is a highly efficient silylating agent that converts the carboxylic acid to its volatile trimethylsilyl (TMS) ester.

  • Sample Preparation:

    • Pipette 100 µL of the test sample into a 2 mL autosampler vial.

    • Add 10 µL of the internal standard (IS) working solution (e.g., 2-methylvaleric acid, 1 mg/mL). The use of an IS is critical to correct for variations in derivatization efficiency and injection volume.[7]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine to the dried residue.

    • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • GC-MS Parameters:

    • Injection: 1 µL, splitless mode.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: Initial 50°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min.

    • MS Detection: Electron Ionization (EI) mode at 70 eV. Scan m/z 40-300 or use Selected Ion Monitoring (SIM) for target ions of the analyte and IS for enhanced sensitivity.

Protocol 2: LC-MS/MS Analysis

This protocol uses ion-suppression reversed-phase chromatography, a common and effective technique for retaining polar carboxylic acids.[10] No derivatization is needed, simplifying sample preparation.

  • Sample Preparation:

    • Pipette 50 µL of the test sample into an autosampler vial.

    • Add 940 µL of the mobile phase A (0.1% formic acid in water).

    • Add 10 µL of an isotopic internal standard working solution (e.g., this compound-d3). Isotopically labeled standards are the gold standard as they co-elute and have nearly identical ionization efficiency to the analyte, providing the most accurate correction.[16]

  • LC-MS/MS Parameters:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. The acidic mobile phase protonates the carboxylic acid, making it less polar and enabling retention.[9]

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • MS/MS Detection: Electrospray Ionization (ESI) in negative mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard for confident quantification and identification.

Protocol 3: Quantitative ¹H-NMR Spectroscopy

This protocol relies on the fundamental principle of qNMR where signal area is directly proportional to molar concentration.[12] The choice of a certified internal standard with non-overlapping peaks and a sufficiently long relaxation delay (D1) are critical for accuracy.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample into a vial.

    • Accurately weigh and add approximately 5 mg of a certified quantitative internal standard (e.g., Maleic Acid or Dimethyl sulfone). The IS must be soluble in the same solvent and have signals that are baseline-resolved from the analyte.[11]

    • Dissolve the mixture in a known volume (e.g., 700 µL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically D1 ≥ 30 seconds). This is the most critical parameter to ensure full relaxation of all protons, which is essential for accurate integration.

    • Number of Scans: 16 or higher for adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the vinyl protons) and a signal for the internal standard.

    • Calculate the concentration using the standard qNMR equation, accounting for the mass, molar mass, number of protons in the integrated signal, and integral area for both the analyte and the internal standard.[11]

Comparative Performance Data

The following table summarizes the expected performance characteristics for each analytical method based on a hypothetical proficiency test. These values are derived from typical performance data reported in the literature for the analysis of small carboxylic acids.[9][17][18][19]

Parameter GC-MS (Derivatized) LC-MS/MS (Direct) ¹H-qNMR Rationale / Causality
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%qNMR is a primary method, often yielding the highest accuracy. LC-MS/MS with a stable isotope IS also provides excellent accuracy.[16][20]
Precision (Repeatability, %RSD) < 5%< 4%< 2%The highly controlled parameters and minimal sample handling in NMR lead to superior precision. LC-MS/MS is also highly precise.[16][19]
Precision (Reproducibility, %RSD) < 15%< 12%< 8%Inter-laboratory variability (%RSD) is often highest for multi-step GC-MS methods due to differences in derivatization and injection.[2][3]
Limit of Quantification (LOQ) Low ppb (µg/L)Sub-ppb (ng/L)Low ppm (mg/L)Mass spectrometry techniques offer far superior sensitivity compared to NMR, with LC-MS/MS often being the most sensitive.[9][17]
Linearity (R²) > 0.995> 0.998> 0.999All methods demonstrate excellent linearity, but the direct proportionality in NMR often results in the highest correlation coefficients.[19]

Discussion: Interpreting the Results and Sources of Variability

In our hypothetical study, all three methods proved capable of quantifying this compound, but with distinct performance profiles.

  • LC-MS/MS emerges as the most sensitive method, making it ideal for trace-level analysis. The use of a stable isotope-labeled internal standard provides high accuracy and precision, effectively correcting for matrix effects and ionization variability.[16][20]

  • GC-MS provides a robust and reliable alternative. However, the multi-step sample preparation, including the derivatization step, introduces more potential sources of error and variability, which can be reflected in slightly lower inter-laboratory reproducibility.[2][7] Careful selection and consistent use of an internal standard are crucial to mitigate these effects.[7]

  • ¹H-qNMR stands out for its exceptional accuracy and precision, stemming from its nature as a primary ratio method.[12] It is the least sensitive technique, making it unsuitable for trace analysis, but it is unparalleled for the high-precision quantification of bulk materials, purity assignments, and the certification of reference materials. Its simple sample preparation minimizes potential errors.[21]

Statistical evaluation in a formal proficiency test would involve calculating performance scores (z-scores) for each laboratory.[22][23] The z-score quantifies how far a laboratory's result is from the assigned value (determined by the reference labs or consensus value), providing an objective measure of performance.[24]

Conclusion and Recommendations

The choice of analytical method for this compound should be guided by the specific requirements of the application.

  • For high-sensitivity and trace-level quantification , especially in complex matrices, LC-MS/MS is the recommended method.

  • For routine analysis where high sensitivity is not the primary concern, GC-MS is a cost-effective and reliable technique, provided that the derivatization protocol is well-controlled.

  • For applications requiring the highest level of accuracy and precision, such as the certification of reference materials or purity analysis, ¹H-qNMR is the superior choice.

Participation in inter-laboratory comparison studies is a vital component of a laboratory's quality assurance program.[4][25] It provides an independent validation of a laboratory's measurement capabilities and helps identify potential systematic errors, ultimately leading to higher data quality and confidence across the entire research and development landscape.

References

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  • GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. (n.d.). SpringerLink.
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  • Zheng, X., et al. (2019). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Clinica Chimica Acta, 495, 46-53.
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  • ISO/IEC FDIS 17043. (2023). NATA.
  • What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. (2024). YouTube.
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  • Quantification of Organic and Amino Acids in Beer by 1 H NMR Spectroscopy. (n.d.). ResearchGate.
  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
  • Sun, Q., et al. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 12(10), 983.
  • Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. (2019). ResearchGate.
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  • Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (n.d.). Science and Education Publishing.
  • Pauli, G. F., et al. (2012). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Bioactive Compounds, 8(4), 271-289.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,2-Dimethylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, authoritative protocol for the safe handling and disposal of 2,2-Dimethylbut-3-enoic acid (CAS: 10276-09-2), an unsaturated carboxylic acid used as a synthetic intermediate.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting the best practices in chemical hygiene and waste management.

Core Hazard Analysis: Understanding the Risks

A robust disposal plan begins with a thorough understanding of the chemical's intrinsic hazards. This compound is not a benign substance; its reactivity is rooted in its chemical structure, featuring both a carboxylic acid group and a double bond.[1] The primary and most immediate danger associated with this compound is its corrosivity.

According to the Globally Harmonized System (GHS) classification, this compound is designated as a substance that causes severe skin burns and eye damage (H314) .[3] This classification (Skin Corrosion 1B) necessitates stringent handling protocols, as even brief contact can cause irreversible tissue damage.[3] Furthermore, some suppliers indicate that the compound may be harmful if swallowed (H302), cause skin and eye irritation (H315, H319), and lead to respiratory irritation (H335).[4]

Beyond immediate human health risks, a critical and often overlooked aspect is its environmental impact. The compound is classified as very toxic to aquatic life, with long-lasting effects (H400, H410) .[5] This ecotoxicity is the primary reason why simple neutralization and drain disposal is an unacceptable pathway.

Key Chemical and Safety Data

For quick reference, the essential properties and hazard classifications for this compound are summarized below.

PropertyValueSource(s)
CAS Number 10276-09-2[3]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [3]
Primary GHS Hazard H314: Causes severe skin burns and eye damage[3]
Environmental Hazard H400/H410: Very toxic to aquatic life with long-lasting effects[5]
Signal Word Danger[3]
pKa (Predicted) 4.42 ± 0.10[2][6]
Storage Temperature 2-8°C[2][6]

Mandatory Safety Protocols: Engineering Controls and PPE

Before any handling or disposal operations, the following safety measures are non-negotiable. The causality is clear: preventing exposure is paramount due to the compound's corrosive nature.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood.[7][8] This is crucial to contain corrosive vapors and prevent inhalation, which may cause respiratory irritation.[4] Ensure safety showers and eyewash stations are readily accessible and unobstructed.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][9] A face shield may be used in addition to goggles, but never as a substitute.

    • Hand Protection : Use chemically impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[7][10]

    • Body Protection : A buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7][11]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process from start to finish.[12] Its combined corrosive and ecotoxic properties preclude any form of disposal in the regular trash or via the sanitary sewer system.[7][13]

Step 1: Waste Collection and Segregation

All materials contaminated with this compound are to be considered hazardous waste. This includes:

  • Unused or excess quantities of the acid.

  • Solutions containing the acid.

  • Contaminated solids (e.g., silica gel, filter paper, contaminated paper towels from spill cleanup).

  • Contaminated personal protective equipment (e.g., gloves).

This waste must be segregated from other waste streams. Crucially, do not mix it with incompatible materials such as bases or strong oxidizing agents in the same waste container , as this could lead to a dangerous reaction.[9][12]

Step 2: Containerization and Labeling
  • Select an Appropriate Container : Use a chemically resistant container, preferably the original container or a designated polyethylene (HDPE) waste jug.[13] Ensure the container has a secure, leak-proof screw cap.

  • Label the Container : The moment waste is first added, affix a completed Hazardous Waste Label provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:

    • The full chemical name: "Waste this compound"

    • All associated hazards (e.g., "Corrosive," "Environmental Hazard").

    • The accumulation start date.

  • Keep the Container Closed : The waste container must remain closed at all times, except when actively adding waste.[13]

Step 3: Storage Pending Disposal

Store the sealed and labeled waste container in a designated satellite accumulation area or a main hazardous waste storage area. This location should feature secondary containment (such as a spill tray) and be segregated from incompatible chemicals.[13]

Step 4: Final Disposal Pathway

The only acceptable disposal method is through your institution's EHS program or a licensed hazardous waste disposal contractor.[9][14] This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and national environmental regulations.[7] Under no circumstances should you attempt to neutralize this chemical for the purpose of drain disposal. While neutralization is a valid procedure for managing spills of simple acids, the significant aquatic toxicity of this compound makes drain disposal illegal and environmentally irresponsible.[5][15]

Step 5: Decontamination of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The first rinse, and preferably all three, must be collected and disposed of as hazardous waste by adding it to your designated "Waste this compound" container.[13] This is because even trivial residual amounts can be harmful.[13]

  • After triple rinsing, the container may be managed as non-hazardous solid waste, though institutional policies may vary.

Emergency Procedures

  • Spill : In case of a spill, evacuate the immediate area and alert colleagues. If the spill is small and you are trained to handle it, use a spill kit with an acid neutralizer (such as sodium bicarbonate) or an inert absorbent material. Work from the outside of the spill inward. All cleanup materials must be collected as hazardous waste. For large spills, contact your institution's EHS emergency line immediately.[16]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

Disposal Decision Workflow

The following diagram illustrates the correct decision-making process for managing all waste streams associated with this compound.

G A Identify Waste Stream (this compound) B Is it a spill? A->B D Empty Container A->D C Liquid Waste or Contaminated Solids B->C No E Follow Emergency Spill Protocol B->E Yes F Collect in a designated, sealed, and compatible waste container. C->F G Triple-rinse with a suitable solvent. D->G I Affix a completed Hazardous Waste Label. F->I H Collect all rinsate as hazardous waste. G->H H->F Add to container J Store in a designated secondary containment area away from incompatible materials. I->J K Arrange for disposal via your institution's EHS or a licensed waste contractor. J->K

Caption: Disposal workflow for this compound waste streams.

By adhering to this comprehensive disposal framework, you ensure that your work with this compound is conducted with the highest standards of safety, responsibility, and scientific excellence.

References

  • This compound | 10276-09-2 | KAA27609. Biosynth. URL: https://www.biosynth.com/p/KAA27609/22-dimethylbut-3-enoic-acid
  • CAS 10276-09-2: this compound. CymitQuimica. URL: https://www.cymitquimica.com/cas/10276-09-2
  • 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/139122
  • This compound 10276-09-2 wiki. Guidechem. URL: https://www.guidechem.com/wiki/10276-09-2.html
  • This compound CAS#: 10276-09-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249058.htm
  • 10276-09-2 | this compound. Ambeed. URL: https://www.ambeed.com/products/10276-09-2.html
  • This compound | CAS#:10276-09-2. Chemsrc. URL: https://www.chemsrc.com/en/cas/10276-09-2_233608.html
  • This compound | 10276-09-2. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/f790829
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
  • Vinylacetic acid SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC221800050
  • 2,3-dimethyl-2-butene SAFETY DATA SHEET. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/129259
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide
  • Safety Guidelines | Organic Chemistry I Lab. University of North Georgia. URL: https://ung.edu/chemistry-biochemistry/lab-safety-guidelines.php
  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. URL: https://p2infohouse.org/ref/33/32015.pdf
  • Safety in Organic Chemistry Laboratory. Jackson State Community College. URL: https://tigerweb.jscc.edu/chem/safety.htm
  • 2,3-Dimethylbut-2-enoic acid | C6H10O2 | CID 535246. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/535246
  • Indole-2-carboxylic acid SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC121880050
  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. URL: https://www.csub.edu/~jwang/chem3310/lab/Chem3310Safety.pdf
  • Chemistry Lab Safety Rules. PozeSCAF. URL: https://www.pozescaf.com/en/blog/chemistry-lab-safety-rules
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). URL: https://www.cdc.gov/niosh/docs/2007-107/pdfs/2007-107.pdf
  • Hazardous Materials Disposal Guide. Nipissing University. URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%202019.pdf
  • This compound | 10276-09-2. Sigma-Aldrich (Fluorochem). URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/f790829
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety. URL: https://ehs.cornell.edu/waste-disposal/chemical-waste/chemical-waste-manual/chapter-7-management-procedures-specific-waste

Sources

Personal protective equipment for handling 2,2-Dimethylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2,2-Dimethylbut-3-enoic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of this compound (CAS: 10276-09-2), a corrosive organic acid. Our objective is to empower you, our scientific partners, with the knowledge to manage this reagent effectively and safely, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard: Why Caution is Critical

This compound is classified as a corrosive substance.[1] The primary danger associated with this chemical is its ability to cause severe skin burns and serious eye damage.[1] The Globally Harmonized System (GHS) classification for this compound includes the hazard statement H314, underscoring its potential to inflict significant tissue damage upon contact.[1] Some data also suggests it may cause skin, eye, and respiratory irritation. Therefore, all handling procedures must be designed to prevent any direct contact with the body.

Chemical and Physical Properties Overview:

PropertyValueSource
CAS Number 10276-09-2[2]
Molecular Formula C6H10O2[2][3]
Molecular Weight 114.14 g/mol [1][2]
Appearance Colorless liquid or solid[3]
Boiling Point 185°C[2]
Melting Point -6°C[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield offers an additional layer of protection for the entire face.[4][5]
Hands Chemical-resistant gloves (Butyl or Neoprene rubber)Given the corrosive nature of the acid, gloves made of materials like butyl or neoprene rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.[6]
Body Flame-retardant lab coat and a chemical-resistant apronA lab coat protects against incidental contact. A chemical-resistant apron worn over the lab coat provides a necessary barrier against spills of corrosive liquids.[5][7]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[6]
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[6][8] For situations where a hood is not feasible, a respirator with an appropriate acid gas cartridge may be necessary, following a formal respiratory protection program.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Segregated Storage: Store this compound in a dedicated, well-ventilated corrosives cabinet.[8] It should be stored away from incompatible materials, especially bases, oxidizing agents, and reducing agents.

  • Secondary Containment: Always store the primary container within a secondary container, such as a polyethylene tray, that can hold the entire volume of the chemical in case of a leak.[6]

  • Eye-Level Storage: Never store corrosive chemicals above eye level to prevent accidental dropping and splashing.[5][8]

Handling and Use Protocol

The following workflow outlines the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transport Transport in Secondary Container prep_spill->handle_transport handle_dispense Dispense Slowly and Carefully handle_transport->handle_dispense handle_close Securely Cap Original Container handle_dispense->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.